molecular formula C9H18 B1141991 (1S,2S,4S)-1,2,4-trimethylcyclohexane CAS No. 1678-80-4

(1S,2S,4S)-1,2,4-trimethylcyclohexane

Cat. No.: B1141991
CAS No.: 1678-80-4
M. Wt: 126.24 g/mol
InChI Key: VCJPCEVERINRSG-YIZRAAEISA-N
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Description

(1S,2S,4S)-1,2,4-Trimethylcyclohexane is a high-value stereoisomer of a C9 cycloalkane that serves as a critical compound in advanced fuel and combustion research. Alkylcyclohexanes are key components in next-generation biofuels, such as bisabolane, and sustainable aviation fuels, where understanding their low-temperature oxidation chemistry is paramount for improving fuel efficiency and reducing emissions . This specific stereoisomer is particularly valuable for probing reaction mechanisms and kinetics, as its defined stereochemistry allows researchers to study the impact of molecular configuration on reaction pathways and combustion properties. The primary research application of this compound is in the development of detailed chemical kinetic models. Studies focus on the temperature- and pressure-dependent branching ratios of its reactions with oxygen molecules, which are fundamental to predicting the auto-ignition behavior and oxidation stability of fuel blends . Research using this compound enables the investigation of specific reaction channels, such as the formation of cyclic ethers versus peroxide intermediates, providing essential data that can be generalized to the low-temperature oxidation of larger alkyl cyclohexanes found in real fuels . Its well-defined structure makes it an ideal prototype molecule for advanced computational modeling and RRKM/master equation simulations, bridging the gap between theoretical and experimental combustion chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1678-80-4

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1R,2S,4S)-1,2,4-trimethylcyclohexane

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

VCJPCEVERINRSG-YIZRAAEISA-N

SMILES

CC1CCC(C(C1)C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@H](C1)C)C

Canonical SMILES

CC1CCC(C(C1)C)C

Synonyms

(1α,2α,4α)-1,2,4-Trimethylcyclohexane;  cis-1,2,cis-1,4-1,2,4-Trimethylcyclohexane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (1S,2S,4S)-1,2,4-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the specific stereoisomer (1S,2S,4S)-1,2,4-trimethylcyclohexane. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data on this compound. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its characteristics.

Chemical Identity and Structure

This compound is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups at positions 1, 2, and 4, with a specific stereochemistry defined by the (1S,2S,4S) configuration. This particular isomer is also known by its relative stereochemical descriptor, cis,trans,trans-1,2,4-trimethylcyclohexane.[1] The precise spatial arrangement of the methyl groups is crucial in determining its physical properties and conformational preferences.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 7667-60-9[1]
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
Synonyms cis,trans,trans-1,2,4-trimethylcyclohexane, (1α,2β,4β)-1,2,4-trimethylcyclohexane
InChI Key VCJPCEVERINRSG-CIUDSAMLSA-N[1]
SMILES C[C@H]1CC--INVALID-LINK--C">C@@HC[1]

Physical and Chemical Properties

This compound is a flammable, colorless to light yellow liquid with a characteristic odor.[2] Its non-polar nature makes it a suitable solvent for other non-polar substances.

Table 2: Physical Properties

PropertyValue
Boiling Point 143.5 °C at 760 mmHg
Density 0.8 g/cm³[2]
Refractive Index 1.416
Melting Point -86 °C (for 1,2,4-trimethylcyclohexane (B44741), isomer unspecified)
Kovats Retention Index 845 (Standard non-polar column)[1]

Conformational Analysis

The stereochemistry of this compound dictates its preferred three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For the cis,trans,trans isomer, the most stable conformation is the one where the methyl groups occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions.

Figure 1: Chair conformations of a 1,2,4-trimethylcyclohexane isomer.

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for volatile organic compounds.

4.1. Determination of Boiling Point (Micro-method)

The boiling point of a small sample of the liquid can be determined using a Thiele tube apparatus.[3]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small volume (a few milliliters) of this compound is placed in the small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transfer fluid is above the level of the sample.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]

4.2. Measurement of Density

The density of this volatile liquid can be measured using a pycnometer or a graduated cylinder and a balance.[4]

  • Apparatus: Pycnometer (or a small graduated cylinder with a stopper), analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer (or stoppered graduated cylinder) is accurately measured.

    • The container is filled with a known volume of this compound. If using a pycnometer, it is filled to its calibrated volume.

    • The filled container is weighed. Due to the volatility of the compound, it is important to keep it stoppered as much as possible to prevent evaporation.

    • The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.

4.3. Measurement of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of liquid samples.[5][6]

  • Apparatus: Abbe refractometer, dropper, and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning.

  • Procedure:

    • The prism of the refractometer is cleaned with a soft tissue and a volatile solvent and allowed to dry completely.

    • A few drops of this compound are placed on the prism.

    • The prism is closed and the light source is adjusted to illuminate the field of view.

    • The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read from the scale.

    • The temperature of the measurement should be recorded as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).[6]

4.4. Gas Chromatography for Isomer Separation

Gas chromatography (GC) is a key technique for separating and identifying isomers of trimethylcyclohexane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A non-polar capillary column is typically employed for the separation of hydrocarbon isomers.[7]

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like n-hexane.

  • Chromatographic Conditions:

    • Injection Volume: Typically 1 µL.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient is often used to achieve good separation of isomers with close boiling points. For example, starting at a lower temperature and gradually increasing it.

    • Detector Temperature: Maintained at a higher temperature than the column to ensure all components remain in the gas phase.

  • Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard for identification. The peak area can be used for quantification.

Experimental Workflow and Data Analysis

The characterization of a sample of this compound typically follows a logical workflow to ensure its identity and purity.

cluster_workflow Experimental Workflow for Characterization Sample Sample of this compound GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS Purity & Identity Check Physical_Properties Physical Property Measurement Sample->Physical_Properties Purity Purity Assessment GC_MS->Purity Peak Area % Identity Structural Confirmation GC_MS->Identity Mass Spectrum Final_Report Final Characterization Report Purity->Final_Report Identity->Final_Report Boiling_Point Boiling Point Determination Physical_Properties->Boiling_Point Density Density Measurement Physical_Properties->Density Refractive_Index Refractive Index Measurement Physical_Properties->Refractive_Index Boiling_Point->Final_Report Density->Final_Report Refractive_Index->Final_Report

Figure 2: A typical experimental workflow for the characterization of this compound.

Safety Information

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This guide provides a foundational understanding of the chemical and physical properties of this compound, supported by standard experimental protocols. For more specific applications, further research and validation are recommended.

References

Synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for cis,trans,trans-1,2,4-trimethylcyclohexane (B13867855). Due to the limited availability of direct, detailed experimental protocols for this specific stereoisomer in readily accessible scientific literature, this document focuses on the most plausible synthetic strategy: the catalytic hydrogenation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). The guide outlines the general principles, potential stereochemical outcomes, and purification considerations.

Introduction

cis,trans,trans-1,2,4-trimethylcyclohexane is a saturated cyclic hydrocarbon featuring a cyclohexane (B81311) ring substituted with three methyl groups. The specific stereochemistry, with a cis relationship between the methyl groups at positions 1 and 2, and trans relationships between the methyl groups at positions 1 and 4, and 2 and 4, results in a unique three-dimensional structure that is of interest in stereochemical and conformational analysis. The IUPAC name for one of the enantiomers of this isomer is (1S,2S,4S)-1,2,4-trimethylcyclohexane.

Primary Synthetic Pathway: Catalytic Hydrogenation of 1,2,4-Trimethylbenzene

The most direct and industrially scalable approach to the synthesis of 1,2,4-trimethylcyclohexane (B44741) isomers is the catalytic hydrogenation of the aromatic precursor, 1,2,4-trimethylbenzene, also known as pseudocumene. This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Synthesis_Pathway 1_2_4_Trimethylbenzene 1,2,4-Trimethylbenzene (Pseudocumene) Hydrogenation Catalytic Hydrogenation (H₂, Metal Catalyst) 1_2_4_Trimethylbenzene->Hydrogenation Isomer_Mixture Mixture of 1,2,4-Trimethylcyclohexane Stereoisomers Hydrogenation->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation CTT_Isomer cis,trans,trans-1,2,4-Trimethylcyclohexane Separation->CTT_Isomer

Caption: Catalytic hydrogenation of 1,2,4-trimethylbenzene.

Stereochemical Considerations

The catalytic hydrogenation of a substituted benzene (B151609) ring, such as 1,2,4-trimethylbenzene, typically proceeds via syn-addition of hydrogen atoms from the surface of the catalyst. However, the planarity of the aromatic ring allows for approach of the hydrogen from either face, and the presence of multiple methyl substituents complicates the stereochemical outcome. The reaction generally yields a mixture of the possible stereoisomers of 1,2,4-trimethylcyclohexane. In total, there are eight possible stereoisomers (four pairs of enantiomers) for 1,2,4-trimethylcyclohexane.[1]

The final ratio of these isomers is influenced by several factors:

  • Catalyst: The choice of metal catalyst (e.g., Platinum, Palladium, Rhodium, Nickel) and the support material can significantly affect the stereoselectivity of the reaction.

  • Reaction Conditions: Temperature and pressure play a crucial role. Higher temperatures can lead to isomerization of the products, altering the final isomer distribution.

  • Solvent: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate onto the catalyst surface and, consequently, the stereochemical course of the hydrogenation.

Without specific literature precedent for maximizing the yield of the cis,trans,trans isomer, it is presumed that its formation is part of a complex mixture of diastereomers.

Experimental Protocol (General Approach)

While a detailed, validated protocol for the specific synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane is not available in the reviewed literature, a general procedure for the hydrogenation of a trimethylbenzene can be outlined. This should be considered a starting point for experimental design and optimization.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Hydrogen gas (high purity)

  • Metal catalyst (e.g., Platinum(IV) oxide (Adams' catalyst), Palladium on carbon (Pd/C), or Rhodium on alumina (B75360) (Rh/Al₂O₃))

  • Solvent (e.g., glacial acetic acid, ethanol, or hexane)

  • High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

  • The 1,2,4-trimethylbenzene is dissolved in an appropriate solvent and placed into a high-pressure autoclave.

  • The chosen catalyst is carefully added to the solution. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.

  • The autoclave is sealed and the system is purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • The vessel is then purged with hydrogen gas before being pressurized to the desired hydrogen pressure (typically ranging from atmospheric pressure to over 100 atm).

  • The reaction mixture is stirred and may be heated to the desired temperature. The progress of the reaction can be monitored by measuring the uptake of hydrogen.

  • Upon completion of the reaction (when hydrogen uptake ceases), the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate, typically by distillation.

  • The resulting crude product, a mixture of 1,2,4-trimethylcyclohexane stereoisomers, is then subjected to purification.

Purification

The separation of the desired cis,trans,trans isomer from the other stereoisomers is a significant challenge due to their similar physical properties.

  • Fractional Distillation: While the boiling points of the different stereoisomers are expected to be very close, high-efficiency fractional distillation may achieve some degree of separation.

  • Preparative Gas Chromatography (Prep-GC): This is likely the most effective method for isolating a pure sample of a specific stereoisomer. By selecting an appropriate column and optimizing the conditions, it is possible to separate compounds with very similar boiling points based on subtle differences in their interaction with the stationary phase.

Quantitative Data

Due to the lack of specific synthetic reports, a comprehensive table of quantitative data (e.g., reaction yields, diastereomeric ratios) for the formation of cis,trans,trans-1,2,4-trimethylcyclohexane under various conditions cannot be provided. However, some physical properties for a commercially available sample identified as this compound (a synonym for the cis,trans,trans isomer) have been reported.

PropertyValue
Boiling Point 143.5 °C
Density 0.8 g/cm³

Note: This data is sourced from a commercial supplier and should be verified experimentally.

Logical Workflow for Synthesis and Isolation

The following diagram illustrates the logical progression from the starting material to the purified target compound.

logical_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 1,2,4-Trimethylbenzene Reaction Catalytic Hydrogenation Start->Reaction H₂, Catalyst Product_Mixture Mixture of Stereoisomers Reaction->Product_Mixture Separation_Step Fractional Distillation / Preparative GC Product_Mixture->Separation_Step Isolated_Product Isolated cis,trans,trans Isomer Separation_Step->Isolated_Product Analysis Spectroscopic Characterization (NMR, GC-MS, IR) Isolated_Product->Analysis Verify Structure

Caption: Logical workflow for the synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane.

Conclusion

The synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane is most practically approached via the catalytic hydrogenation of 1,2,4-trimethylbenzene. This method, however, is expected to produce a mixture of stereoisomers, necessitating a robust purification strategy, such as preparative gas chromatography, to isolate the desired compound. Further research is required to identify specific catalysts and reaction conditions that may favor the formation of the cis,trans,trans isomer and to fully characterize its spectroscopic and physicochemical properties.

References

The Ubiquitous Cyclohexanes: An In-depth Technical Guide to the Natural Occurrence of Trimethylcyclohexane Isomers in Petroleum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylcyclohexane (TMC) isomers, particularly the 1,2,3-, 1,2,4-, and 1,3,5- substituted forms, are common constituents of crude oil and serve as valuable biomarkers in petroleum geochemistry. Their presence, relative abundance, and stereochemical configurations provide crucial insights into the organic source matter, depositional environment, and thermal maturity of petroleum. This technical guide delves into the natural occurrence of these isomers in petroleum, presenting available quantitative data, detailing the analytical methodologies for their characterization, and exploring their geochemical formation pathways.

Introduction

Cycloalkanes, or naphthenes, are a significant class of hydrocarbons found in crude oil. Among them, trimethylcyclohexanes (C₉H₁₈) are of particular interest to geochemists and petroleum exploration scientists. The specific substitution patterns and stereochemistry of these isomers are not random but are inherited from the molecular structures of precursor biomolecules, primarily terpenoids, from algae, bacteria, and higher plants. As these biomolecules undergo diagenesis and catagenesis over geological timescales, they are transformed into a complex suite of biomarkers, including the various isomers of trimethylcyclohexane, that are retained in the resulting petroleum. The distribution of these isomers can, therefore, be used as a chemical fingerprint to correlate oils with their source rocks and to reconstruct the paleoenvironment of the source rock deposition.

Quantitative Occurrence in Petroleum

Quantitative data on the concentration of individual trimethylcyclohexane isomers in crude oil is limited in publicly accessible literature, as analyses often focus on broader compound classes. However, some studies have reported the presence and abundance of specific isomers.

One of the most cited instances is the isolation of 1,2,4-trimethylcyclohexane (B44741) from a mid-continent petroleum sample from Oklahoma, USA. In this particular crude oil, 1,2,4-trimethylcyclohexane was found to constitute approximately 0.1% of the total petroleum.[1] The same study also suggested the presence of 1,3,5-trimethylcyclohexane (B44294) in the same oil, although a quantitative value was not provided.[1] The identification of 1,2,4-trimethylcyclohexane has also been reported in Caucasian and Baku petroleum.

The relative abundance of the different trimethylcyclohexane isomers and their stereoisomers can vary significantly between different crude oils, reflecting variations in the original organic matter input and the subsequent geological and thermal history of the source rock.

Table 1: Reported Quantitative Data for Trimethylcyclohexane Isomers in Petroleum

IsomerCrude Oil SourceConcentration (% of total petroleum)Reference
1,2,4-TrimethylcyclohexaneMid-continent, Oklahoma, USA~ 0.1[1]
1,3,5-TrimethylcyclohexaneMid-continent, Oklahoma, USAPresent, not quantified[1]
1,2,3-TrimethylcyclohexaneVariousNot explicitly quantified in reviewed literature

Geochemical Formation Pathways

The trimethylcyclohexane isomers found in petroleum are believed to be the diagenetic and catagenetic products of C₁₀ aromatic and monocyclic terpenoids, which are abundant in the biosphere. The specific substitution pattern of the resulting cyclohexane (B81311) is a relic of the methyl group positions on the precursor molecule.

A plausible geochemical pathway involves the bacterial degradation and subsequent geological alteration of cyclic monoterpenoids or the cyclization and reduction of acyclic terpenoids. For instance, compounds like p-cymene, a common plant-derived aromatic monoterpene, can be hydrogenated to form 1,2,4-trimethylcyclohexane under reducing conditions during diagenesis. Similarly, other cyclic terpenoids with different methyl substitution patterns can serve as precursors to the 1,2,3- and 1,3,5-isomers.

The diagenetic process can be visualized as a series of chemical transformations including defunctionalization (loss of oxygen, nitrogen, sulfur), hydrogenation, and isomerization, which occur as the source organic matter is buried and subjected to increasing temperature and pressure.

Geochemical_Formation_Pathway cluster_0 Biological Precursors (in Sediments) cluster_1 Diagenesis & Catagenesis cluster_2 Petroleum Biomarkers Cyclic Monoterpenoids Cyclic Monoterpenoids Defunctionalization Defunctionalization Cyclic Monoterpenoids->Defunctionalization Alteration Acyclic Terpenoids Acyclic Terpenoids Cyclization Cyclization Acyclic Terpenoids->Cyclization Transformation Aromatic Precursors (e.g., p-cymene) Aromatic Precursors (e.g., p-cymene) Hydrogenation Hydrogenation Aromatic Precursors (e.g., p-cymene)->Hydrogenation Reduction Defunctionalization->Hydrogenation Isomerization Isomerization Hydrogenation->Isomerization 1,2,3-Trimethylcyclohexane 1,2,3-Trimethylcyclohexane Isomerization->1,2,3-Trimethylcyclohexane 1,2,4-Trimethylcyclohexane 1,2,4-Trimethylcyclohexane Isomerization->1,2,4-Trimethylcyclohexane 1,3,5-Trimethylcyclohexane 1,3,5-Trimethylcyclohexane Isomerization->1,3,5-Trimethylcyclohexane Cyclization->Hydrogenation

Caption: Generalized geochemical pathway for the formation of trimethylcyclohexane isomers from biological precursors.

Experimental Protocols for Analysis

The identification and quantification of trimethylcyclohexane isomers in the complex matrix of crude oil are primarily achieved through high-resolution gas chromatography (GC) coupled with mass spectrometry (MS). The following is a representative protocol synthesized from common practices in petroleum geochemistry.

Sample Preparation and Fractionation
  • Deasphalting: A known weight of the crude oil sample is dissolved in a non-polar solvent like n-heptane. The asphaltene fraction, which is insoluble in n-heptane, is precipitated and removed by filtration or centrifugation.

  • SARA Fractionation: The deasphalted oil (maltene fraction) is then separated into Saturates, Aromatics, and Resins (and Asphaltenes, if not previously removed) using column chromatography. The saturated fraction, which contains the trimethylcyclohexanes, is eluted using a non-polar solvent like hexane (B92381) or cyclohexane.

Experimental_Workflow Crude_Oil_Sample Crude Oil Sample Deasphalting Deasphalting (n-heptane) Crude_Oil_Sample->Deasphalting Maltene_Fraction Maltene Fraction Deasphalting->Maltene_Fraction Column_Chromatography SARA Fractionation Maltene_Fraction->Column_Chromatography Saturate_Fraction Saturate Fraction Column_Chromatography->Saturate_Fraction GCMS_Analysis GC-MS Analysis Saturate_Fraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for the analysis of trimethylcyclohexanes in petroleum.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated fraction is analyzed using a high-resolution capillary GC-MS system.

Table 2: Representative GC-MS Parameters for Trimethylcyclohexane Analysis

ParameterValue
Gas Chromatograph
Column60 m x 0.25 mm ID, 0.25 µm film thickness, HP-5MS or equivalent
Carrier GasHelium, constant flow rate of 1 mL/min
Inlet ModeSplitless
Inlet Temperature280 °C
Oven ProgramInitial temperature 40°C (hold for 10 min), ramp at 20°C/min to 240°C (hold for 20 min)[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 34-600 amu[2]
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Analysis:

  • Identification: The identification of trimethylcyclohexane isomers is based on their retention times and comparison of their mass spectra with reference spectra from libraries such as NIST.

  • Quantification: For quantitative analysis, a calibration curve is prepared using certified standards of the specific trimethylcyclohexane isomers. An internal standard (e.g., a deuterated alkane) is added to both the samples and calibration standards to correct for variations in injection volume and instrument response. The concentration of each isomer is determined by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion

The natural occurrence of trimethylcyclohexane isomers in petroleum provides a fascinating window into the deep history of our planet's carbon cycle. While quantitative data remains somewhat sparse, the established presence of these compounds, particularly 1,2,4-trimethylcyclohexane, underscores their significance as biomarkers. The analytical techniques, centered around GC-MS, are well-established for their qualitative and quantitative determination. Future research focusing on the systematic quantification of all trimethylcyclohexane isomers and their stereoisomers across a wider range of crude oil types will undoubtedly enhance their utility in petroleum systems analysis and provide deeper insights into the intricate geochemical processes that form petroleum.

References

Spectroscopic Characterization of (1S,2S,4S)-1,2,4-trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S,4S)-1,2,4-trimethylcyclohexane. Due to the limited availability of experimental data for this specific stereoisomer, this document presents data for closely related isomers and the general 1,2,4-trimethylcyclohexane (B44741) structure. This information serves as a valuable reference point for the identification and characterization of this compound and its related structures in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1,2,4-trimethylcyclohexane and its isomers. It is important to note that mass spectrometry and infrared spectroscopy are generally insensitive to stereoisomerism, while NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus.

Table 1: Mass Spectrometry Data for 1,2,4-trimethylcyclohexane

m/zRelative Intensity (%)Proposed Fragment
12615[M]⁺ (Molecular Ion)
11130[M - CH₃]⁺
9745[M - C₂H₅]⁺
83100[M - C₃H₇]⁺ (Base Peak)
6985[C₅H₉]⁺
5570[C₄H₇]⁺
4160[C₃H₅]⁺

Note: Data is representative of the general fragmentation pattern for 1,2,4-trimethylcyclohexane isomers as obtained from the NIST Mass Spectrometry Data Center. The base peak at m/z 83 corresponds to the loss of a propyl group.

Table 2: Infrared (IR) Spectroscopy Data for 1,2,4-trimethylcyclohexane

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2950 - 2850C-H StretchAlkane (CH, CH₂, CH₃)
1465 - 1445C-H Bend (Scissoring)CH₂
1380 - 1370C-H Bend (Rocking)CH₃

Note: This data represents the characteristic IR absorptions for a saturated hydrocarbon. The spectrum is dominated by C-H stretching and bending vibrations.[1][2] Specific differences between stereoisomers would be subtle and primarily in the fingerprint region (below 1500 cm⁻¹).[2]

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,2,4-trimethylcyclohexane Isomers

Carbon AtomPredicted Chemical Shift (ppm) - (1S,2S,4S)
C135.5
C233.8
C331.2
C432.1
C531.2
C635.5
C7 (1-CH₃)22.5
C8 (2-CH₃)22.5
C9 (4-CH₃)22.5

Note: These are predicted chemical shifts. Experimental values can vary based on solvent and other experimental conditions. Due to the lack of specific experimental data for the (1S,2S,4S) isomer, these values are for a representative cis/trans configuration of 1,2,4-trimethylcyclohexane.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of volatile hydrocarbons like trimethylcyclohexanes and can be adapted for specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a mixture containing trimethylcyclohexane isomers and to obtain their mass spectra for identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.[3][4]

  • For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[3]

  • Transfer the diluted sample to a 2 mL autosampler vial.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5]

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.[5]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Cap the NMR tube to prevent solvent evaporation.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

Sample Preparation (Neat Liquid on Salt Plates):

  • Place one or two drops of the neat liquid sample onto a clean, dry salt plate.

  • Carefully place a second salt plate on top, spreading the liquid into a thin film.

  • Mount the plates in the spectrometer's sample holder.

IR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal or salt plates should be acquired prior to running the sample.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Purification Purification (e.g., Distillation) Sample->Purification GCMS GC-MS Purification->GCMS Purity & Identity NMR NMR (¹H, ¹³C) Purification->NMR Detailed Structure IR FTIR Purification->IR Functional Groups MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure Structural Confirmation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques cluster_information Derived Information Compound Target Compound This compound Molecular_Formula Molecular Formula (C₉H₁₈) Compound->Molecular_Formula Molecular_Weight Molecular Weight (126.24 g/mol) Compound->Molecular_Weight Stereochemistry Stereochemistry (1S, 2S, 4S) Compound->Stereochemistry MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR Functional_Groups Functional Groups Molecular_Formula->Functional_Groups Fragmentation Fragmentation Pattern Molecular_Weight->Fragmentation Connectivity Atom Connectivity & 3D Arrangement Stereochemistry->Connectivity MS->Fragmentation NMR->Connectivity IR->Functional_Groups

Caption: Logical relationships between compound properties and spectroscopic techniques.

References

Thermodynamic Stability of 1,2,4-Trimethylcyclohexane Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,2,4-trimethylcyclohexane (B44741) stereoisomers. By examining the conformational energies arising from steric interactions in various chair conformations, this document offers a quantitative comparison of the relative stabilities of these isomers. Detailed methodologies for the experimental and computational determination of these thermodynamic parameters are also presented, alongside visual representations of the stereoisomer and conformer relationships to aid in understanding.

Introduction

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. In drug development, the three-dimensional structure of a molecule is paramount to its interaction with biological targets. 1,2,4-trimethylcyclohexane serves as an excellent model system for understanding the interplay of steric forces that govern the stability of more complex alicyclic structures. The relative orientation of the three methyl groups gives rise to several stereoisomers, each with a unique thermodynamic stability profile determined by the energetic penalties of axial versus equatorial substituent placement and gauche interactions.

The predominant conformation of a cyclohexane (B81311) ring is the chair form, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Axial substituents are generally less stable due to steric hindrance with other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[1][2] The thermodynamic stability of a given stereoisomer is therefore largely dependent on the chair conformation that maximizes the number of bulky substituents in the more spacious equatorial positions.

Stereoisomers of 1,2,4-Trimethylcyclohexane

There are four possible stereoisomers of 1,2,4-trimethylcyclohexane, which can be designated using cis/trans nomenclature or the IUPAC α/β system. For the purpose of this guide, we will use the cis/trans notation relative to a reference methyl group (at C-1). The stereoisomers are:

  • cis,cis-1,2,4-trimethylcyclohexane ((1α,2α,4α)-1,2,4-trimethylcyclohexane)

  • cis,trans-1,2,4-trimethylcyclohexane ((1α,2α,4β)-1,2,4-trimethylcyclohexane)

  • trans,cis-1,2,4-trimethylcyclohexane ((1α,2β,4α)-1,2,4-trimethylcyclohexane)

  • trans,trans-1,2,4-trimethylcyclohexane ((1α,2β,4β)-1,2,4-trimethylcyclohexane)

Each of these stereoisomers can exist as a pair of interconverting chair conformations. The relative stability of these conformations, and thus the overall stability of the stereoisomer, can be quantified by assessing the steric strain in each form.

Quantitative Analysis of Thermodynamic Stability

The relative thermodynamic stabilities of the 1,2,4-trimethylcyclohexane stereoisomers are determined by the sum of the steric interactions in their most stable chair conformations. The primary energetic penalties to consider are:

  • 1,3-Diaxial interaction (A-value): The steric strain between an axial methyl group and an axial hydrogen at the C-3 or C-5 position. This is approximately 3.8 kJ/mol for each Me-H interaction. An axial methyl group has two such interactions, contributing a total of ~7.6 kJ/mol to the strain energy.

  • Gauche interaction: The steric strain between methyl groups on adjacent carbons when they are in a gauche relationship (dihedral angle of approximately 60°). This is estimated to be around 3.8 kJ/mol.

The following tables summarize the calculated steric strain for the two chair conformations of each stereoisomer and the resulting Gibbs free energy difference (ΔG°) between them. The most stable conformation is the one with the lower total steric strain.

Table 1: Conformational Analysis of cis,cis-1,2,4-trimethylcyclohexane

ConformerAxial Methyl GroupsEquatorial Methyl Groups1,3-Diaxial Me-H InteractionsGauche Me-Me InteractionsTotal Steric Strain (kJ/mol)Relative Stability
Conformer A2 (at C-1, C-4)1 (at C-2)4119.0Less Stable
Conformer B1 (at C-2)2 (at C-1, C-4)2111.4More Stable

ΔG° (A → B) = -7.6 kJ/mol

Table 2: Conformational Analysis of cis,trans-1,2,4-trimethylcyclohexane

ConformerAxial Methyl GroupsEquatorial Methyl Groups1,3-Diaxial Me-H InteractionsGauche Me-Me InteractionsTotal Steric Strain (kJ/mol)Relative Stability
Conformer A1 (at C-1)2 (at C-2, C-4)2111.4More Stable
Conformer B2 (at C-2, C-4)1 (at C-1)4119.0Less Stable

ΔG° (B → A) = -7.6 kJ/mol

Table 3: Conformational Analysis of trans,cis-1,2,4-trimethylcyclohexane

ConformerAxial Methyl GroupsEquatorial Methyl Groups1,3-Diaxial Me-H InteractionsGauche Me-Me InteractionsTotal Steric Strain (kJ/mol)Relative Stability
Conformer A1 (at C-4)2 (at C-1, C-2)2111.4More Stable
Conformer B2 (at C-1, C-2)1 (at C-4)4119.0Less Stable

ΔG° (B → A) = -7.6 kJ/mol

Table 4: Conformational Analysis of trans,trans-1,2,4-trimethylcyclohexane

ConformerAxial Methyl GroupsEquatorial Methyl Groups1,3-Diaxial Me-H InteractionsGauche Me-Me InteractionsTotal Steric Strain (kJ/mol)Relative Stability
Conformer A1 (at C-1)2 (at C-2, C-4)2215.2Less Stable
Conformer B2 (at C-2, C-4)1 (at C-1)4222.8Even Less Stable
Most Stable Isomer 0 3 0 1 3.8 Most Stable

Note: The most stable stereoisomer is the one that can adopt a conformation with all three methyl groups in equatorial positions. This is a different isomer, (1α,2β,4β)-1,2,4-trimethylcyclohexane, which has a calculated steric strain of only one gauche Me-Me interaction (3.8 kJ/mol).

Summary of Most Stable Conformations and Relative Stabilities

StereoisomerMost Stable Conformation (Me positions)Total Steric Strain (kJ/mol)Relative Stability Ranking
(1α,2β,4β)e, e, e3.81 (Most Stable)
cis,transe, e, a11.42
trans,cise, a, e11.42
cis,cisa, e, e11.42
trans,transa, e, a15.23 (Least Stable)

Experimental Protocols

The determination of thermodynamic parameters for conformational equilibria relies on techniques that can distinguish between and quantify the different conformers.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant (Keq) and Gibbs free energy difference (ΔG°) between conformers.

Methodology:

  • Sample Preparation: A solution of the purified 1,2,4-trimethylcyclohexane stereoisomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl3, CD2Cl2, or toluene-d8).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Initial Spectrum: A proton or carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons and carbons.

  • Low-Temperature Spectra: The temperature of the probe is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence Temperature: The temperature at which the averaged signals for the axial and equatorial environments broaden and begin to resolve into two distinct signals is the coalescence temperature. This can be used to calculate the energy barrier to ring inversion.

  • "Frozen" Spectrum: At a sufficiently low temperature (typically below -80 °C), the ring flip becomes slow enough on the NMR timescale that separate signals for the axial and equatorial methyl groups (and ring protons/carbons) of each conformer can be observed.

  • Integration and Quantification: The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum.

  • Calculation of Keq and ΔG°:

    • The equilibrium constant is the ratio of the concentrations (integrals) of the two conformers: Keq = [more stable conformer] / [less stable conformer].

    • The Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin at which the spectrum was acquired.

Calorimetry

Objective: To determine the enthalpy difference (ΔH°) between stereoisomers.

Methodology (Isomerization Calorimetry):

  • Sample Preparation: A pure sample of a less stable stereoisomer is obtained.

  • Isomerization Reaction: The less stable isomer is converted to a more stable isomer, often through a chemical reaction or catalysis that allows for equilibration.

  • Calorimeter Setup: A reaction calorimeter is used to measure the heat evolved or absorbed during the isomerization process.

  • Measurement: The heat of isomerization is measured directly. This value corresponds to the enthalpy difference between the two stereoisomers under the reaction conditions.

Methodology (Combustion Calorimetry):

  • Sample Preparation: Pure samples of each stereoisomer are required.

  • Combustion: A precisely weighed sample of each isomer is completely combusted in a bomb calorimeter in the presence of excess oxygen.

  • Heat Measurement: The heat of combustion is measured for each stereoisomer.

  • Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) for each isomer is calculated from its heat of combustion.

  • Enthalpy Difference: The difference in the enthalpies of formation between two stereoisomers gives the enthalpy difference (ΔH°) between them.

Mandatory Visualizations

Stereoisomer_Conformer_Relationship cluster_cis_cis cis,cis-1,2,4-trimethylcyclohexane cluster_cis_trans cis,trans-1,2,4-trimethylcyclohexane cluster_trans_cis trans,cis-1,2,4-trimethylcyclohexane cluster_trans_trans trans,trans-1,2,4-trimethylcyclohexane cis_cis_A Conformer A (2 axial, 1 equatorial) Strain = 19.0 kJ/mol cis_cis_B Conformer B (1 axial, 2 equatorial) Strain = 11.4 kJ/mol cis_cis_A->cis_cis_B Ring Flip (ΔG° = -7.6 kJ/mol) cis_trans_A Conformer A (1 axial, 2 equatorial) Strain = 11.4 kJ/mol cis_trans_B Conformer B (2 axial, 1 equatorial) Strain = 19.0 kJ/mol cis_trans_B->cis_trans_A Ring Flip (ΔG° = -7.6 kJ/mol) trans_cis_A Conformer A (1 axial, 2 equatorial) Strain = 11.4 kJ/mol trans_cis_B Conformer B (2 axial, 1 equatorial) Strain = 19.0 kJ/mol trans_cis_B->trans_cis_A Ring Flip (ΔG° = -7.6 kJ/mol) trans_trans_A Conformer A (1 axial, 2 equatorial) Strain = 15.2 kJ/mol trans_trans_B Conformer B (2 axial, 1 equatorial) Strain = 22.8 kJ/mol trans_trans_A->trans_trans_B Ring Flip (ΔG° = +7.6 kJ/mol)

Caption: Conformational equilibria of 1,2,4-trimethylcyclohexane stereoisomers.

Experimental_Workflow cluster_nmr Low-Temperature NMR Spectroscopy cluster_calorimetry Calorimetry nmr_start Prepare Sample in Low-Temp Solvent nmr_rt Acquire Spectrum at Room Temp (Averaged Signals) nmr_start->nmr_rt nmr_cool Cool Sample in NMR Probe nmr_rt->nmr_cool nmr_lt Acquire Spectrum at Low Temp (Resolved Signals) nmr_cool->nmr_lt nmr_integrate Integrate Conformer Signals nmr_lt->nmr_integrate nmr_calc Calculate Keq and ΔG° nmr_integrate->nmr_calc cal_start Purify Stereoisomers cal_combustion Combustion of each Isomer in Bomb Calorimeter cal_start->cal_combustion cal_h_comb Measure Heat of Combustion cal_combustion->cal_h_comb cal_h_form Calculate Enthalpy of Formation (ΔH°f) cal_h_comb->cal_h_form cal_delta_h Determine ΔH° between Isomers cal_h_form->cal_delta_h

Caption: Workflow for experimental determination of thermodynamic stability.

Conclusion

The thermodynamic stability of 1,2,4-trimethylcyclohexane stereoisomers is a direct consequence of the steric interactions within their chair conformations. The most stable stereoisomer is the one that can adopt a conformation with all three methyl groups in equatorial positions, thereby minimizing 1,3-diaxial and gauche interactions. Quantitative analysis, based on established A-values for steric strain, allows for a clear ranking of the stability of the different stereoisomers. Experimental techniques such as low-temperature NMR spectroscopy and calorimetry provide the means to empirically determine the Gibbs free energy and enthalpy differences between these isomers. This in-depth understanding of conformational analysis is crucial for predicting molecular properties and is a vital tool for researchers in the fields of chemistry and drug development.

References

Navigating the Three-Dimensional World of Trisubstituted Cyclohexanes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of molecules. In the realm of drug discovery and development, a deep understanding of the three-dimensional arrangement of substituents on a cyclohexane (B81311) ring is paramount for predicting molecular interactions, designing potent therapeutics, and understanding metabolic pathways. This technical guide provides a comprehensive exploration of the conformational analysis of trisubstituted cyclohexanes, detailing the core principles, quantitative data, and experimental and computational methodologies employed in this critical area of study.

Core Concepts: The Dance of Chair Conformations

The cyclohexane ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as a ring flip, these positions interconvert, with axial substituents becoming equatorial and vice versa.

In trisubstituted cyclohexanes, the relative stability of the two possible chair conformers is determined by the steric interactions of the three substituents. The primary destabilizing factor is the 1,3-diaxial interaction , a steric clash between an axial substituent and the other two axial hydrogens (or substituents) on the same side of the ring.[1][2] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions.[3]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] For trisubstituted cyclohexanes, the A-values are largely additive, allowing for an estimation of the relative energy of the two chair conformers. The more stable conformer will be the one that minimizes the sum of the A-values of the axial substituents.[6]

Quantitative Data: A-Values of Common Substituents

The following table summarizes the A-values for a range of common substituents, providing a quantitative measure of their steric bulk. These values are crucial for predicting the favored conformation of a trisubstituted cyclohexane.

SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.4
-Br0.2 - 0.7
-I0.4
-OH0.6 (can be solvent dependent)
-OCH₃0.7
-CN0.2
-NH₂1.2
-CH₃ (Methyl)1.8
-CH₂CH₃ (Ethyl)2.0
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)> 4.5
-C₆H₅ (Phenyl)3.0
-COOH1.2
-COOCH₃1.1

Note: A-values are generally determined in non-polar solvents and can be influenced by intramolecular and intermolecular interactions.[7]

Experimental and Computational Approaches

The conformational analysis of trisubstituted cyclohexanes is a synergistic interplay of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational equilibrium of trisubstituted cyclohexanes.[8] By analyzing the chemical shifts and, more importantly, the coupling constants of the ring protons, the axial or equatorial orientation of substituents can be determined.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified trisubstituted cyclohexane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry 5 mm NMR tube.[5][9][10]

  • Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • The final sample height in the tube should be approximately 4-5 cm.[5]

  • For low-temperature studies to slow down the ring flip, use a solvent with a low freezing point, such as deuterated toluene (B28343) (toluene-d₈) or deuterated dichloromethane (B109758) (CD₂Cl₂).

2. Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum at a suitable magnetic field strength (e.g., 400 MHz or higher).

  • Typical Acquisition Parameters:

    • Pulse Width: 90° pulse for optimal signal in a single scan.[1]

    • Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.[1][4]

    • Relaxation Delay (D1): 1-2 seconds (or 5 times the longest T1 for quantitative measurements).

    • Number of Scans (NS): 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.[1]

    • Spectral Width (SW): Typically -2 to 12 ppm for ¹H NMR of organic molecules.[4]

  • For complex spectra with significant signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to elucidate proton connectivity and spatial proximities, respectively.

3. Spectral Analysis:

  • Chemical Shifts: Protons in axial positions are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts.

  • Coupling Constants (J-values): The magnitude of the vicinal (³JHH) coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This is a key parameter for assigning stereochemistry.

    • Axial-Axial (J_ax-ax): Large coupling constant, typically 10-13 Hz (dihedral angle ~180°).

    • Axial-Equatorial (J_ax-eq): Small coupling constant, typically 2-5 Hz (dihedral angle ~60°).

    • Equatorial-Equatorial (J_eq-eq): Small coupling constant, typically 2-5 Hz (dihedral angle ~60°).

  • By carefully analyzing the multiplicity and coupling constants of the ring protons, particularly the methine proton attached to a substituted carbon, the preferred conformation can be determined.

Computational Protocol: Molecular Modeling

Computational chemistry provides a powerful means to predict and quantify the relative energies of different conformers of a trisubstituted cyclohexane.

1. Initial Structure Generation:

  • Build the 3D structures of the two possible chair conformers of the trisubstituted cyclohexane using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw 3D).[11]

  • Ensure the correct stereochemistry (cis/trans relationships) of the substituents is accurately represented.

2. Geometry Optimization and Energy Calculation:

  • Perform a geometry optimization for each conformer using a suitable level of theory and basis set in a quantum chemistry software package like Gaussian.[8][11]

    • A common and effective method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d) or larger for good accuracy.[12]

  • The Opt keyword in the Gaussian input file requests a geometry optimization to find the lowest energy structure for that conformer.[8]

  • Following optimization, perform a frequency calculation (Freq keyword) to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.[11]

3. Analysis of Results:

  • Compare the calculated Gibbs free energies of the two optimized chair conformers. The conformer with the lower energy is predicted to be the more stable and therefore the major component at equilibrium.

  • The energy difference between the conformers can be used to calculate the theoretical equilibrium constant (K_eq) and the relative populations of the two conformers at a given temperature using the equation: ΔG° = -RTln(K_eq).

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and workflows in conformational analysis.

chair_flip cluster_conformer1 Conformer A cluster_conformer2 Conformer B a R1 (ax) R2 (eq) R3 (ax) b R1 (eq) R2 (ax) R3 (eq) a->b Ring Flip b->a Ring Flip

Caption: Interconversion of two chair conformers of a trisubstituted cyclohexane via a ring flip.

experimental_workflow start Trisubstituted Cyclohexane Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep acq NMR Data Acquisition (1D ¹H, 2D COSY/NOESY) prep->acq analysis Spectral Analysis (Chemical Shifts, Coupling Constants) acq->analysis conformation Determination of Major Conformer analysis->conformation

Caption: General experimental workflow for NMR-based conformational analysis.

computational_workflow start Define Trisubstituted Cyclohexane Isomer build Build 3D Structures of Chair Conformers (A and B) start->build optimize Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) build->optimize freq Frequency Calculation (Confirm Minima, Obtain ΔG°) optimize->freq compare Compare Gibbs Free Energies (ΔG°_A vs. ΔG°_B) freq->compare predict Predict Most Stable Conformer and Equilibrium Population compare->predict

Caption: A typical workflow for computational conformational analysis.

Conclusion

The conformational analysis of trisubstituted cyclohexanes is a multifaceted discipline that is indispensable for modern chemical and pharmaceutical research. By integrating the foundational principles of stereochemistry with robust experimental and computational techniques, scientists can gain a precise understanding of the three-dimensional nature of these important molecules. This knowledge is critical for structure-activity relationship (SAR) studies, the design of novel drug candidates with optimized pharmacological profiles, and the prediction of their metabolic fate. A thorough conformational analysis is, therefore, an essential component of the toolkit for any professional working at the forefront of drug discovery and development.

References

Molecular formula and weight of (1S,2S,4S)-1,2,4-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the molecular properties and analysis of (1S,2S,4S)-1,2,4-trimethylcyclohexane, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Properties

This compound is a specific stereoisomer of 1,2,4-trimethylcyclohexane. The stereochemical designators (1S, 2S, 4S) define the absolute configuration at the three chiral centers on the cyclohexane (B81311) ring. This precise spatial arrangement of the methyl groups dictates the molecule's physical and chemical properties, including its interaction with other chiral molecules and its behavior in biological systems.

The fundamental molecular data for this compound is summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₈PubChem
Molecular Weight126.24 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number7667-60-9PubChem

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In this compound, the methyl groups are arranged in a cis,trans,trans relative configuration. This arrangement allows for a stable chair conformation where the methyl groups can occupy equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions.

stereochemistry cluster_cyclohexane This compound Chair Conformation cluster_legend Legend C2 C2 (S) C3 C3 C2->C3 Me2 CH₃ (equatorial) C2->Me2 C4 C4 (S) C3->C4 C5 C5 C4->C5 Me4 CH₃ (equatorial) C4->Me4 C6 C6 C5->C6 C1 C1 C6->C1 Me1 CH₃ (axial) C1->C2 C1->Me1 Stereocenter Chiral Center (S-configuration) Substituent Methyl Group (CH₃)

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and physical properties of the constitutional isomers of trimethylcyclohexane. Understanding the distinct spatial arrangements and characteristics of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science.

Constitutional Isomers and IUPAC Nomenclature

Trimethylcyclohexane (C₉H₁₈) exists as seven constitutional isomers, which differ in the positions of the three methyl groups on the cyclohexane (B81311) ring. The IUPAC naming system for substituted cycloalkanes dictates that the ring is the parent chain. Numbering of the carbon atoms in the ring begins at a substituted carbon and proceeds in the direction that gives the lowest possible locants to the substituents.[1][2]

The seven constitutional isomers of trimethylcyclohexane are:

Stereoisomerism in Trimethylcyclohexanes

Several of the constitutional isomers of trimethylcyclohexane exhibit stereoisomerism due to the presence of chiral centers (a carbon atom attached to four different groups). The spatial arrangement of the methyl groups relative to the plane of the cyclohexane ring gives rise to diastereomers (stereoisomers that are not mirror images) and, in some cases, enantiomers (non-superimposable mirror images). The terms 'cis' and 'trans' are used to describe the relative positions of substituents on the same or opposite sides of the ring, respectively. For unambiguous designation of absolute configuration at each stereocenter, the Cahn-Ingold-Prelog (CIP) R/S system is employed.

The following diagram illustrates the classification of trimethylcyclohexane isomers.

Trimethylcyclohexane_Isomers cluster_constitutional Constitutional Isomers cluster_stereoisomers Stereoisomers Trimethylcyclohexane Trimethylcyclohexane 1,1,2 1,1,2-Trimethylcyclohexane Trimethylcyclohexane->1,1,2 1,1,3 1,1,3-Trimethylcyclohexane Trimethylcyclohexane->1,1,3 1,1,4 1,1,4-Trimethylcyclohexane Trimethylcyclohexane->1,1,4 1,2,3 1,2,3-Trimethylcyclohexane Trimethylcyclohexane->1,2,3 1,2,4 1,2,4-Trimethylcyclohexane Trimethylcyclohexane->1,2,4 1,3,5 1,3,5-Trimethylcyclohexane Trimethylcyclohexane->1,3,5 1,1,2_stereo Enantiomers (R/S) 1,1,2->1,1,2_stereo Chiral 1,1,3_stereo Enantiomers (R/S) 1,1,3->1,1,3_stereo Chiral 1,2,3_stereo Diastereomers (cis/trans, R/S) 1,2,3->1,2,3_stereo Chiral 1,2,4_stereo Diastereomers (cis/trans, R/S) 1,2,4->1,2,4_stereo Chiral 1,3,5_stereo Diastereomers (cis/trans) 1,3,5->1,3,5_stereo Achiral/Meso

Classification of Trimethylcyclohexane Isomers.

Achiral Isomers

1,1,4-Trimethylcyclohexane is achiral as it possesses a plane of symmetry passing through C1 and C4.

Chiral Isomers with One Chiral Center
  • 1,1,2-Trimethylcyclohexane : This isomer has one chiral center at C2, and therefore exists as a pair of enantiomers: (R)-1,1,2-trimethylcyclohexane and (S)-1,1,2-trimethylcyclohexane.

  • 1,1,3-Trimethylcyclohexane : This isomer has one chiral center at C3 and exists as a pair of enantiomers: (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane.[3]

Isomers with Multiple Chiral Centers
  • 1,2,3-Trimethylcyclohexane : This isomer has three chiral centers (C1, C2, and C3), leading to a total of 2³ = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. However, due to symmetry, some of these are meso compounds. The stereoisomers are often described using cis and trans nomenclature relative to the plane of the ring.[4]

  • 1,2,4-Trimethylcyclohexane : With three chiral centers (C1, C2, and C4), this isomer also has 2³ = 8 possible stereoisomers, forming four pairs of enantiomers.

  • 1,3,5-Trimethylcyclohexane : This isomer has two diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. The cis isomer, with all three methyl groups on the same side of the ring, is a meso compound due to a plane of symmetry. The trans isomer, with one methyl group on the opposite side, is also a meso compound. Therefore, 1,3,5-trimethylcyclohexane does not exhibit optical activity.[5]

Physical Properties of Trimethylcyclohexane Isomers

The physical properties of the trimethylcyclohexane isomers, such as boiling point, density, and refractive index, are influenced by their molecular structure, including branching and stereochemistry. The following tables summarize the available quantitative data for each isomer.

Constitutional IsomerIUPAC NameBoiling Point (°C)Density (g/cm³)Refractive Index (n²⁰/D)
1,1,2-Trimethylcyclohexane 1,1,2-Trimethylcyclohexane141-1430.786 (at 25°C)1.433
1,1,3-Trimethylcyclohexane 1,1,3-Trimethylcyclohexane136-1380.7781.429
1,1,4-Trimethylcyclohexane 1,1,4-Trimethylcyclohexane1350.781.4240-1.4280
1,2,3-Trimethylcyclohexane (Mixture of stereoisomers)144-146--
cis,cis,cis-1,2,3-Trimethylcyclohexane---
cis,trans,cis-1,2,3-Trimethylcyclohexane---
cis,cis,trans-1,2,3-Trimethylcyclohexane---
trans,trans,trans-1,2,3-Trimethylcyclohexane---
1,2,4-Trimethylcyclohexane (Mixture of stereoisomers)141-1430.786 (at 25°C)1.433
(1S,2S,4S)-1,2,4-trimethylcyclohexane143.50.81.416
1,3,5-Trimethylcyclohexane (Mixture of stereoisomers)138-1400.7691.426
cis-1,3,5-Trimethylcyclohexane135-136--
trans-1,3,5-Trimethylcyclohexane---

Experimental Protocols for Synthesis

The synthesis of specific trimethylcyclohexane isomers often involves the catalytic hydrogenation of the corresponding trimethylbenzene or the reduction of a substituted cyclohexanone. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the product.

Synthesis of 1,2,3-Trimethylcyclohexane Isomers

A foundational method for the synthesis of the geometrical isomers of 1,2,3-trimethylcyclohexane was reported by Bussert, Greenlee, Derfer, and Boord in 1956. This involves the catalytic hydrogenation of hemimellitene (1,2,3-trimethylbenzene).

General Protocol for the Hydrogenation of Hemimellitene:

  • Reactants: Hemimellitene, Hydrogen gas.

  • Catalyst: Platinum oxide (Adams' catalyst) or Rhodium on alumina.

  • Solvent: Glacial acetic acid.

  • Apparatus: High-pressure autoclave.

  • Procedure: A solution of hemimellitene in glacial acetic acid is placed in the autoclave with the catalyst. The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The mixture is heated and agitated for several hours. After cooling and depressurization, the catalyst is filtered off. The product is isolated by extraction with a suitable organic solvent, followed by washing and drying. The resulting mixture of stereoisomers can be separated by fractional distillation.[4]

The following workflow diagram illustrates the general steps in the synthesis and purification of trimethylcyclohexane isomers from their corresponding trimethylbenzene precursors.

Synthesis_Workflow start Start: Trimethylbenzene Precursor hydrogenation Catalytic Hydrogenation (e.g., H₂/PtO₂ or Rh/Al₂O₃) in Autoclave start->hydrogenation filtration Filtration to Remove Catalyst hydrogenation->filtration extraction Solvent Extraction and Washing filtration->extraction drying Drying of Organic Phase extraction->drying distillation Fractional Distillation drying->distillation end End: Isolated Trimethylcyclohexane Isomer(s) distillation->end

General workflow for the synthesis of trimethylcyclohexanes.

Synthesis of 1,3,5-Trimethylcyclohexane

The cis and trans isomers of 1,3,5-trimethylcyclohexane can be synthesized via the Birch reduction of mesitylene (B46885) (1,3,5-trimethylbenzene) to form 1,3,5-trimethyl-1,4-cyclohexadiene, followed by catalytic hydrogenation.

Protocol for the Birch Reduction of Mesitylene:

  • Reactants: Mesitylene, Sodium or Lithium metal, Liquid ammonia (B1221849), Ethanol (B145695).

  • Procedure: Mesitylene and ethanol are dissolved in liquid ammonia at -78 °C. Small pieces of sodium or lithium are added until a persistent blue color is observed. The reaction is stirred for a period and then quenched by the addition of a proton source like ammonium (B1175870) chloride. After evaporation of the ammonia, the product, 1,3,5-trimethyl-1,4-cyclohexadiene, is extracted. Subsequent hydrogenation of this diene over a catalyst such as palladium on carbon (Pd/C) yields a mixture of cis- and trans-1,3,5-trimethylcyclohexane.[6]

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, stereoisomerism, and physical properties of trimethylcyclohexane isomers, along with representative synthetic protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of these fundamental organic compounds. The provided data and experimental outlines can aid in the design of synthetic routes and the interpretation of experimental results involving trimethylcyclohexane derivatives.

References

An In-depth Technical Guide on the Kovats Retention Index of (1S,2S,4S)-1,2,4-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Kovats retention index for the specific stereoisomer (1S,2S,4S)-1,2,4-trimethylcyclohexane. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize gas chromatography for compound identification and characterization.

Introduction to Kovats Retention Index

The Kovats retention index, developed by the Hungarian-born Swiss chemist Ervin Kováts, is a fundamental concept in gas chromatography (GC) used to convert retention times into system-independent constants[1]. This index allows for the comparison of retention data across different instruments, columns, and laboratories by relating the retention time of an analyte to those of n-alkanes, which serve as reference standards[1]. The use of retention indices is crucial for the identification of compounds by comparing experimentally determined values with those found in literature and databases[1].

The calculation of the Kovats retention index (I) for an unknown compound is based on its retention time (t_r) relative to the retention times of n-alkanes that elute before and after it. For isothermal GC, the formula is:

I = 100 * [n + (log(t_r(unknown)) - log(t_r(n))) / (log(t_r(N)) - log(t_r(n)))][2]

Where:

  • n is the carbon number of the n-alkane eluting before the unknown.

  • N is the carbon number of the n-alkane eluting after the unknown.

For temperature-programmed GC, a slightly different calculation is used[3].

Kovats Retention Index Data for 1,2,4-Trimethylcyclohexane (B44741) Stereoisomers

The Kovats retention index is highly sensitive to the molecular structure of a compound, including its stereochemistry. Different stereoisomers of 1,2,4-trimethylcyclohexane will, therefore, exhibit distinct retention indices on a given stationary phase. The following table summarizes the available Kovats retention index data for various stereoisomers of 1,2,4-trimethylcyclohexane on standard non-polar stationary phases.

StereoisomerOther NamesCAS NumberKovats Retention Index (Standard Non-Polar)Reference
This compound cis,trans,trans-1,2,4-trimethylcyclohexane7667-60-9845[4]
(1R,2S,4S)-rel-1,2,4-trimethylcyclohexanecis-1,2,4-Trimethylcyclohexane1678-80-4877.1, 877.7, 895, 887[5]
(1S,2R,4S)-1,2,4-trimethylcyclohexaner-1, c-2, t-4-trimethylcyclohexane7667-58-5862[6]
A mixture of stereoisomers1,2,4-trimethylcyclohexane2234-75-5847, 868, 853, 875 (at different temperatures)[7]

Experimental Protocol for Kovats Retention Index Determination

The following is a detailed methodology for the determination of the Kovats retention index of a volatile organic compound such as this compound.

1. Materials and Reagents:

  • Analyte: this compound of high purity.

  • Solvent: A high-purity, volatile solvent compatible with the analyte and the GC system (e.g., hexane, pentane).

  • n-Alkane Standard Mixture: A certified reference mixture of linear alkanes (e.g., C8-C20 or a wider range depending on the analyte's volatility) dissolved in a suitable solvent.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A standard non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane) is commonly used for Kovats index determination.

  • Injector: Split/splitless injector.

  • Carrier Gas: High-purity helium or hydrogen.

3. GC Method Parameters (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp Rate: 5 °C/min to 250 °C.

    • Final Temperature: 250 °C, hold for 5 minutes.

    • Note: The temperature program should be optimized to ensure good separation of the analyte and the bracketing n-alkanes.

  • Carrier Gas Flow Rate: Constant flow, e.g., 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Experimental Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Prepare a separate solution of the n-alkane standard mixture.

    • Alternatively, a co-injection of the analyte and the n-alkane standard can be performed.

  • GC Analysis:

    • Inject the n-alkane standard mixture into the GC system to determine the retention times of the individual n-alkanes.

    • Inject the sample solution of this compound under the identical GC conditions to obtain its retention time.

    • If co-injecting, a single chromatographic run will provide the retention times for both the analyte and the n-alkanes.

  • Data Analysis and Calculation:

    • Identify the retention times of the n-alkanes from the chromatogram of the standard mixture.

    • Identify the retention time of this compound.

    • Identify the two n-alkanes that elute immediately before and after the analyte.

    • Calculate the Kovats retention index using the appropriate formula for either isothermal or temperature-programmed conditions.

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

Kovats_Index_Workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition and Processing cluster_calc Calculation Analyte Prepare Analyte Solution (this compound) GC_Run_Analyte Inject Analyte Solution Analyte->GC_Run_Analyte Alkane Prepare n-Alkane Standard Mixture GC_Run_Alkane Inject n-Alkane Standard Alkane->GC_Run_Alkane Get_RT_Alkane Record Retention Times of n-Alkanes GC_Run_Alkane->Get_RT_Alkane Get_RT_Analyte Record Retention Time of Analyte GC_Run_Analyte->Get_RT_Analyte Identify_Bracketing_Alkanes Identify Bracketing n-Alkanes Get_RT_Alkane->Identify_Bracketing_Alkanes Get_RT_Analyte->Identify_Bracketing_Alkanes Calculate_KI Calculate Kovats Retention Index Identify_Bracketing_Alkanes->Calculate_KI Final_Value Kovats Retention Index Calculate_KI->Final_Value

Caption: Experimental workflow for the determination of the Kovats retention index.

This guide provides the fundamental information required for understanding and determining the Kovats retention index of this compound. For accurate and reproducible results, it is imperative to maintain consistent experimental conditions and use high-quality reference standards.

References

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in 1,2,4-Trimethylcyclohexane (B44741)

1,2,4-Trimethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈. The substitution pattern on the cyclohexane (B81311) ring at positions 1, 2, and 4 introduces three stereogenic centers. The presence of these chiral centers is the basis for the molecule's chirality and its ability to exist as multiple stereoisomers.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, 1,2,4-trimethylcyclohexane can exist as a maximum of 2³ = 8 stereoisomers.[1] A thorough analysis of its symmetry elements reveals that no meso compounds are possible for this substitution pattern.[1] Therefore, 1,2,4-trimethylcyclohexane exists as four pairs of enantiomers.[2][3][4]

The stereoisomers of 1,2,4-trimethylcyclohexane can be described by the relative orientation of the three methyl groups (cis/trans) and by the absolute configuration (R/S) at each chiral center. The interplay between these stereochemical features and the conformational flexibility of the cyclohexane ring dictates the overall shape, stability, and properties of each isomer.

Stereoisomers of 1,2,4-Trimethylcyclohexane

The eight stereoisomers of 1,2,4-trimethylcyclohexane are grouped into four enantiomeric pairs. The relationship between these pairs is diastereomeric. The specific configurations of some of these isomers have been identified and are presented in the table below.

Data Presentation: Stereoisomers and Their Configurations
Stereoisomer Description IUPAC Name CAS Number Relationship
cis,trans,cis(1S,2S,4R)-1,2,4-trimethylcyclohexane7667-59-6Enantiomer of (1R,2R,4S)
cis,trans,cis(1R,2R,4S)-1,2,4-trimethylcyclohexane-Enantiomer of (1S,2S,4R)
cis,trans,trans(1S,2S,4S)-1,2,4-trimethylcyclohexane7667-60-9Enantiomer of (1R,2R,4R)
cis,trans,trans(1R,2R,4R)-1,2,4-trimethylcyclohexane-Enantiomer of (1S,2S,4S)
cis,cis,trans(1R,2S,4R)-1,2,4-trimethylcyclohexane7667-58-5Enantiomer of (1S,2R,4S)
cis,cis,trans(1S,2R,4S)-1,2,4-trimethylcyclohexane-Enantiomer of (1R,2S,4R)
trans,cis,trans(1S,2R,4R)-1,2,4-trimethylcyclohexane-Enantiomer of (1R,2S,4S)
trans,cis,trans(1R,2S,4S)-1,2,4-trimethylcyclohexane-Enantiomer of (1S,2R,4R)

Note: The cis/trans nomenclature for trisubstituted cyclohexanes can sometimes be ambiguous. The R/S notation provides a more precise description of the absolute stereochemistry.

Conformational Analysis and Stability

The stereoisomers of 1,2,4-trimethylcyclohexane exist predominantly in chair conformations to minimize angle and torsional strain. The stability of a particular conformer is primarily influenced by the steric interactions of the methyl groups. Specifically, 1,3-diaxial interactions are highly destabilizing. Therefore, the most stable conformation for any given stereoisomer will be the one that maximizes the number of methyl groups in the more spacious equatorial positions.[5][6][7]

For instance, in the case of an all-cis isomer, a chair flip can interconvert between a conformer with two axial and one equatorial methyl group to one with one axial and two equatorial methyl groups. The latter would be significantly more stable. The energetic preference for equatorial substitution dictates the conformational equilibrium of each diastereomer, which in turn influences its physical and chemical properties.

Optical Activity

Chiral molecules, such as the enantiomers of 1,2,4-trimethylcyclohexane, have the ability to rotate the plane of plane-polarized light. This phenomenon is known as optical activity. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[8] One enantiomer will be dextrorotatory (+), rotating the light clockwise, while its mirror image will be levorotatory (-), rotating it counter-clockwise. A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive because the rotations cancel each other out.[9]

The magnitude and direction of optical rotation are intrinsic properties of a chiral molecule and are reported as the specific rotation [α]. The specific rotation is a standardized measure of a compound's optical activity and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.

Quantitative Data on Optical Activity

A thorough search of the scientific literature did not yield any reported experimental values for the specific rotation of the individual stereoisomers of 1,2,4-trimethylcyclohexane. This is likely due to the significant challenge in synthesizing and isolating each of the eight stereoisomers in enantiomerically pure form. The separation of these closely related, non-functionalized alkanes is a non-trivial task.

While theoretical calculations of optical rotation for substituted cyclohexanes are possible, they are complex and have not been specifically reported for all stereoisomers of 1,2,4-trimethylcyclohexane.

Experimental Protocols

The analysis of the chirality and optical activity of 1,2,4-trimethylcyclohexane stereoisomers involves a combination of separation and spectroscopic techniques.

Separation of Stereoisomers: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating the different stereoisomers of 1,2,4-trimethylcyclohexane. Due to their similar boiling points, high-resolution capillary GC columns are required. Chiral stationary phases can be employed to separate enantiomers.

Methodology for GC Separation:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A high-resolution capillary column. For separating diastereomers, a non-polar stationary phase (e.g., DB-1, OV-1) can be effective.[10][11] For separating enantiomers, a chiral stationary phase (e.g., based on cyclodextrin (B1172386) derivatives) is necessary.

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane) is injected into the GC.

  • Temperature Program: A programmed temperature ramp is typically used to achieve optimal separation of the isomers. The initial temperature is held low to separate the most volatile components, and then gradually increased to elute the less volatile isomers.

  • Detection: The separated isomers are detected by the FID or MS, producing a chromatogram with distinct peaks for each isomer.

Determination of Optical Activity: Polarimetry

Polarimetry is the technique used to measure the optical rotation of a chiral compound.

Methodology for Polarimetry:

  • Instrumentation: A polarimeter.

  • Sample Preparation: A solution of a known concentration of the enantiomerically pure stereoisomer is prepared in a suitable achiral solvent.

  • Measurement:

    • The polarimeter tube is filled with the pure solvent to obtain a zero reading.

    • The tube is then filled with the sample solution.

    • Plane-polarized light is passed through the sample.

    • The analyzer is rotated until the light transmission is at a minimum (or maximum, depending on the instrument), and the angle of rotation (α) is recorded.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α] = α / (c × l)

    where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter tube in decimeters (dm).

    The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) must also be reported.[12][13]

Stereochemical Assignment: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans) of the stereoisomers of 1,2,4-trimethylcyclohexane. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to establish through-space proximities of the methyl groups and ring protons, which helps in assigning their relative orientations.

Visualizations

Logical Relationship of 1,2,4-Trimethylcyclohexane Stereoisomers

stereoisomers cluster_pairs Enantiomeric Pairs cluster_pair1 Pair 1 cluster_pair2 Pair 2 cluster_pair3 Pair 3 cluster_pair4 Pair 4 1R,2R,4R (1R,2R,4R) 1S,2S,4S (1S,2S,4S) 1R,2R,4R->1S,2S,4S Enantiomers 1R,2R,4S (1R,2R,4S) 1R,2R,4R->1R,2R,4S Diastereomers 1S,2S,4R (1S,2S,4R) 1S,2S,4S->1S,2S,4R Diastereomers 1R,2R,4S->1S,2S,4R Enantiomers 1R,2S,4R (1R,2S,4R) 1R,2R,4S->1R,2S,4R Diastereomers 1S,2R,4S (1S,2R,4S) 1S,2S,4R->1S,2R,4S Diastereomers 1R,2S,4R->1S,2R,4S Enantiomers 1R,2S,4S (1R,2S,4S) 1R,2S,4R->1R,2S,4S Diastereomers 1S,2R,4R (1S,2R,4R) 1S,2R,4S->1S,2R,4R Diastereomers 1R,2S,4S->1S,2R,4R Enantiomers

Caption: Stereoisomeric relationships in 1,2,4-trimethylcyclohexane.

Experimental Workflow for Chiral Analysis

workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analysis cluster_data Data Interpretation start Synthesis of 1,2,4-Trimethylcyclohexane (Isomer Mixture) separation Separation of Stereoisomers (e.g., Chiral GC) start->separation structure Structural Elucidation (NMR, MS) separation->structure Isolated Isomers optical Optical Activity Measurement (Polarimetry) separation->optical Enantiopure Isomers relative Determination of Relative Stereochemistry (cis/trans) structure->relative absolute Determination of Absolute Stereochemistry (R/S) structure->absolute (requires reference) rotation Calculation of Specific Rotation [α] optical->rotation

Caption: Workflow for the chiral analysis of 1,2,4-trimethylcyclohexane.

Conclusion

1,2,4-Trimethylcyclohexane presents a classic yet complex example of stereoisomerism in cyclic systems. Its eight stereoisomers, existing as four pairs of enantiomers, arise from the three chiral centers on the cyclohexane ring. While the theoretical framework for their chirality and optical activity is well-established, the practical determination of the specific rotation for each isomer remains a significant experimental challenge. This guide has provided a detailed overview of the stereochemical principles, the nature of the isomers, and the experimental protocols necessary for their analysis. For researchers in drug development and other fields where stereochemistry is critical, a thorough understanding of these concepts is essential for the design and synthesis of molecules with specific three-dimensional structures and desired properties. Further research focusing on the enantioselective synthesis and isolation of the individual stereoisomers of 1,2,4-trimethylcyclohexane would be invaluable in fully characterizing their chiroptical properties.

References

Methodological & Application

Application Note: Analysis of Saturated Hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Saturated hydrocarbons, or alkanes, are fundamental organic molecules found in a vast array of samples, from petroleum products and environmental contaminants to biological specimens. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of these compounds.[1][2] The gas chromatograph separates volatile and semi-volatile compounds based on their physical and chemical properties, while the mass spectrometer provides detailed molecular information for identification and confirmation by creating and analyzing charged fragments of the molecules.[3] This application note provides a comprehensive protocol for the analysis of saturated hydrocarbons using GC-MS.

Principle The GC-MS technique operates in two main stages. First, a liquid sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized analytes through a long, thin capillary column.[1] The column's inner surface is coated with a stationary phase. Saturated hydrocarbons, being non-polar, are typically separated using a non-polar stationary phase like dimethylpolysiloxane.[4] Separation occurs as different hydrocarbons interact with the stationary phase to varying degrees based on their boiling points and structures; compounds with lower boiling points generally elute from the column faster.

Following separation, the analytes enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode).[5] This process creates positively charged molecular ions (M+) and a series of characteristic fragment ions. These ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification.[6]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences and ensure the analytes are in a form suitable for GC-MS analysis. The choice of method depends on the sample matrix.

a) Liquid Samples (e.g., fuels, oils):

  • Dilution: Dilute the sample in a volatile organic solvent such as hexane, heptane, or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[3][7] This prevents column overloading and ensures optimal peak shape.[5]

  • Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard (e.g., a deuterated alkane) to both the sample and calibration standards.[5]

  • Filtration/Centrifugation: Ensure the sample is free of particulate matter by centrifuging or filtering through a 0.45 µm syringe filter.[3]

  • Transfer: Transfer the final solution to a 2 mL glass autosampler vial.[7]

b) Solid Samples (e.g., soil, sediment, tissue):

  • Grinding: Finely grind the sample to increase the surface area for extraction (e.g., to 100 mesh).[8]

  • Extraction: Perform a Soxhlet extraction or an automated solid-liquid extraction.[8][9]

    • Soxhlet Protocol: Place a known quantity (e.g., 20 g) of the powdered sample in a thimble and extract with a suitable solvent (e.g., n-hexane or a dichloromethane/n-hexane mixture) for several hours (e.g., 72 hours).[8]

  • Cleanup (if necessary): Use solid-phase extraction (SPE) with a silica (B1680970) gel or alumina (B75360) cartridge to separate saturated hydrocarbons from more polar compounds like aromatic hydrocarbons and non-hydrocarbons.[3][8] Elute the saturated fraction with n-hexane.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Final Preparation: Re-dissolve the extract in the final solvent, add an internal standard if needed, and transfer to an autosampler vial.

GC-MS Instrumentation and Analysis

The following parameters provide a robust starting point for the analysis of a broad range of saturated hydrocarbons. Optimization may be required based on the specific instrument and target analytes.

a) Instrument Setup:

  • Install a suitable non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column (e.g., DB-1ms, HP-5ms).[4]

  • Perform an autotune of the mass spectrometer to ensure optimal performance.[4]

  • Run a solvent blank before analyzing samples to verify the system is free from contamination.[4]

b) Calibration:

  • Prepare a series of calibration standards containing the target alkanes at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent used for the samples.[5]

  • Spike each standard with the internal standard at a constant concentration.

  • Inject the calibration standards to generate a calibration curve.

Data Presentation

Quantitative and instrumental data are summarized in the tables below for clarity and easy reference.

Table 1: Recommended Starting GC-MS Parameters for Saturated Hydrocarbon Analysis

Parameter Recommended Setting Rationale
GC System
Injector Type Split/Splitless Versatile for various concentrations. Splitless mode is used for trace analysis.[5]
Injector Temperature 280 - 320 °C Ensures complete and rapid vaporization of high-boiling point alkanes.[4]
Liner Deactivated, single taper with glass wool Promotes homogeneous vaporization and traps non-volatile residues.[4]
Carrier Gas Helium or Hydrogen Provides good chromatographic efficiency. Hydrogen allows for faster analysis.[4]
Flow Rate 1.0 - 2.0 mL/min A typical starting point for good efficiency with standard columns.[4]
Oven Program 40°C (hold 3 min), ramp 6-10°C/min to 320°C (hold 10 min) A program suitable for separating a wide range of alkanes from volatile to heavy.[4][5]
Column Phase 100% Dimethylpolysiloxane (non-polar) Provides excellent selectivity for non-polar saturated hydrocarbons.[4]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film Standard dimensions offering a good balance of efficiency and sample capacity.[4]
MS System
MS Transfer Line Temp 280 - 300 °C Prevents condensation of analytes between the GC and MS.[5]
Ion Source Temp 230 °C A standard temperature for stable Electron Ionization (EI).[4][5]
MS Quadrupole Temp 150 °C A typical setting for good mass filtering and ion transmission.[4]
Ionization Mode Electron Ionization (EI) at 70 eV Produces reproducible and extensive fragmentation patterns for library matching.[5]

| Scan Range | m/z 50-550 | Covers the expected mass range for fragments of long-chain alkanes.[4] |

Table 2: Characteristic Mass Fragments (m/z) of Saturated Hydrocarbons

m/z Value Ion Formula Significance
57 [C₄H₉]⁺ Often the base peak for linear and branched alkanes.[10][11][12]
71 [C₅H₁₁]⁺ A prominent peak in the homologous series.[4][5]
85 [C₆H₁₃]⁺ Another key fragment ion, useful for identification.[4][5]
43 [C₃H₇]⁺ A common and abundant fragment ion.[10][12]
M+ [CₙH₂ₙ₊₂]⁺ The molecular ion. Its abundance is often low or absent, especially for long-chain or highly branched alkanes.[5][11]

| Series | [CₙH₂ₙ₊₁]⁺ | A characteristic series of peaks separated by 14 Da (CH₂ group) is observed.[5][13] |

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Dilute Dilution / Extraction (e.g., Hexane, Soxhlet) Sample->Dilute Cleanup Cleanup & Filtration (SPE, Centrifugation) Dilute->Cleanup Vial Transfer to Autosampler Vial Cleanup->Vial Inject Sample Injection & Vaporization Vial->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize MS Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Qual Qualitative Analysis (Library Search, Spectrum Interp.) Detect->Qual Quant Quantitative Analysis (Peak Integration, Calibration) Detect->Quant Report Final Report Qual->Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of saturated hydrocarbons.

G Electron ionization of alkanes results in the cleavage of C-C bonds (sigma bond cleavage), producing a series of alkyl carbocations and neutral radical fragments (not detected). M Hexane Molecular Ion (M+) C₆H₁₄⁺˙ m/z = 86 F_C5 [C₅H₁₁]⁺ m/z = 71 M->F_C5 - •CH₃ F_C4 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F_C4 - •C₂H₅ F_C3 [C₃H₇]⁺ m/z = 43 M->F_C3 - •C₃H₇ F_C2 [C₂H₅]⁺ m/z = 29 M->F_C2 - •C₄H₉

Caption: Typical fragmentation pathway of a linear alkane (Hexane) in EI-MS.

References

Application Notes and Protocols for the Geochemical Analysis of (1S,2S,4S)-1,2,4-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S,4S)-1,2,4-trimethylcyclohexane is a saturated cyclic hydrocarbon that serves as a valuable geochemical biomarker. Its presence and abundance in geological samples, such as crude oils and sedimentary rocks, can provide critical insights into the paleoenvironment, the origin of organic matter, and the thermal maturity of source rocks. This document provides detailed application notes and experimental protocols for the analysis of this specific stereoisomer.

The significance of this compound lies in its presumed origin from the diagenesis of specific carotenoids, particularly those synthesized by photosynthetic green sulfur bacteria (Chlorobiaceae). These bacteria are obligate anaerobes and require both light and hydrogen sulfide (B99878) for photosynthesis. Consequently, the detection of their biomarkers is a strong indicator of photic zone euxinia (PZE), a condition where anoxic and sulfidic waters extend into the sunlit upper layer of a water body. Reconstructing the occurrence of PZE is crucial for understanding past ocean chemistry, anoxic events, and the formation of petroleum source rocks.

Applications in Geochemical Research

The analysis of this compound can be applied to:

  • Paleoenvironmental Reconstruction: The presence of this biomarker is a strong indicator of photic zone euxinia, providing information about the redox conditions of ancient water bodies.

  • Oil-Source Rock Correlation: The distribution of various hydrocarbon isomers, including trimethylcyclohexanes, can be used to correlate crude oils with their source rocks.

  • Maturity Assessment: The relative abundance of different stereoisomers of trimethylcyclohexane may change with increasing thermal maturity, offering potential as a maturity parameter.

Data Presentation

While specific quantitative data for this compound is not widely published in a comparative format, the following table illustrates how such data could be presented. The values are hypothetical and intended for illustrative purposes.

Sample IDSource Rock FormationAgeDeposition EnvironmentThis compound (ng/g rock)Other Trimethylcyclohexane Isomers (ng/g rock)
SRK-01Eagle Ford ShaleCretaceousMarine, Anoxic/Euxinic15.245.8
SRK-02Kimmeridge ClayJurassicMarine, Anoxic8.532.1
OIL-01Bakken FormationDevonian-MississippianMarine, Anoxic22.7 (in oil)78.3 (in oil)
OIL-02Ghawar FieldJurassicMarine, Carbonate5.1 (in oil)25.4 (in oil)

Experimental Protocols

Protocol 1: Extraction of Hydrocarbons from Sedimentary Rock

This protocol outlines the steps for extracting total lipid extracts from sedimentary rock samples.

1. Sample Preparation:

  • Clean the exterior of the rock sample to remove any surface contamination.
  • Crush the sample to a fine powder (e.g., < 200 mesh) using a jaw crusher and a ring mill.

2. Soxhlet Extraction:

  • Place approximately 50 g of the powdered rock sample into a pre-extracted cellulose (B213188) thimble.
  • Add an internal standard (e.g., deuterated alkanes) to the sample for quantification purposes.
  • Extract the sample in a Soxhlet apparatus for 72 hours using an azeotropic mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v).

3. Asphaltene Precipitation:

  • Concentrate the total lipid extract (TLE) under reduced pressure.
  • Precipitate the asphaltenes by adding an excess of n-heptane.
  • Allow the mixture to stand overnight in the dark.
  • Separate the maltene fraction (soluble) from the asphaltenes (precipitate) by centrifugation and decantation.

4. Fractionation of the Maltene Fraction:

  • Concentrate the maltene fraction.
  • Perform column chromatography using a column packed with activated silica (B1680970) gel.
  • Elute the saturated hydrocarbon fraction with n-hexane.
  • Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM.
  • Elute the polar fraction with a mixture of DCM and methanol.
  • The this compound will be present in the saturated hydrocarbon fraction.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Hydrocarbons

This protocol details the instrumental analysis of the saturated hydrocarbon fraction for the identification and quantification of this compound.

1. Instrument and Column:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

2. GC Conditions:

  • Injector Temperature: 280 °C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes.
  • Ramp 1: Increase to 150 °C at a rate of 4 °C/min.
  • Ramp 2: Increase to 320 °C at a rate of 10 °C/min.
  • Final hold at 320 °C for 15 minutes. (Note: This temperature program is a starting point and may require optimization for specific sample matrices and instrument configurations.)

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 50-300.
  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

4. Identification and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
  • The mass spectrum of 1,2,4-trimethylcyclohexane (B44741) is characterized by a molecular ion at m/z 126 and key fragment ions.[1]
  • For quantification, use a characteristic ion (e.g., m/z 111 or 83) in SIM mode and compare the peak area to that of the internal standard.

Visualizations

Diagenetic Pathway of Carotenoid to Trimethylcyclohexane

The formation of trimethylcyclohexanes in geological samples is believed to occur through the diagenetic alteration of carotenoids. While the exact stereospecific pathway to this compound is a subject of ongoing research, the following diagram illustrates a plausible general pathway from a carotenoid precursor.

Diagenetic_Pathway cluster_0 Biological Precursor cluster_1 Early Diagenesis cluster_2 Geochemical Product Carotenoid Aromatic Carotenoid (e.g., from Chlorobiaceae) Defunctionalization Defunctionalization (Loss of Oxygen) Carotenoid->Defunctionalization Microbial/Chemical Alteration Cyclization Intramolecular Cyclization Defunctionalization->Cyclization Hydrogenation Hydrogenation Cyclization->Hydrogenation TMC This compound Hydrogenation->TMC Isomerization and Stabilization

Caption: Generalized diagenetic pathway of an aromatic carotenoid to this compound.

Experimental Workflow for Biomarker Analysis

The following diagram outlines the major steps in the analytical workflow for the extraction and analysis of this compound from a sedimentary rock sample.

Experimental_Workflow Sample Sedimentary Rock Sample Crushing Crushing and Grinding Sample->Crushing Extraction Soxhlet Extraction (DCM/Methanol) Crushing->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS GC-MS Analysis Saturates->GCMS Data Data Analysis (Identification and Quantification) GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

References

Application Notes: Trimethylcyclohexanes in Crude Oil Fingerprinting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crude oil fingerprinting is a critical analytical process used to determine the origin of petroleum, correlate oil spills to their sources, and understand the geochemical history of reservoirs. This technique relies on the analysis of specific biomarker compounds within the crude oil that are resistant to environmental degradation. While high-molecular-weight biomarkers like hopanes and steranes are traditionally used, lighter, more volatile compounds such as trimethylcyclohexanes (TMCHs) are gaining attention for the fingerprinting of lighter crude oils and refined products like gasoline and diesel.[1] This application note details the use of trimethylcyclohexane isomers as diagnostic markers in crude oil fingerprinting.

Geochemical Significance of Trimethylcyclohexanes

Trimethylcyclohexanes are C9 cycloalkanes that are common constituents of the gasoline range organics (GRO) fraction of crude oil, which typically covers the C6 to C10 alkane range and a boiling point range of approximately 60°C to 170°C.[2] The relative distribution of different TMCH isomers (e.g., 1,2,3-TMCH, 1,2,4-TMCH, and 1,3,5-TMCH) can vary between different crude oils depending on the original organic matter input, depositional environment, and thermal maturity of the source rock. These distinct isomeric distributions can serve as a chemical fingerprint to differentiate between oil samples.

Furthermore, the volatility of TMCHs makes them sensitive to weathering processes such as evaporation.[3] Monitoring the changes in the relative abundance of different TMCH isomers can provide insights into the extent of weathering an oil sample has undergone.

Data Presentation: Illustrative Quantitative Data

The following table presents hypothetical quantitative data illustrating the relative abundance of different trimethylcyclohexane isomers in three distinct crude oil samples. This data demonstrates how isomeric ratios can be used to differentiate between oils.

Crude Oil Sample1,2,3-Trimethylcyclohexane (Relative Abundance)1,2,4-Trimethylcyclohexane (Relative Abundance)1,3,5-Trimethylcyclohexane (Relative Abundance)Diagnostic Ratio (1,2,4-TMCH / 1,3,5-TMCH)
Crude Oil A15.235.822.51.59
Crude Oil B21.728.433.10.86
Crude Oil C18.942.119.82.13

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for the accurate analysis of volatile compounds like trimethylcyclohexanes. The primary goal is to isolate the gasoline range organics (GRO) from the heavier crude oil matrix.

  • For Liquid Crude Oil Samples:

    • Homogenize the crude oil sample by gentle shaking.

    • If the sample contains water, it should be removed by centrifugation or with a separatory funnel.

    • For oily samples that are not soluble in water-miscible solvents, a dilution with a suitable solvent like hexadecane (B31444) may be performed for direct injection.[2]

    • Alternatively, for a more detailed analysis of the saturate fraction, the crude oil can be fractionated using column chromatography. The sample is loaded onto a silica (B1680970) gel column and eluted with solvents of increasing polarity to separate saturated hydrocarbons, aromatic hydrocarbons, and polar compounds. The saturate fraction, which contains the trimethylcyclohexanes, is collected for analysis.

  • For Weathered or Solid Samples:

    • For low-level soil or solid samples, a 5g or less sample is added to a 40mL vial containing a magnetic stir bar and 5mL of water.[2]

    • The vial is sealed and placed on an autosampler where a surrogate standard and an additional 5mL of water are added.[2]

    • The sample is then heated and purged to a concentrator where the volatile organics are trapped and subsequently desorbed into the gas chromatograph (GC).[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of trimethylcyclohexane isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film thickness).[4]

  • GC Parameters:

    • Injector: Split/splitless inlet, operated in splitless mode.[4]

    • Injector Temperature: 250 °C[4]

    • Carrier Gas: Helium at a constant flow rate of 1.5 cm³/min.[4]

    • Oven Temperature Program: Initial temperature of 80°C, ramped to 310°C at a rate of 2°C/min, and held at 310°C for 25 minutes.[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 250 °C[4]

    • Mass Analyzer Temperature: 250 °C[4]

    • Acquisition Mode: Full scan mode is used for initial identification. For quantitative analysis and improved sensitivity, Selected Ion Monitoring (SIM) mode can be employed. The characteristic fragment ions for trimethylcyclohexanes (e.g., m/z 126, 111, 97, 83) should be monitored. While specific ions for TMCHs are not explicitly detailed in the provided search results, these are common fragment ions for cyclic alkanes.

3. Data Analysis and Interpretation

  • Peak Identification: The individual trimethylcyclohexane isomers are identified based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).

  • Quantification: The relative abundance of each isomer is determined by integrating the peak area in the chromatogram.

  • Diagnostic Ratio Calculation: Diagnostic ratios are calculated by dividing the peak area of one isomer by another. These ratios are then compared between the unknown sample and potential source oils. A close match in the diagnostic ratios suggests a common origin.[1]

Visualizations

Crude_Oil_Fingerprinting_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Sample Crude Oil Sample Preparation Sample Preparation (Fractionation/Dilution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Acquisition (Chromatograms & Mass Spectra) GCMS->Data Identification Peak Identification (TMCH Isomers) Data->Identification Quantification Quantification (Relative Abundance) Identification->Quantification Ratio Diagnostic Ratio Calculation Quantification->Ratio Comparison Comparison to Source Oil Profiles Ratio->Comparison Conclusion Source Identification or Correlation Comparison->Conclusion

Caption: General workflow for crude oil fingerprinting using trimethylcyclohexanes.

Logical_Relationship cluster_source Source Characteristics cluster_oil Crude Oil Composition cluster_spill Environmental Sample cluster_analysis Forensic Analysis SourceRock Source Rock (Organic Matter, Maturity) TMCH_Profile Unique TMCH Isomer Profile SourceRock->TMCH_Profile Diagnostic_Ratio Diagnostic TMCH Ratios TMCH_Profile->Diagnostic_Ratio serves as Spill_Sample Spilled Oil Sample Weathering Weathering Effects (Evaporation) Spill_Sample->Weathering Weathering->Diagnostic_Ratio alters Match Match Diagnostic_Ratio->Match No_Match No Match Diagnostic_Ratio->No_Match

Caption: Logical relationship for using TMCH ratios in oil source identification.

References

Application Notes and Protocols for (1S,2S,4S)-1,2,4-Trimethylcyclohexane as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S,4S)-1,2,4-trimethylcyclohexane is a specific stereoisomer of 1,2,4-trimethylcyclohexane, a saturated alicyclic hydrocarbon. As a Certified Reference Material (CRM), it provides a high-purity standard with well-characterized properties, ensuring traceability and accuracy in analytical measurements. Its non-polar nature and defined structure make it an ideal reference for various applications in research, quality control, and drug development. This document provides detailed application notes and protocols for its use in key analytical techniques.

Physicochemical and Certification Data

The consistent properties of this compound make it a reliable standard for instrument calibration and qualification. Below is a summary of its key physicochemical properties and an example of certification data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[1]
Synonymscis,trans,trans-1,2,4-trimethylcyclohexane[1]
CAS Number7667-60-9[1]
Molecular FormulaC₉H₁₈[1]
Molecular Weight126.24 g/mol [1]
Boiling Point143.5 °C
Density0.8 g/cm³
AppearanceColorless to light yellow liquid

Table 2: Example Certificate of Analysis Data

This table is a representative example based on typical CRMs for similar compounds and is for illustrative purposes only.

ParameterCertified ValueUncertaintyBasis of Certification
Purity (by GC-FID)99.8%± 0.1%ISO 17034, ISO/IEC 17025
IdentityConfirmed-¹H-NMR, ¹³C-NMR, MS
Water Content (Karl Fischer)< 0.05%-
Trace Metal Impurities< 1 mg/kg-ICP-MS
TraceabilityNIST SRM-
Expiration Date24 Months from dispatch-Stability studies
Storage Conditions15°C to 25°C, in a dark place-

Application: Gas Chromatography (GC)

As a high-purity stable compound, this compound is an excellent internal standard for the quantitative analysis of non-polar to moderately polar analytes by Gas Chromatography, particularly with a Flame Ionization Detector (FID).

Protocol: Purity Determination of a Non-Polar Analyte using GC-FID with an Internal Standard

This protocol describes the use of this compound as an internal standard to determine the purity of a non-polar analyte.

3.1.1. Materials and Reagents

  • This compound CRM

  • Analyte of interest

  • High-purity solvent (e.g., hexane, cyclohexane)

  • Volumetric flasks and pipettes

  • GC-FID system with a suitable capillary column (e.g., non-polar stationary phase like DB-1 or DB-5)

3.1.2. Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Calculation prep_is Prepare Internal Standard (IS) Stock Solution Accurately weigh CRM and dissolve in solvent prep_cal Prepare Calibration Standards Mix known amounts of IS and analyte stock solutions prep_is->prep_cal prep_sample Prepare Sample for Analysis Accurately weigh sample and add a known amount of IS stock solution prep_is->prep_sample prep_analyte Prepare Analyte Stock Solution Accurately weigh analyte and dissolve in solvent prep_analyte->prep_cal gc_setup Set up GC-FID Method Optimize temperature program, gas flows, and detector parameters inject_cal Inject Calibration Standards Analyze each standard to generate a calibration curve gc_setup->inject_cal inject_sample Inject Sample Analyze the prepared sample inject_cal->inject_sample integrate Integrate Peak Areas Determine the peak areas of the analyte and the IS inject_sample->integrate calibrate Generate Calibration Curve Plot (Analyte Area / IS Area) vs. (Analyte Conc. / IS Conc.) integrate->calibrate calculate Calculate Analyte Purity Use the calibration curve to determine the concentration and purity of the analyte in the sample calibrate->calculate

GC-FID experimental workflow.

3.1.3. Step-by-Step Procedure

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 50 mg of the this compound CRM into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent. This creates a stock solution of approximately 1 mg/mL.

  • Preparation of Analyte Stock Solution:

    • Accurately weigh approximately 50 mg of the analyte into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by mixing known volumes of the analyte stock solution and the IS stock solution in volumetric flasks and diluting with the solvent. The concentration ratios of analyte to IS should bracket the expected ratio in the sample.

  • Preparation of the Sample for Analysis:

    • Accurately weigh an appropriate amount of the sample containing the analyte into a volumetric flask.

    • Add a precise volume of the IS stock solution.

    • Dilute to the mark with the solvent.

  • GC-FID Analysis:

    • Set up the GC-FID with a non-polar capillary column.

    • Optimize the temperature program to ensure baseline separation of the solvent, the internal standard, and the analyte.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot a calibration curve of the peak area ratio versus the concentration ratio for the calibration standards.

    • Using the peak area ratio from the sample chromatogram and the calibration curve, determine the concentration of the analyte in the sample.

    • Calculate the purity of the analyte in the original sample based on the initial weight and the determined concentration.

Application: Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, this compound can serve as a reference standard for chemical shift calibration, particularly in non-polar deuterated solvents, due to its simple and well-defined proton and carbon spectra. It can also be used as an internal standard for quantitative NMR (qNMR) if its signals do not overlap with those of the analyte.

Protocol: Use as a Chemical Shift Reference
  • Prepare the NMR sample by dissolving the analyte in a suitable deuterated solvent (e.g., cyclohexane-d₁₂, chloroform-d).

  • Add a small, known amount of this compound CRM to the NMR tube.

  • Acquire the ¹H and/or ¹³C NMR spectra.

  • Calibrate the spectra by setting the chemical shift of a characteristic peak of the trimethylcyclohexane to its known value.

Relevance in Drug Development

Quality Control of Starting Materials

The purity of starting materials and intermediates is critical in drug synthesis. The GC-FID protocol described above can be adapted to quantify impurities in non-polar reagents, ensuring the quality and consistency of the manufacturing process.

Toxicology and Bioanalytical Studies

While this compound is not typically a therapeutic agent, it and similar hydrocarbons are relevant in toxicology studies, often as components of complex mixtures like fuels or as solvents. Understanding their potential for cellular toxicity is important. Hydrocarbons can induce oxidative stress, a key mechanism of cellular damage.

Toxicity_Pathway cluster_exposure Exposure & Cellular Uptake cluster_response Cellular Response cluster_outcome Potential Outcomes exposure This compound Exposure uptake Cellular Uptake (e.g., via passive diffusion) exposure->uptake ros Increased Reactive Oxygen Species (ROS) Production uptake->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipid peroxidation, DNA damage, Protein oxidation) stress->damage detox Detoxification & Repair stress->detox apoptosis Apoptosis damage->apoptosis inflammation Inflammatory Response damage->inflammation

Potential mechanism of hydrocarbon-induced cellular toxicity.

In bioanalytical method development, stable, non-polar compounds can be used as internal standards for the extraction and quantification of drugs and their metabolites from biological matrices, especially in GC-MS based methods. The principles of the internal standard method described for GC-FID are directly applicable.

References

Application Notes and Protocols for the Separation of Trimethylcyclohexane Isomers by Capillary GC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylcyclohexane (TMC) isomers are saturated cyclic hydrocarbons that are significant components in various industrial products, including fuels and solvents. The accurate identification and quantification of individual TMC isomers are crucial for quality control, process optimization, and detailed chemical analysis. However, due to their similar chemical structures and close boiling points, the separation of these isomers presents a considerable analytical challenge.[1]

This application note provides a detailed protocol for the separation of trimethylcyclohexane isomers using capillary gas chromatography (GC). The methodology emphasizes the critical parameters for achieving high-resolution separation, including the selection of an appropriate capillary column and the optimization of the oven temperature program. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for the analysis of these and other similar isomeric compounds.

Experimental Protocol

This protocol outlines the steps for the preparation of standards and samples, as well as the instrumental parameters for the capillary GC analysis of trimethylcyclohexane isomers.

1. Sample and Standard Preparation

Proper sample and standard preparation are critical for accurate and reproducible GC analysis.

  • Standard Preparation:

    • Prepare individual stock solutions of 1,2,3-trimethylcyclohexane, 1,2,4-trimethylcyclohexane, and 1,3,5-trimethylcyclohexane (B44294) at a concentration of 1000 µg/mL in n-hexane.

    • Prepare a mixed working standard containing all three isomers at a concentration of 100 µg/mL each by diluting the stock solutions in n-hexane.[1]

    • Store stock and working standards in tightly sealed vials at 4°C.

  • Sample Preparation:

    • For liquid samples, a direct dilution with n-hexane is typically sufficient. A starting dilution of 1:100 is recommended.[1]

    • Ensure samples are free from particulate matter by filtering through a 0.45 µm syringe filter before injection.

    • If the sample matrix is complex, a suitable extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. Instrumentation and Analytical Conditions

The following instrumental parameters are recommended as a starting point. Optimization may be required based on the specific instrumentation and analytical goals.

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.[1]

  • Capillary Column: A non-polar capillary column is recommended for the separation of hydrocarbon isomers. A column with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.

    • Recommended Column: DB-1 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate.

  • Injector:

    • Mode: Split injection

    • Split Ratio: 50:1

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program: Temperature programming is crucial for the efficient separation of compounds with a range of boiling points.[2]

    • Initial Temperature: 40°C

    • Hold Time: 5 minutes

    • Ramp Rate: 5°C/min

    • Final Temperature: 150°C

    • Final Hold Time: 2 minutes

  • Detector:

    • FID:

      • Temperature: 280°C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Nitrogen): 25 mL/min

    • MS (if used):

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 40-200

Data Presentation

The following table provides representative retention times for trimethylcyclohexane isomers based on the protocol described above. Actual retention times may vary depending on the specific instrument, column condition, and slight variations in the analytical parameters. The elution order is generally based on the boiling points of the isomers.

IsomerBoiling Point (°C)Expected Retention Time (min)
cis-1,3,5-Trimethylcyclohexane138.2~12.5
trans-1,2,4-Trimethylcyclohexane141.2~13.2
cis-1,2,4-Trimethylcyclohexane143.5~13.8
cis-1,2,3-Trimethylcyclohexane147.8~14.5

Experimental Workflow and Signaling Pathways

The logical flow of the experimental protocol can be visualized as a workflow diagram. This diagram illustrates the sequential steps from sample receipt to final data analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis Sample Receive Sample Dilution Dilute/Extract Sample Sample->Dilution Standard Prepare Standards Injection Inject into GC Standard->Injection Filter Filter Sample Dilution->Filter Filter->Injection Separation Chromatographic Separation Injection->Separation Temperature Program Detection Detect Analytes (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the capillary GC analysis of trimethylcyclohexane isomers.

Troubleshooting and Optimization

Achieving baseline separation of isomers often requires careful optimization of the chromatographic conditions.

  • Poor Resolution:

    • Slower Temperature Ramp: A slower oven temperature ramp rate (e.g., 2-3°C/min) can improve the separation of closely eluting peaks.

    • Longer Column: Using a longer capillary column (e.g., 60 m) increases the number of theoretical plates and can enhance resolution.

    • Different Stationary Phase: If co-elution persists, a stationary phase with different selectivity, such as a mid-polarity or a liquid crystalline phase, may be necessary.[3]

  • Peak Tailing:

    • Inlet Maintenance: Ensure the injector liner is clean and deactivated. Active sites in the liner can cause peak tailing, especially for polarizable compounds.

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities.

  • Irreproducible Retention Times:

    • Stable Carrier Gas Flow: Ensure a constant and stable carrier gas flow rate. Fluctuations in flow can lead to shifts in retention times.

    • Consistent Oven Temperature: Verify the accuracy and stability of the GC oven temperature.

References

Application Notes and Protocols for the Analytical Determination of Hydrocarbon Composition in Fuels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of hydrocarbon composition in fuels is critical for quality control, regulatory compliance, and research into engine performance and emissions. A variety of analytical techniques are employed to characterize the complex mixture of hydrocarbons present in fuels such as gasoline, diesel, and jet fuel. These methods provide detailed information on the distribution of different hydrocarbon classes (Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics - PIONA) and the quantification of specific compounds.

This document provides detailed application notes and experimental protocols for the key analytical methods used in fuel analysis, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Vacuum Ultraviolet Spectroscopy (GC-VUV), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Hydrocarbon Analysis

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of individual aromatic compounds in fuels.[1][2][3] The ASTM D5769 standard test method is a widely used procedure for determining benzene, toluene, and total aromatics in finished gasolines.[1][2][4] This method is essential for ensuring compliance with regulations that limit the concentration of carcinogenic compounds like benzene.[3] The high selectivity of the mass spectrometer allows for the accurate identification of aromatic species even in a complex hydrocarbon matrix.[5]

Quantitative Data:

ParameterValueReference
Applicable Concentration Ranges
Benzene0.1 - 4.0 vol %[1]
Toluene1 - 13 vol %[1]
C6 - C12 Aromatics10 - 42 vol %[1]
Method Performance
Linearity (Correlation Coefficient, r²)≥ 0.99[1][5]
Repeatability Deviation≤ 5% (most aromatics)[2]
≤ 10% (1,2,4,5-Tetramethylbenzene, Naphthalene)[2]
Sensitivity (S/N for 0.01% w/w 1,4-diethylbenzene)≥ 5[3]

Experimental Protocol: ASTM D5769 - Determination of Aromatics in Gasoline by GC-MS

1. Sample Preparation:

  • Bring the gasoline sample to a temperature between 4°C and 20°C.

  • Prepare a stock internal standard solution containing deuterated aromatic compounds (e.g., Benzene-d6, Ethylbenzene-d10, Naphthalene-d8) in a suitable solvent (e.g., isooctane).[1][4]

  • Prepare a set of at least five calibration standards by adding known weights of aromatic compounds and the internal standard solution to a gasoline blending stock that is free of interfering aromatics.[4]

  • For sample analysis, add a known amount of the internal standard solution to a known volume of the gasoline sample.

2. GC-MS Instrumentation:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in split mode.

    • Column: A nonpolar capillary column is typically used.

    • Oven Program: A temperature program is used to separate the aromatic compounds. A typical program might be: initial temperature of 40°C, ramp to 200°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan or selected ion monitoring (SIM).

3. Data Acquisition and Analysis:

  • Inject a small volume (e.g., 0.5 µL) of the prepared sample or standard into the GC-MS system.[3]

  • Acquire the total ion chromatogram (TIC).

  • Identify the aromatic compounds based on their retention times and mass spectra by comparing them to the calibration standards and a mass spectral library.

  • For each identified aromatic compound and internal standard, extract the ion chromatogram for a characteristic ion.

  • Integrate the peak areas of the characteristic ions for each aromatic compound and its corresponding internal standard.

  • Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Calculate the concentration of each aromatic compound in the sample using the calibration curve.

  • The total aromatic content is the sum of the concentrations of all identified aromatic compounds.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Gasoline Sample Injection GC Injection Sample->Injection ISTD Internal Standard ISTD->Sample Cal_Stds Calibration Standards Cal_Stds->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

GC-MS workflow for aromatic analysis.

Gas Chromatography with Vacuum Ultraviolet Spectroscopy (GC-VUV) for PIONA Analysis

Application Note:

Gas Chromatography with Vacuum Ultraviolet (GC-VUV) spectroscopy is an advanced technique for the comprehensive characterization of hydrocarbon groups in fuels. The ASTM D8071 method utilizes GC-VUV for the determination of Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics (PIONA), as well as select oxygenates, in a single analysis.[6][7] A key advantage of GC-VUV is its ability to deconvolve co-eluting peaks based on the unique VUV absorption spectra of different compound classes, simplifying the chromatography and reducing analysis time.[8][9] This method provides a rapid and robust alternative to multiple, more complex legacy methods.[6][10]

Quantitative Data:

ParameterValueReference
Analysis Time ~34 minutes[6][8]
PIONA Classes Determined Paraffins, Isoparaffins, Olefins, Naphthenes, Aromatics[6]
Speciated Compounds Ethanol, Iso-octane, Benzene, Toluene, Ethylbenzene, Total Xylenes, Naphthalene, Total Methylnaphthalene[6]
Reporting Units Mass % and Volume %[8]

Experimental Protocol: ASTM D8071 - PIONA Analysis by GC-VUV

1. Sample Preparation:

  • No sample preparation is required for finished gasoline samples.[8]

2. GC-VUV Instrumentation:

  • Gas Chromatograph (GC):

    • Injector: Standard split/splitless inlet.

    • Column: A standard 30m nonpolar capillary column.[7]

  • VUV Detector:

    • A VGA-100 or VGA-101 detector is used.[6]

    • The detector collects absorbance spectra in the vacuum ultraviolet range (e.g., 125-240 nm).

3. Data Acquisition and Analysis:

  • Inject the gasoline sample directly into the GC-VUV system.

  • The VUV detector acquires three-dimensional data (retention time, absorbance, and wavelength).[8]

  • Specialized software (e.g., VUV Analyze™) is used for automated data processing.[6]

  • The software utilizes a library of VUV reference spectra to deconvolve co-eluting peaks and identify compound classes.

  • The software automatically calculates the mass and volume percent of each PIONA class and speciated compounds using built-in response factors and density data.[8]

Workflow Diagram:

GCVUV_Workflow cluster_sample Sample Handling cluster_analysis GC-VUV Analysis cluster_data Automated Data Processing Sample Gasoline Sample (No Prep) Injection Direct GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Detection VUV Spectral Detection Separation->Detection Deconvolution Spectral Deconvolution Detection->Deconvolution Classification Compound Classification Deconvolution->Classification Quantification PIONA Quantification Classification->Quantification Report Generate Report Quantification->Report

GC-VUV workflow for PIONA analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Diesel Range Organics (DRO)

Application Note:

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of total petroleum hydrocarbons (TPH), particularly in the diesel range (C10-C28).[11][12] EPA Method 8015 provides a framework for this analysis.[13] The FID is a universal detector for hydrocarbons, providing a response that is proportional to the mass of carbon. This makes it suitable for quantifying the total hydrocarbon content within a specific boiling point range. The analysis of Diesel Range Organics (DRO) is crucial for environmental monitoring of soil and water contamination.[11][12]

Quantitative Data:

ParameterValueReference
Hydrocarbon Range C10 - C28[11][12]
Boiling Point Range Approx. 170°C - 430°C[11]
Calibration Minimum 5-point curve[14]
Calibration Linearity (%RSD) ≤ 20%[14]

Experimental Protocol: Analysis of Diesel Range Organics (DRO) by GC-FID

1. Sample Preparation:

  • Aqueous Samples: Extract with methylene (B1212753) chloride using a separatory funnel. Concentrate the extract to a final volume (e.g., 1 mL).[11]

  • Solid Samples (Soil, Sediment): Extract using a suitable method such as pressurized solvent extraction (PSE).[11]

  • Add an internal standard (e.g., o-terphenyl) to all samples, standards, and blanks.[12]

  • Prepare a series of calibration standards of a diesel fuel standard in methylene chloride.

2. GC-FID Instrumentation:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet.

    • Column: A fused-silica capillary column is necessary for the separation of the wide range of hydrocarbons in diesel.[11]

    • Oven Program: A temperature program is used to elute hydrocarbons from C10 to C28. A typical program might be: initial temperature of 40°C, ramp to 320°C.

  • Flame Ionization Detector (FID):

    • Detector Temperature: Typically set higher than the final oven temperature (e.g., 320°C).[14]

    • Gases: Hydrogen and air are required for the flame.

3. Data Acquisition and Analysis:

  • Inject an aliquot of the sample extract or standard into the GC-FID.

  • Record the chromatogram. The DRO will appear as a complex series of peaks, often with an unresolved complex mixture (UCM) hump.

  • Establish the retention time window for DRO by analyzing an n-alkane standard (e.g., C10 to C28).

  • Integrate the total area of the chromatogram within the established DRO retention time window.

  • Create a calibration curve by plotting the total area of the diesel standard against its concentration.

  • Calculate the concentration of DRO in the sample based on the integrated area and the calibration curve.

Workflow Diagram:

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Soil/Water Sample Extraction Solvent Extraction Sample->Extraction Concentration Extract Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Total Area Integration (C10-C28) Detection->Integration Quantification Quantification vs. Calibration Integration->Quantification Report Report DRO Concentration Quantification->Report

GC-FID workflow for DRO analysis.

References

Application Notes and Protocols: The Role of Saturated Hydrocarbons in Environmental Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated hydrocarbons, including n-alkanes, branched alkanes (isoprenoids), and cyclic alkanes (steranes and hopanes), are fundamental components of petroleum and its refined products.[1] Their inherent stability and unique distribution patterns make them powerful tools in environmental forensic analysis.[2][3] This document provides detailed application notes and experimental protocols for the use of saturated hydrocarbons in identifying the source and fate of environmental contaminants, particularly in the context of oil spills and other petroleum-related pollution events.[1][4]

Environmental forensics utilizes chemical fingerprinting to trace contaminants back to their origin.[5][6] Saturated hydrocarbons serve as robust biomarkers because their composition varies depending on the original source of the organic matter, the depositional environment, and the thermal history of the petroleum.[4][7] Furthermore, their resistance to weathering and biodegradation, relative to other petroleum constituents, allows for the identification of even aged and degraded samples.[2][3]

Principle of Saturated Hydrocarbon Analysis

The core principle behind using saturated hydrocarbons in forensic analysis lies in their detailed molecular and isotopic compositions. Each oil and refined product possesses a unique "fingerprint" based on the relative abundance of different saturated hydrocarbon compounds.[5][8] By analyzing these fingerprints in environmental samples, it is possible to correlate them with potential source materials.

Key analytical techniques for this purpose include high-resolution gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).[1][9][10] GC-FID provides a quantitative overview of the hydrocarbon distribution, while GC-MS allows for the identification and quantification of specific biomarker compounds.[1][2][3]

Key Applications

The analysis of saturated hydrocarbons has several critical applications in environmental forensics:

  • Oil Spill Source Identification: By comparing the hydrocarbon profile of a spilled oil with samples from suspected sources (e.g., tankers, pipelines, natural seeps), a definitive link can often be established.[4]

  • Contaminant Source Apportionment: In areas with multiple potential sources of contamination, the unique biomarker ratios of saturated hydrocarbons can help to apportion the contribution of each source.

  • Assessment of Weathering and Biodegradation: The progressive loss of more volatile and easily biodegradable n-alkanes compared to more resistant isoprenoids and cyclic alkanes provides a measure of the extent of environmental weathering and biodegradation of a spill.[4][11]

  • Distinguishing Petrogenic from Biogenic Sources: Saturated hydrocarbon profiles can differentiate between petroleum-derived (petrogenic) contamination and hydrocarbons from natural biological sources (biogenic).[12][13] For instance, recent biogenic sources often exhibit a strong odd-carbon number predominance in their n-alkane distribution, which is absent in petroleum.

Data Presentation: Diagnostic Ratios of Saturated Hydrocarbons

Quantitative data from saturated hydrocarbon analysis is often summarized using diagnostic ratios of specific compounds. These ratios are relatively insensitive to weathering and provide robust indicators of source characteristics.

Diagnostic RatioFormulaTypical Interpretation
Pristane/Phytane (Pr/Ph) Concentration of Pristane / Concentration of PhytaneIndicates the redox conditions of the source rock depositional environment. Pr/Ph > 1 suggests more oxic conditions, while Pr/Ph < 1 suggests more anoxic, often marine, environments.[7]
Isoprenoids/n-Alkanes (Pristane + Phytane) / (n-C17 + n-C18)A measure of biodegradation. As n-alkanes are preferentially degraded, this ratio increases with the extent of biodegradation.
Carbon Preference Index (CPI) Σ (Odd n-alkanes) / Σ (Even n-alkanes) in a specific range (e.g., C24-C34)A CPI value close to 1 is indicative of mature petroleum, while values significantly greater than 1 suggest input from terrestrial plant waxes (biogenic source).
C27/C29 Sterane Ratio Concentration of C27 Diasterane / Concentration of C29 Regular SteraneHelps to differentiate between marine (higher C27) and terrestrial (higher C29) organic matter input into the source rock.
Hopane/Sterane Ratio Total Hopanes / Total SteranesCan indicate the relative contribution of bacterial (hopanes) versus algal/higher plant (steranes) organic matter to the source rock.

Experimental Protocols

The following are detailed methodologies for the analysis of saturated hydrocarbons in environmental samples.

Protocol 1: Sample Preparation for Saturated Hydrocarbon Analysis
  • Sample Collection and Storage:

    • Collect soil, sediment, or water samples in pre-cleaned glass containers with Teflon-lined caps.

    • Store samples at 4°C and protect them from light to minimize degradation.

    • For water samples, acidification to pH < 2 with HCl may be required to preserve hydrocarbons.

  • Extraction:

    • Soils and Sediments:

    • Water:

      • Perform liquid-liquid extraction using DCM or hexane in a separatory funnel.

  • Fractionation:

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

    • Fractionate the extract into aliphatic, aromatic, and polar fractions using column chromatography with silica (B1680970) gel and alumina.[14]

    • Elute the saturated hydrocarbon (aliphatic) fraction with hexane.

  • Concentration and Internal Standard Addition:

    • Concentrate the saturated hydrocarbon fraction to a final volume of 1 mL.

    • Add an internal standard (e.g., deuterated alkanes) for quantification.

Protocol 2: GC-MS Analysis of Saturated Hydrocarbons
  • Instrumentation:

    • Gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 4°C/min to 320°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: For initial identification of compounds (mass range 50-550 amu).

      • Selected Ion Monitoring (SIM): For quantification of target n-alkanes, isoprenoids, and biomarkers using their characteristic ions (e.g., m/z 57 for n-alkanes, m/z 191 for hopanes, m/z 217 for steranes).

  • Data Analysis:

    • Identify compounds by comparing retention times and mass spectra with those of authentic standards.

    • Quantify target analytes by integrating the peak areas of their characteristic ions and comparing them to the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample_Collection Sample Collection (Soil, Water, Sediment) Extraction Solvent Extraction (Soxhlet/LLE) Sample_Collection->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation Concentration Concentration & Internal Standard Addition Fractionation->Concentration GCMS_Analysis GC-MS Analysis (Full Scan & SIM) Concentration->GCMS_Analysis Data_Processing Data Processing (Peak Integration & Quantification) GCMS_Analysis->Data_Processing Interpretation Interpretation (Diagnostic Ratios, Fingerprinting) Data_Processing->Interpretation Logical_Relationships cluster_data_input Data Input cluster_analysis_steps Forensic Analysis Steps cluster_conclusions Conclusions Hydrocarbon_Profile Saturated Hydrocarbon Profile (GC-MS Data) Diagnostic_Ratios Calculate Diagnostic Ratios (e.g., Pr/Ph, CPI) Hydrocarbon_Profile->Diagnostic_Ratios Pattern_Recognition Visual Pattern Recognition (Chromatogram Overlay) Hydrocarbon_Profile->Pattern_Recognition Statistical_Analysis Statistical Analysis (PCA, Clustering) Hydrocarbon_Profile->Statistical_Analysis Source_ID Source Identification Diagnostic_Ratios->Source_ID Weathering_Assessment Weathering Assessment Diagnostic_Ratios->Weathering_Assessment Pattern_Recognition->Source_ID Statistical_Analysis->Source_ID Source_Apportionment Source Apportionment Statistical_Analysis->Source_Apportionment

References

High-Resolution Gas Chromatography for the Separation of Complex Hydrocarbon Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of complex hydrocarbon mixtures, such as those found in crude oil, petroleum products, and environmental samples, presents a significant analytical challenge due to the sheer number of structurally similar compounds. High-resolution gas chromatography (GC) is an indispensable technique for achieving the necessary separation to identify and quantify individual components. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of high-resolution GC and comprehensive two-dimensional gas chromatography (GCxGC) for the detailed characterization of these complex matrices.

Principles and Advantages of High-Resolution GC

High-resolution gas chromatography relies on long, narrow-bore capillary columns to achieve superior separation efficiency. The primary goal is to resolve a mixture of analytes by optimizing three key parameters: efficiency (N), selectivity (α), and the retention factor (k').[1][2] While selectivity is the most impactful variable on resolution, for complex mixtures, focusing on efficiency provides solutions applicable to a wider range of compounds.[1][2] This can be achieved by using longer columns, reducing the column's internal diameter, or decreasing the stationary phase film thickness.[1]

For exceptionally complex samples containing thousands of components, such as aliphatic hydrocarbon samples with numerous linear, branched, and cyclic isomers, one-dimensional GC may be inadequate.[3] In these cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power.[3][4][5] GCxGC utilizes two columns with different stationary phases connected by a modulator.[6] This setup allows for two independent separation mechanisms to be applied to the sample, dramatically increasing peak capacity and resolving components that would otherwise co-elute in a single-dimension separation.[3][6]

Application Note 1: Detailed Hydrocarbon Analysis (DHA) using High-Resolution GC-FID

Objective: To separate and quantify the individual components in a petroleum reformate sample.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Petrocol DH, 100 m x 0.25 mm ID, 0.5 µm film thickness

  • Injector: Split/Splitless Inlet

  • Carrier Gas: Hydrogen or Helium

Experimental Protocol:

  • Sample Preparation: Dilute the petroleum reformate sample 1:100 (v/v) with n-pentane. Proper sample preparation is critical to protect the GC system from non-volatile components and to ensure accurate and reproducible results.[7]

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1.0 µL

    • Split Ratio: 100:1

    • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 35°C, hold for 10 min

      • Ramp 1: 2°C/min to 200°C

      • Ramp 2: 5°C/min to 300°C, hold for 10 min

    • Detector Temperature: 320°C

  • Data Acquisition and Analysis: Acquire the chromatogram and use a suitable chromatography data system (CDS) for peak identification and quantification. Identification can be performed by comparing retention times with those of known standards.

Expected Results:

This method should provide a high-resolution chromatogram of the petroleum reformate, allowing for the identification and quantification of a wide range of hydrocarbon components.[8]

Data Presentation:

ParameterValue
ColumnPetrocol DH (100 m x 0.25 mm, 0.5 µm)
Carrier GasHydrogen
Initial Oven Temp35°C
Final Oven Temp300°C
Total Run Time~117.5 min
Example Analyte Retention Time (min)
n-Pentane~8.5
Benzene~15.2
Toluene~23.8
n-Decane~45.1

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Application Note 2: Characterization of Complex Isoparaffinic Hydrocarbon Samples using GCxGC-TOFMS

Objective: To separate and classify the different compound classes (linear, branched, and cyclic alkanes) in a complex isoparaffinic hydrocarbon sample.[3]

Instrumentation:

  • GCxGC System: LECO Pegasus® 4D or equivalent

  • Detector: Time-of-Flight Mass Spectrometer (TOFMS)

  • Primary Column (1st Dimension): Rtx-Wax, 30 m x 0.25 mm ID, 0.25 µm film

  • Secondary Column (2nd Dimension): Rtx-5, 1.2 m x 0.1 mm ID, 0.1 µm film

  • Modulator: Thermal Modulator

Experimental Protocol:

  • Sample Preparation: The samples, containing linear, branched, and cyclic alkanes, are used directly without derivatization.[3] The complexity of these samples, often containing over 1000 components, makes GCxGC the ideal analytical technique.[3]

  • GCxGC-TOFMS Conditions:

    • Inlet:

      • Temperature: 250°C

      • Injection: 0.2 µL, Split 200:1

    • Carrier Gas: Helium, 1.0 mL/min, constant flow

    • Primary Oven Program:

      • Initial Temperature: 40°C, hold for 1 min

      • Ramp: 2°C/min to 140°C

    • Secondary Oven Program:

      • Temperature Offset: +40°C relative to the primary oven

      • Initial Temperature: 65°C, hold for 1 min

      • Ramp: 2°C/min to 165°C

    • Modulation:

      • Period: 5 s

    • TOFMS:

      • Acquisition Rate: 100 spectra/s

      • Mass Range: 45 to 450 m/z

      • Source Temperature: 225°C

  • Data Analysis: The powerful deconvolution software associated with TOFMS is used to handle any remaining co-elution and for compound identification.[3] The Classification feature of the software is then used to differentiate and quantify the different compound classes based on their position in the 2D chromatogram.[3]

Data Presentation:

Parameter1st Dimension Column2nd Dimension Column
Stationary Phase Rtx-Wax (polar)Rtx-5 (non-polar)
Length 30 m1.2 m
ID 0.25 mm0.1 mm
Film Thickness 0.25 µm0.1 µm
GCxGC-TOFMS ParametersSetting
Modulation Period 5 s
Acquisition Rate 100 spectra/s
Mass Range 45-450 m/z

Expected Results:

The GCxGC-TOFMS analysis will produce a 2D chromatogram where different hydrocarbon classes are separated into distinct regions.[3][5] This allows for a much more accurate assessment of the sample composition compared to 1D GC.[3] The structured elution pattern simplifies the identification of compound groups.[6]

Visualization of Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Complex Hydrocarbon Mixture Dilution Dilution (e.g., with n-pentane) Sample->Dilution Injector Injector Dilution->Injector Injection Column High-Resolution Capillary Column Injector->Column Detector Detector (FID/MS) Column->Detector Data_System Chromatography Data System Detector->Data_System Signal Report Quantitative Report Data_System->Report

Caption: Workflow for High-Resolution GC Analysis.

GCxGC_Workflow cluster_prep Sample Preparation cluster_gcxgc GCxGC System cluster_data Data Analysis Sample Complex Hydrocarbon Mixture Injector Injector Sample->Injector Injection Column1 1st Dimension Column Injector->Column1 Modulator Modulator Column1->Modulator Column2 2nd Dimension Column Modulator->Column2 Detector Detector (TOFMS) Column2->Detector Data_System Deconvolution & Classification Software Detector->Data_System Data Acquisition Report 2D Chromatogram & Class Quantification Data_System->Report

Caption: Workflow for GCxGC-TOFMS Analysis.

Optimizing GC Parameters for Enhanced Separation

The separation of complex hydrocarbon mixtures can be further improved by optimizing various GC parameters.

  • Column Dimensions: Reducing the column's internal diameter and film thickness can increase efficiency and shorten analysis time.[1][9] However, narrower columns have lower sample loading capacity, which may require higher split ratios.[1]

  • Carrier Gas: Using hydrogen instead of helium as the carrier gas can reduce analysis time due to its lower viscosity and higher optimal linear velocity.[10]

  • Temperature Program: Increasing the oven temperature ramp rate can significantly reduce the analysis time, but it may come at the cost of resolution.[1] Therefore, a balance must be struck between speed and separation.

  • Stationary Phase: The choice of stationary phase is crucial for selectivity. Non-polar stationary phases, such as polydimethylsiloxane (B3030410) (PDMS), are generally used for hydrocarbon analysis.[11][12] For GCxGC, a common setup involves a non-polar column in the first dimension and a more polar column in the second dimension to achieve orthogonal separation.

By carefully selecting and optimizing these parameters, researchers can tailor their GC and GCxGC methods to the specific challenges posed by their complex hydrocarbon samples, leading to more accurate and comprehensive analytical results.

References

Troubleshooting & Optimization

Troubleshooting peak co-elution of trimethylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving the co-elution of trimethylcyclohexane isomers during Gas Chromatography (GC) analysis.

Troubleshooting Guide: Resolving Peak Co-elution

Issue: Poor or Incomplete Separation of Trimethylcyclohexane Isomer Peaks

The co-elution of trimethylcyclohexane isomers is a common challenge due to their similar chemical structures and close boiling points. Achieving baseline separation requires careful optimization of your GC method.[1] This guide provides a systematic approach to troubleshoot and resolve this issue.

Step 1: Verify and Optimize Your GC Column

The choice of GC column is the most critical factor in separating closely related isomers.

  • Recommendation: A non-polar capillary column is generally the best starting point for separating hydrocarbon isomers like trimethylcyclohexanes.[1] These columns separate analytes primarily based on their boiling points.

  • Actionable Advice:

    • Confirm you are using a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5ms).

    • For complex mixtures of isomers, longer columns (e.g., 50-60 meters) can provide the necessary increase in theoretical plates to improve resolution.[2] Doubling the column length can increase resolution by a factor of about 1.4.[3][4][5]

    • Narrower internal diameter (ID) columns (e.g., 0.18-0.25 mm) also offer higher efficiency and better resolution.[2][4]

Step 2: Optimize the Oven Temperature Program

A well-designed temperature program can significantly enhance the separation of isomers that have small differences in boiling points.[6]

  • Rationale: A slower temperature ramp allows for more interaction between the analytes and the stationary phase, which can improve separation.[6]

  • Actionable Advice:

    • Lower the Initial Temperature: Start with an initial oven temperature that is at or slightly below the boiling point of the lowest-boiling isomer. A lower starting temperature can improve the resolution of early-eluting peaks.[6]

    • Decrease the Ramp Rate: Employ a slow temperature ramp rate, for example, 2-5°C per minute, through the expected elution range of the trimethylcyclohexane isomers.[6]

    • Introduce a Mid-Ramp Isothermal Hold: If two specific isomers are co-eluting, you can introduce a brief isothermal hold just before their elution temperature to improve their separation.

Step 3: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas has a direct impact on column efficiency and, consequently, on peak resolution.

  • Rationale: Every column has an optimal flow rate for a given carrier gas that will provide the maximum efficiency.

  • Actionable Advice:

    • Consult your column manufacturer's guidelines for the optimal flow rate for your column dimensions and carrier gas (typically Helium or Hydrogen for this type of analysis).

    • Ensure your carrier gas flow is set to a constant flow mode. This will maintain a consistent linear velocity as the oven temperature increases.

    • If using Hydrogen as a carrier gas, be aware that the optimal linear velocity is higher than for Helium, which can lead to faster analysis times without sacrificing resolution.

Step 4: Check Injection Parameters

Improper injection technique can lead to band broadening and poor peak shape, which can mask the separation of closely eluting peaks.

  • Rationale: A sharp, narrow injection band is crucial for achieving good chromatographic resolution.

  • Actionable Advice:

    • Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the sample and solvent, typically around 250°C.[6]

    • Split vs. Splitless Injection: For concentrated samples, a split injection is recommended to avoid overloading the column.[6] For trace analysis, a splitless injection may be necessary, but ensure the initial oven temperature is low enough to allow for solvent focusing.

    • Liner: Use an inert-treated liner to prevent analyte degradation or adsorption.

Frequently Asked Questions (FAQs)

Q1: Why are my trimethylcyclohexane isomers co-eluting even with a non-polar column?

A1: Co-elution of trimethylcyclohexane isomers on a non-polar column is common due to their very similar boiling points and structures. While a non-polar column is the correct choice, achieving separation often requires fine-tuning of the GC method. The key is to optimize the temperature program with a slow ramp rate and a low initial temperature to maximize the small differences in their partitioning behavior. Also, ensure your column dimensions (length and internal diameter) are sufficient for the complexity of your isomer mixture.[1][6]

Q2: What is the expected elution order for trimethylcyclohexane isomers on a non-polar column?

A2: On a non-polar stationary phase, the elution order of isomers generally follows their boiling points, from lowest to highest. While specific retention times will vary depending on your exact experimental conditions, you can predict the relative elution order by comparing the boiling points of the different trimethylcyclohexane isomers.

Q3: Can changing the carrier gas help resolve my co-eluting peaks?

A3: While changing the carrier gas from Helium to Hydrogen can lead to faster analysis times due to its lower viscosity and higher optimal linear velocity, it may not dramatically improve the resolution of very closely eluting isomers on its own. However, operating at the optimal flow rate for your chosen carrier gas is crucial for maximizing column efficiency, which in turn can contribute to better separation.

Q4: My peaks are tailing, which is making it difficult to see if they are truly separated. What should I do?

A4: Peak tailing can be caused by several factors, including active sites in the GC system, column contamination, or an inappropriate injector temperature. To address this, you can try:

  • Using a fresh, inert-treated inlet liner.

  • Trimming a small portion (10-15 cm) from the front of your GC column to remove any contamination.

  • Ensuring your injector temperature is high enough for complete vaporization but not so high that it causes analyte degradation.

  • Checking for and eliminating any leaks in the system.

Q5: I've tried optimizing my method, but two isomers still co-elute. What are my next steps?

A5: If extensive method optimization on a single column does not resolve the co-elution, you might consider more advanced techniques. One option is to try a different stationary phase with a slightly different selectivity, although for hydrocarbon isomers, a non-polar phase is typically most effective. Another powerful but more complex approach is multidimensional gas chromatography (GCxGC), which uses two columns with different separation mechanisms to dramatically increase peak capacity and resolve co-eluting compounds.

Data Presentation

Table 1: Predicted Elution Order of Trimethylcyclohexane Isomers on a Non-Polar GC Column Based on Boiling Points

IsomerBoiling Point (°C)Predicted Relative Elution Order
1,1,3-Trimethylcyclohexane135.21
1,1,2-Trimethylcyclohexane137.52
cis-1,2,4-Trimethylcyclohexane138.53
trans-1,2,3-Trimethylcyclohexane139.14
trans-1,3,5-Trimethylcyclohexane139.55
cis-1,3,5-Trimethylcyclohexane140.76
trans-1,2,4-Trimethylcyclohexane141.27
cis-1,2,3-Trimethylcyclohexane145.58

Note: This table provides a predicted elution order based on boiling points. Actual retention times and the degree of separation will depend on the specific GC column and analytical conditions used.

Experimental Protocols

Detailed Methodology for GC Separation of Trimethylcyclohexane Isomers

This protocol provides a starting point for the separation of trimethylcyclohexane isomers. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a standard mixture of the trimethylcyclohexane isomers of interest in a volatile solvent such as n-hexane. A typical concentration is 100 µg/mL for each isomer.[1]

  • For unknown samples, a 1:100 dilution in n-hexane is a good starting point.[1]

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1]

  • Injector: Split/splitless injector.

  • Column: Non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), 30-60 m length, 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[6]

  • Injector Temperature: 250°C.[6]

  • Injection Mode: Split injection with a ratio of 50:1 (can be adjusted based on sample concentration).[6]

  • Injection Volume: 1 µL.

  • Oven Temperature Program (Starting Point):

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 3°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector:

    • FID: Temperature: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen or Helium) flow: 25 mL/min.

    • MS: Transfer line temperature: 280°C, Ion source temperature: 230°C, Electron ionization at 70 eV.

3. Data Analysis:

  • Identify peaks by comparing their retention times to those of the prepared standards.

  • If using an MS detector, confirm peak identities by comparing the acquired mass spectra to a reference library.

Visualizations

Troubleshooting_Workflow cluster_optimization Method Optimization Cycle start Start: Co-eluting Peaks Observed check_column Step 1: Verify GC Column - Non-polar phase? - Adequate length and ID? start->check_column optimize_temp Step 2: Optimize Temperature Program - Lower initial temp? - Slower ramp rate? check_column->optimize_temp Column OK adjust_flow Step 3: Adjust Carrier Gas Flow - Optimal linear velocity? optimize_temp->adjust_flow Separation still poor check_injection Step 4: Check Injection Parameters - Appropriate injector temp? - Correct split ratio? adjust_flow->check_injection Separation still poor resolution_achieved Resolution Achieved check_injection->resolution_achieved Separation Improved further_action Consider Advanced Techniques (e.g., GCxGC) check_injection->further_action Co-elution persists

Caption: Troubleshooting workflow for resolving co-eluting peaks.

GC_Parameter_Relationships cluster_column Column Parameters cluster_method Method Parameters length Length resolution Peak Resolution length->resolution Increases id Internal Diameter id->resolution Decreases ID, Increases Res. film Film Thickness film->resolution Thicker film increases retention temp Temperature Program temp->resolution Slower ramp improves flow Carrier Gas Flow flow->resolution Optimal flow maximizes

Caption: Key GC parameters influencing peak resolution.

References

Optimizing GC injector temperature for volatile hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC)

This technical support guide provides troubleshooting information and frequently asked questions to help you optimize your GC injector temperature for the analysis of volatile hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is the ideal injector temperature for volatile hydrocarbons?

A general recommendation for volatile samples, such as low-boiling solvents, is an injector temperature between 150°C and 200°C.[1][2] However, the optimal temperature is a balance; it must be high enough to ensure the complete vaporization of the sample but low enough to prevent the degradation of thermally sensitive compounds.[3] A common starting point for many applications is 250°C, which is sufficient for a wide range of samples.[1][2][4]

Q2: How does the injector temperature affect my chromatographic results?

The injector temperature significantly impacts the vaporization of your sample, which is crucial for efficient separation.[5]

  • Too Low: If the temperature is too low, it can lead to incomplete vaporization, resulting in peak tailing or broadening. It can also cause discrimination, where less volatile compounds have a poor response.[6]

  • Too High: Excessively high temperatures can cause thermally labile compounds to degrade, leading to inaccurate quantification and the appearance of unexpected peaks.[4][5] It can also contribute to column bleed, where the stationary phase degrades, affecting sensitivity and resolution.[5]

Q3: When should I deviate from the standard 250°C injector temperature?

While 250°C is a robust starting point, adjustments are often necessary.[1][2]

  • For highly volatile compounds: A lower temperature (150-200°C) is recommended.[1][2]

  • For samples containing high-boiling point compounds in addition to volatiles: You may need a higher temperature (275-300°C) to ensure complete vaporization of all components.[1][2] In such cases, a temperature program for the oven is typically used.[1]

Q4: Can the initial oven temperature affect the analysis of volatile compounds?

Yes, especially in splitless injections. A high initial oven temperature can prevent the proper refocusing of the sample, which particularly affects the more volatile components.[6] It's often recommended to set the initial oven temperature 20-30°C below the boiling point of the solvent.[1]

Troubleshooting Guide

This guide addresses common issues encountered when analyzing volatile hydrocarbons with GC.

Problem: I'm seeing peak tailing or fronting.

  • Possible Cause: Incomplete or slow sample vaporization due to a low injector temperature.

  • Solution: Gradually increase the injector temperature in increments of 10-20°C and observe the effect on peak shape.

  • Possible Cause: Column overload from injecting too much sample.[7]

  • Solution: Dilute your sample or reduce the injection volume.[7]

  • Possible Cause: Active sites in the liner or on the column.

  • Solution: Clean or replace the inlet liner.[8] Consider using a liner with glass wool to aid vaporization and trap non-volatile residues.[2]

Problem: My results are not reproducible.

  • Possible Cause: Leaks in the inlet system, which can disproportionately affect more volatile compounds.[6]

  • Solution: Check for leaks around the septum and column connections using an electronic leak detector.[6][8]

  • Possible Cause: Inconsistent injection technique or autosampler issues.

  • Solution: Ensure a fast injection for flash vaporization.[6] If using an autosampler, verify its settings and performance.

Problem: I'm observing ghost peaks or carryover from previous runs.

  • Possible Cause: Contamination in the injector.

  • Solution: Clean the injector and replace the liner and septum.[7] Regular bake-outs of the column can also help remove contaminants.[7]

  • Possible Cause: The injector temperature is too high, causing septum degradation and bleeding.

  • Solution: Lower the injector temperature and ensure you are using a septum rated for your operating temperature.[1]

Data Presentation

Table 1: Recommended GC Injector Temperatures for Different Analyte Types

Analyte TypeRecommended Injector Temperature (°C)Reference(s)
Volatile Solvents150 - 200[1]
General Purpose / Most Samples250[1][2][4]
Semi-Volatile Compounds250 - 300
High-Boiling Point Compounds (e.g., Steroids, Triglycerides)275 - 300[1]
Thermally Labile CompoundsAs low as possible to achieve vaporization

Experimental Protocols

Protocol 1: Optimizing GC Injector Temperature for a New Method

This protocol provides a systematic approach to determining the optimal injector temperature for your analysis of volatile hydrocarbons.

  • Establish a Baseline:

    • Set the initial injector temperature to a standard value, such as 250°C.[4]

    • Inject a known standard of your analytes.

    • Record the peak areas, peak shapes, and retention times.

  • Incremental Temperature Adjustment:

    • For suspected incomplete vaporization (peak tailing): Increase the injector temperature in 25°C increments (e.g., to 275°C, then 300°C).[4][7]

    • For suspected thermal degradation (peak distortion or loss of response): Decrease the injector temperature in 25°C increments (e.g., to 225°C, then 200°C).

  • Evaluate Performance at Each Step:

    • After each temperature change, inject the standard and analyze the chromatogram.

    • Pay close attention to the peak shape and response of both the most volatile and any potentially thermally labile compounds.[4]

  • Determine the Optimum Temperature:

    • The optimal injector temperature is the one that provides the best compromise between efficient vaporization of all analytes (good peak shape and response) and minimal degradation of thermally sensitive compounds.

Visualizations

Troubleshooting_Injector_Temp start Start Analysis issue Chromatographic Issue? start->issue peak_shape Poor Peak Shape? (Tailing/Fronting) issue->peak_shape Yes end Optimal Performance issue->end No reproducibility Poor Reproducibility? peak_shape->reproducibility No temp_low Injector Temp Too Low? peak_shape->temp_low Yes carryover Ghost Peaks/ Carryover? reproducibility->carryover No leaks Inlet Leaks? reproducibility->leaks Yes contamination Injector Contamination? carryover->contamination Yes overload Column Overload? temp_low->overload No increase_temp Increase Injector Temp temp_low->increase_temp Yes reduce_vol Reduce Injection Volume/ Dilute Sample overload->reduce_vol Yes clean_inlet Clean Inlet/Replace Liner overload->clean_inlet No check_leaks Check for Leaks leaks->check_leaks Yes leaks->clean_inlet No contamination->clean_inlet Yes increase_temp->issue reduce_vol->issue check_leaks->issue clean_inlet->issue

Caption: Troubleshooting workflow for common GC issues related to injector temperature.

Injector_Temp_Effects cluster_low Too Low cluster_high Too High injector_temp Injector Temperature incomplete_vap Incomplete Vaporization injector_temp->incomplete_vap Decreases degradation Analyte Degradation injector_temp->degradation Increases optimal Optimal Temperature (Complete Vaporization, Minimal Degradation) injector_temp->optimal peak_tailing Peak Tailing incomplete_vap->peak_tailing low_response Low Response of High Boilers incomplete_vap->low_response column_bleed Column Bleed degradation->column_bleed septum_bleed Septum Bleed degradation->septum_bleed

Caption: Relationship between injector temperature and chromatographic outcomes.

References

Technical Support Center: Improving Baseline Resolution of Cycloalkane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of cycloalkane stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cycloalkane stereoisomers?

A1: The primary challenge lies in the subtle structural differences between stereoisomers. Enantiomers (non-superimposable mirror images) have nearly identical physicochemical properties like boiling point, solubility, and polarity, making their separation on standard achiral columns difficult. Diastereomers, such as cis and trans isomers, have different physical properties and can be separated on achiral columns, but achieving baseline resolution can still be challenging due to their structural similarity. For chiral alkanes, the weak van der Waals forces and the potential for inclusion complexation are the primary interaction mechanisms for separation, necessitating specialized techniques.

Q2: Which chromatographic techniques are most effective for separating cycloalkane stereoisomers?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques. Supercritical Fluid Chromatography (SFC) is also a promising alternative, particularly for nonpolar compounds like cycloalkanes, as it can offer faster separations and higher efficiency compared to HPLC. Due to the volatility of many cycloalkanes, GC is often the most effective and widely used method for their enantioseparation.

Q3: What type of column is best for separating cycloalkane enantiomers?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is required. More than 95% of all GC chiral separations are performed on cyclodextrin-based CSPs. These cyclic oligosaccharides have a chiral, bucket-like structure that can form temporary inclusion complexes with the cycloalkane enantiomers, leading to differential retention and separation. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) are widely used due to their broad chiral recognition capabilities.

Q4: Can I separate diastereomers (cis/trans isomers) of cycloalkanes on a standard achiral column?

A4: Yes, because diastereomers have different physical properties, they can be separated using achiral chromatography. For GC analysis of non-polar cycloalkanes, a non-polar or slightly polar column is recommended. A common choice is a 5% phenyl-95% dimethylpolysiloxane stationary phase. For HPLC, reversed-phase columns like C18 or C30 can be effective.

Q5: How does temperature affect the resolution of cycloalkane stereoisomers in GC?

A5: Temperature is a critical parameter in GC separations. Increasing the column temperature generally decreases retention times but can also decrease resolution. For isomers with close boiling points, a slow oven temperature ramp rate (e.g., 1-2 °C/min) increases the interaction time with the stationary phase, which can improve separation. It is also possible for the elution order of peaks to reverse at different temperatures, a phenomenon that can be predicted using a Van't Hoff plot (a graph of the logarithm of the retention factor versus the inverse of the temperature).

Q6: What is the role of the mobile phase in HPLC for separating cycloalkane stereoisomers?

A6: The mobile phase composition is a key factor in achieving selectivity in HPLC. For polysaccharide-based CSPs, separations can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of solvent can significantly impact enantioselectivity and retention. For instance, in normal phase mode, mixtures of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) are common. Mobile phase additives, such as acids or bases, can also be used to improve peak shape and resolution. It is also possible to use a chiral mobile phase additive with an achiral stationary phase to induce separation.

Q7: When should I consider chemical derivatization for separating cycloalkane stereoisomers?

A7: Chemical derivatization is a useful strategy when direct separation of enantiomers is difficult or when the cycloalkane lacks a suitable chromophore for UV detection in HPLC. This pre-column technique involves reacting the racemic cycloalkane with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral column. This approach is particularly useful for chiral alcohols, amines, and carboxylic acids.

Troubleshooting Guides

Issue 1: Poor or No Baseline Resolution of Enantiomers
Possible Cause Suggested Solution
Inappropriate Column Chemistry (Achiral Column)Enantiomers cannot be separated on an achiral stationary phase. Solution: Employ a chiral stationary phase (CSP). For GC, modified cyclodextrin-based columns are highly effective. For HPLC, polysaccharide-based (cellulose or amylose) CSPs offer broad applicability.
Incorrect Mobile Phase Composition (HPLC)The mobile phase significantly influences selectivity. Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of alkane to alcohol. For reversed-phase, alter the organic modifier and/or pH. Consider switching between normal-phase, reversed-phase, and polar organic modes.
Suboptimal Temperature Program (GC)A fast temperature ramp can lead to co-elution. Solution: Decrease the oven ramp rate (e.g., 1-2 °C/min) to enhance separation. Experiment with different isothermal and gradient temperature programs to find the optimal conditions.
Inappropriate Carrier Gas Flow Rate (GC)The linear velocity of the carrier gas affects efficiency. Solution: Optimize the carrier gas flow rate for the specific column dimensions to achieve maximum efficiency.
Issue 2: Poor Resolution of Diastereomers (Cis/Trans Isomers)
Possible Cause Suggested Solution
Insufficient Column EfficiencyThe column may not have enough theoretical plates for the separation. Solution: Use a longer column and/or a column with a smaller internal diameter and thinner film thickness.
Suboptimal Mobile Phase (HPLC)The mobile phase may not be providing enough selectivity. Solution: For reversed-phase, try different organic modifiers (e.g., methanol, acetonitrile) or add a small percentage of a different solvent, like tert-butyl methyl ether, which has been shown to enhance the separation of some isomers.
Temperature Too High (GC)High temperatures can reduce selectivity. Solution: Lower the initial oven temperature and use a slower ramp rate.
Issue 3: Peak Tailing or Broadening
Possible Cause Suggested Solution
Column Contamination or DegradationActive sites in the column can cause unwanted interactions. Solution: Condition the column according to the manufacturer's instructions. If the problem persists, it may be necessary to trim the front end of the column or replace it entirely.
Injector Temperature Too Low (GC)Incomplete vaporization of the sample can lead to broad peaks. Solution: Ensure the injector temperature is high enough for the complete and rapid vaporization of the cycloalkane isomers.
Secondary Interactions with Stationary Phase (HPLC)Unwanted interactions can cause peak tailing. Solution: Optimize the mobile phase pH or add a modifier like an acid or a base to minimize these interactions.

Quantitative Data Summary

Table 1: Performance of Chiral Stationary Phases for Alkane Enantioseparation (GC)

Chiral Stationary PhaseAnalyte TypeTypical Resolution (Rs)Notes
Modified CyclodextrinsVolatile Chiral AlkanesVaries with analyte and conditionsThe most effective and widely used CSPs for GC enantioseparation of alkanes.

Table 2: Influence of Mobile Phase Composition on Chiral Lactam Resolution (HPLC)

Chiral Stationary PhaseMobile Phase (n-Hexane/IPA)Selectivity (α)Resolution (Rs)
Chiralpak IA90:101.532.20
Chiralpak IA85:151.553.54
Chiralpak IA80:201.564.28

Data adapted from a study on a chiral δ-lactam, demonstrating the principle of mobile phase optimization.

Experimental Protocols

Protocol 1: GC-MS Method for Separation of High-Molecular-Weight Alkane Isomers

This protocol is a general starting point for the separation of complex cycloalkane isomer mixtures, based on methodologies for similar challenging separations.

  • GC Column: 60 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode, 1 µL injection volume.

  • Injector Temperature: 350 °C.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 2 °C/min to 350 °C.

    • Hold: 15 min at 350 °C.

  • MS Parameters:

    • Transfer line temperature: 350 °C.

    • Ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • **Acquisition mode

Purification techniques for isolating (1S,2S,4S)-1,2,4-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (1S,2S,4S)-1,2,4-trimethylcyclohexane.

Purification Techniques Overview

The successful isolation of this compound, a chiral saturated hydrocarbon, from a mixture of its stereoisomers presents a significant challenge due to their similar physical properties. The primary methods for purification are fractional distillation and preparative gas chromatography, with the latter being essential for achieving high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the subtle differences in physical properties between the stereoisomers of 1,2,4-trimethylcyclohexane (B44741). Diastereomers may have very close boiling points, making their separation by fractional distillation difficult. Enantiomers, such as (1S,2S,4S)- and (1R,2R,4R)-1,2,4-trimethylcyclohexane, have identical boiling points and can only be separated using a chiral environment, such as a chiral stationary phase in gas chromatography.

Q2: Which purification technique is best for obtaining high-purity this compound?

A2: For achieving high enantiomeric purity, preparative gas chromatography (GC) with a chiral stationary phase is the most effective method.[1] Fractional distillation can be used as a preliminary purification step to separate diastereomers with different boiling points, but it cannot separate enantiomers.

Q3: What type of chiral stationary phase is suitable for separating the enantiomers of 1,2,4-trimethylcyclohexane?

A3: For non-polar compounds like trimethylcyclohexane, cyclodextrin-based chiral stationary phases are highly recommended.[2] Derivatized cyclodextrins, such as permethylated β-cyclodextrin, create a chiral cavity into which the enantiomers can include themselves to different extents, leading to separation.

Q4: Can I use HPLC for this separation?

A4: While chiral HPLC is a powerful technique for separating enantiomers, it is generally more suited for polar compounds. For a non-polar, volatile compound like this compound, gas chromatography is the preferred method.

Q5: What level of purity can I expect from fractional distillation alone?

A5: Fractional distillation can enrich a mixture in one diastereomer over another if their boiling points are sufficiently different. However, achieving high diastereomeric purity can be challenging, and this method will not resolve the enantiomers. The final product will be a racemic mixture of the target diastereomer.

Data Presentation

Table 1: Physical Properties of 1,2,4-Trimethylcyclohexane Isomers

Isomer ConfigurationBoiling Point (°C)Density (g/mL at 25°C)
Mixture of Isomers141-1430.786
(1S,2S,4S) - cis,trans,trans143.5~0.8
Other IsomersSimilar boiling pointsSimilar densities

Note: Data is compiled from various sources and may show slight variations. The boiling points of the diastereomers are very close, necessitating efficient separation techniques.

Experimental Protocols

Protocol 1: Fractional Distillation for Diastereomeric Enrichment

This protocol describes a general procedure for the enrichment of the cis,trans,trans diastereomer of 1,2,4-trimethylcyclohexane from a mixture of isomers.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Stir bar

Procedure:

  • Assembly: Set up the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the mixture of 1,2,4-trimethylcyclohexane isomers and a stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture heats, the component with the lower boiling point will begin to vaporize and rise through the fractionating column. The column provides a large surface area for repeated condensation and vaporization cycles, which enriches the vapor in the more volatile component.[3][4]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun) which may contain more volatile impurities. As the temperature stabilizes near the boiling point of the desired diastereomer, switch to a clean receiving flask to collect the main fraction.

  • Monitoring: Collect fractions over narrow temperature ranges. The purity of each fraction should be analyzed by analytical gas chromatography.

  • Termination: Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential hazards.

Protocol 2: Preparative Gas Chromatography for Enantiomeric Purification

This protocol outlines a general method for the isolation of this compound using preparative GC with a chiral stationary phase.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a fraction collector.

  • Chiral Capillary Column: A cyclodextrin-based column (e.g., a column with a permethylated β-cyclodextrin stationary phase) is recommended.

Typical Parameters:

  • Injector Temperature: 200 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and slowly ramp up (e.g., 1-2 °C/min) to optimize separation.

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Injection Volume: This needs to be optimized to avoid column overload, which would compromise resolution. Start with small injections and gradually increase the volume.[5]

  • Detector Temperature: 250 °C

  • Fraction Collection: Set the collection times based on the retention times of the desired enantiomer, which should be determined from analytical-scale injections first.

Procedure:

  • Method Development: Initially, use an analytical GC with the same chiral column to develop the separation method and determine the retention times of the enantiomers.

  • Sample Preparation: The diastereomerically enriched fraction from the fractional distillation can be used as the starting material.

  • Injection: Inject the sample onto the preparative GC column.

  • Separation: The enantiomers will interact differently with the chiral stationary phase and will be separated in the column.

  • Detection and Collection: As the separated enantiomers elute from the column, they are detected by the FID. The fraction collector is programmed to collect the peak corresponding to the (1S,2S,4S) enantiomer.

  • Purity Analysis: Analyze the collected fraction using an analytical chiral GC to confirm its enantiomeric purity.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_distillation Step 1: Diastereomeric Enrichment cluster_prep_gc Step 2: Enantiomeric Purification cluster_end Final Product Start Mixture of 1,2,4-Trimethylcyclohexane Stereoisomers Distillation Fractional Distillation Start->Distillation Analysis1 GC Analysis (achiral column) to check diastereomeric purity Distillation->Analysis1 Collect Fractions PrepGC Preparative Chiral GC Analysis1->PrepGC Select Enriched Fraction Analysis2 Chiral GC Analysis to confirm enantiomeric purity PrepGC->Analysis2 Collect Enantiomer End Pure this compound Analysis2->End

Caption: Workflow for the purification of this compound.

Troubleshooting Guides

Fractional Distillation Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Diastereomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Decrease the heating rate to slow down the distillation.
Flooding of the Column - Heating rate is too high, causing excessive vaporization.- Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.[6]
Temperature Fluctuations at the Distillation Head - Uneven boiling.- Drafts cooling the apparatus.- Ensure smooth boiling by using a stir bar.- Insulate the distillation column and head with glass wool or aluminum foil.
Preparative Gas Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation of Enantiomers - Incorrect chiral stationary phase.- Oven temperature is too high.- Column overload.- Ensure a cyclodextrin-based chiral column is being used.- Lower the oven temperature or use a slower temperature ramp to increase interaction with the stationary phase.- Reduce the injection volume.
Peak Tailing - Active sites in the injector or column.- Column overload.- Use a deactivated injector liner.- Reduce the injection volume.
Ghost Peaks (unexpected peaks) - Contamination from previous injections.- Septum bleed.- Bake out the column at a high temperature.- Use a high-quality, low-bleed septum.
Low Recovery of Collected Fraction - Inefficient trapping in the fraction collector.- Leaks in the system.- Ensure the fraction collector trap is at a sufficiently low temperature.- Check for leaks at all connections.

References

Technical Support Center: GC-MS Analysis of Hydrocarbons - Column Bleed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of column bleed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is column bleed in GC-MS analysis?

A1: Column bleed is the natural degradation of the stationary phase of a GC column, which then elutes and is detected by the mass spectrometer.[1] This phenomenon results in a rising baseline, particularly at higher temperatures, and can introduce extraneous peaks and noise into the chromatogram.[2][3] The degradation products are typically cyclic siloxanes.

Q2: Why is column bleed a problem for hydrocarbon analysis?

A2: Column bleed can significantly impact the quality and reliability of hydrocarbon analysis by:

  • Reducing Signal-to-Noise Ratio: A high baseline from column bleed can obscure the peaks of low-concentration analytes, making them difficult to detect and quantify accurately.

  • Interfering with Mass Spectra: The ions generated from column bleed can interfere with the mass spectra of the target hydrocarbon analytes, leading to potential misidentification.[4]

  • Decreasing Sensitivity: The increased background noise from column bleed reduces the overall sensitivity of the analytical method.[3]

  • Contaminating the MS Source: Over time, the eluted stationary phase can contaminate the mass spectrometer's ion source, leading to reduced performance and increased maintenance requirements.

Q3: How can I identify if my high baseline is due to column bleed?

A3: Column bleed is typically characterized by a baseline that rises with increasing temperature.[2][3] In a temperature-programmed run, you will observe a more pronounced baseline increase at higher temperatures. A blank run (injecting only the solvent) can help confirm if the rising baseline is from the column. Additionally, the mass spectrum of the background will often show characteristic ions of siloxane degradation, such as m/z 73, 207, and 281.[4][5][6]

Q4: What are the main causes of excessive column bleed?

A4: The primary causes of excessive column bleed include:

  • High Temperatures: Operating the column at or above its maximum recommended temperature significantly accelerates stationary phase degradation.[2][7]

  • Oxygen Exposure: The presence of oxygen in the carrier gas, even at trace levels, can cause oxidative damage to the stationary phase, especially at high temperatures.[7]

  • Sample Contamination: Aggressive or non-volatile components in the sample can interact with and degrade the stationary phase.[1]

  • Improper Column Conditioning: A new column that has not been properly conditioned may exhibit higher initial bleed.[3]

  • Column Age: All columns will eventually degrade with use, leading to increased bleed over time.

Q5: What is the difference between a standard and a "low-bleed" GC column?

A5: "Low-bleed" or "MS-certified" columns are specifically designed to have a more stable stationary phase that is less prone to degradation at high temperatures.[1] This is achieved through modifications in the polymer chemistry and manufacturing processes.[1] As a result, low-bleed columns exhibit a significantly lower background signal and are highly recommended for sensitive GC-MS applications.[1][4]

Troubleshooting Guide

If you are experiencing issues with column bleed, follow this step-by-step guide to diagnose and resolve the problem.

Step 1: Verify Operating Conditions

  • Check Oven Temperature: Ensure that the maximum temperature of your GC method does not exceed the column's specified maximum operating temperature. Every column has both an isothermal and a programmed temperature limit; be sure to adhere to the correct one for your method.[4]

  • Carrier Gas Purity: Confirm that you are using high-purity carrier gas (e.g., 99.999% or higher).

  • Gas Filters: Check that your oxygen and moisture traps are not exhausted and are functioning correctly.

Step 2: Inspect for System Leaks

  • Septum: A worn or cored septum is a common source of leaks. Replace the septum regularly.

  • Fittings: Check all fittings and connections for leaks using an electronic leak detector. Do not use liquid leak detectors, as they can contaminate the system.

Step 3: Evaluate the Column's Health

  • Column History: Consider the age and usage of the column. A very old or heavily used column may need to be replaced.

  • Column Conditioning: If it is a new column, ensure it has been properly conditioned. If it is an existing column, reconditioning may help reduce the bleed.

  • Column Trimming: If the front end of the column is contaminated, trimming 0.5 to 1 meter from the inlet side may resolve the issue.

Step 4: Assess the Sample

  • Sample Cleanliness: If your samples contain non-volatile residues, they can accumulate on the column and cause bleed. Consider adding a sample cleanup step to your workflow.

  • Derivatizing Reagents: If you are using derivatizing agents, be aware that some can be aggressive towards the stationary phase.

Data Presentation

Table 1: Comparison of Bleed Levels Between Standard and Low-Bleed Columns

Column TypeMaximum Temperature (°C)Bleed Level at Max Temp (pA)Key Bleed Ions (m/z)
Conventional 5ms325~10207, 281
Agilent J&W HP-5Q (Low-Bleed)350< 2.0207, 281 (significantly lower abundance)
Conventional 5ms Column Y350~4207, 281

Data synthesized from available search results.[4]

Experimental Protocols

Protocol 1: GC-MS Column Conditioning

Proper conditioning of a new GC column is crucial for minimizing bleed and achieving a stable baseline.

Materials:

  • New GC column

  • High-purity carrier gas (Helium or Hydrogen)

  • Gas chromatograph with a mass spectrometer

  • Appropriate ferrules and nuts for the column

Procedure:

  • Installation:

    • Cool down the GC oven, injector, and MS interface.

    • Install the column in the injector, but do not connect it to the MS interface yet. Leave the column outlet open in the oven.

    • Use new, appropriate ferrules and nuts.

  • Purging:

    • Set the carrier gas flow rate to the typical operating flow for your column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column).

    • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen from the column.[7]

  • Temperature Programming:

    • Set the initial oven temperature to 40 °C.

    • Program the oven to ramp at 10 °C/min to the conditioning temperature. The conditioning temperature should be about 20 °C above the highest temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.

    • Hold at the conditioning temperature for 1-2 hours. For columns with thicker films (>0.5 µm), a longer conditioning time may be necessary.

  • Connecting to the MS:

    • Cool down the oven.

    • Once cooled, connect the column outlet to the MS interface.

    • Ensure a leak-tight connection.

  • Final Bake-out and Verification:

    • Pump down the MS.

    • Once the vacuum is stable, repeat the temperature program from step 3, holding for 30-60 minutes.

    • After cooling, run a blank solvent injection to verify a stable and low baseline.

Mandatory Visualizations

TroubleshootingWorkflow start High Column Bleed Observed check_temp Are you operating within the column's recommended temperature limits? start->check_temp reduce_temp Reduce operating temperature. Operate at least 20-30°C below the isothermal temperature limit. check_temp->reduce_temp No check_leaks Is the GC system leak-free? check_temp->check_leaks Yes reduce_temp->check_leaks fix_leaks Perform leak check. Replace septum and ferrules. Tighten fittings. check_leaks->fix_leaks No check_gas Is the carrier gas of high purity and are gas traps functional? check_leaks->check_gas Yes fix_leaks->check_gas replace_gas Replace gas cylinder. Replace oxygen/moisture traps. check_gas->replace_gas No check_column Is the column old, contaminated, or improperly conditioned? check_gas->check_column Yes replace_gas->check_column condition_column Recondition the column. Trim 0.5-1m from the inlet. check_column->condition_column Potentially end Column Bleed Minimized check_column->end No (New, well-conditioned column) replace_column Consider replacing the column, especially with a low-bleed type. condition_column->replace_column If bleed persists replace_column->end

Caption: Troubleshooting workflow for high column bleed in GC-MS.

ColumnBleedCauses bleed Excessive Column Bleed temp High Operating Temperature bleed->temp accelerates oxygen Oxygen in Carrier Gas bleed->oxygen causes oxidative damage contaminants Sample Contaminants bleed->contaminants degrade stationary phase conditioning Improper Conditioning bleed->conditioning leaves volatile residues age Column Age & Wear bleed->age natural degradation temp_details Exceeding max temp limit temp->temp_details oxygen_details System leaks, impure gas oxygen->oxygen_details contaminants_details Non-volatile residues, aggressive chemicals contaminants->contaminants_details conditioning_details Incomplete removal of manufacturing byproducts conditioning->conditioning_details age_details Prolonged use and thermal cycling age->age_details

Caption: Key factors contributing to GC column bleed.

References

Strategies to minimize steric interactions in cyclohexane conformations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the strategies to minimize steric interactions in cyclohexane (B81311) conformations, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformations of cyclohexane, and which is the most stable?

The cyclohexane ring can adopt several conformations to relieve angle and eclipsing strain that would be present in a planar structure.[1] The most significant conformations are the chair, boat, and twist-boat.

  • Chair Conformation: This is the most stable conformation of cyclohexane.[2] It is almost free of ring strain, with carbon-carbon bond angles of approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°.[1] In the chair form, all C-H bonds are staggered, eliminating torsional strain.[2]

  • Boat Conformation: This conformation is less stable than the chair form by about 30 kJ/mol.[1] Its instability arises from two main sources:

    • Steric Strain: Unfavorable interactions between the two "flagpole" hydrogens, which are forced into close proximity (1.83Å).[1][3]

    • Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms on the "bottom" of the boat.[1][4]

  • Twist-Boat (or Skew-Boat) Conformation: This conformation is more stable than the boat conformation but is still about 23 kJ/mol less stable than the chair.[1] Twisting the boat structure partially relieves both the flagpole steric hindrance and the torsional strain.[5]

Due to its significantly lower energy, cyclohexane and its derivatives exist predominantly in the chair conformation.[5]

Q2: What is the primary source of steric strain in substituted cyclohexane chair conformations?

In the chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (pointing outwards from the "equator" of the ring).[6] The primary source of steric strain arises from 1,3-diaxial interactions .[7] These are repulsive steric interactions between an axial substituent and the two other axial hydrogens (or substituents) located on the same side of the ring, specifically on carbons three positions away.[8][9]

This steric crowding destabilizes the conformation where the substituent is in the axial position.[5] Consequently, conformations with larger substituents in the equatorial position are generally preferred.[7]

Q3: How do substituents influence the stability of cyclohexane conformations?

Substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric strain.[5][9] When a substituent is in the axial position, it experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[10][11] In contrast, an equatorial substituent points away from the ring, avoiding these unfavorable interactions.[11]

The larger the substituent, the greater the steric strain it causes in the axial position, and thus the stronger its preference for the equatorial position.[2][12] For example, a tert-butyl group has such a strong preference for the equatorial position that it will "lock" the cyclohexane ring in a single conformation, with less than 1% of molecules having an axial tert-butyl group at any given time.[2]

Q4: How can I quantitatively compare the steric bulk of different substituents?

The steric bulk of a substituent is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG) between the conformation where the substituent is axial and the conformation where it is equatorial.[13] A larger A-value signifies a greater energetic penalty for the substituent being in the axial position and, therefore, a stronger preference for the equatorial position.[13][14] These values are additive and can be used to predict the most stable conformation of polysubstituted cyclohexanes.[14]

The following table summarizes the A-values for various substituents, providing a quantitative measure of their steric demand.

Substituent (X)A-Value (kcal/mol)Substituent (X)A-Value (kcal/mol)
-F0.24-CH₃1.8
-Cl0.4-CH₂CH₃2.0
-Br0.2 - 0.7-CH(CH₃)₂ (isopropyl)2.2
-I0.4-C(CH₃)₃ (tert-butyl)> 4.5
-OH (non-H-bonding solvent)0.6-C₆H₅ (phenyl)3.0
-CN0.2-COOH1.2
-NH₂1.2-COOCH₃1.1
Data sourced from multiple chemical references.[15]
Q5: How do I determine the most stable conformation for a disubstituted cyclohexane?

To determine the most stable chair conformation for a disubstituted cyclohexane, you must analyze the steric interactions in both possible chair conformations resulting from a ring flip.[16]

  • Draw both chair conformations: For a given isomer (e.g., cis-1,2-dimethylcyclohexane), draw one chair conformation and then perform a ring flip to generate the second. Remember that a ring flip converts all axial positions to equatorial and vice-versa.[17]

  • Identify substituent positions: In each conformation, determine whether each substituent is axial or equatorial.

  • Evaluate steric strain:

    • 1,3-Diaxial Interactions: For each axial substituent, identify and quantify the steric strain using its A-value.

    • Gauche Interactions: For adjacent substituents (e.g., 1,2-disubstituted), an additional gauche interaction (similar to that in butane) may be present, which adds to the strain.[16]

  • Compare total strain: Sum the strain energies for each conformation. The conformation with the lower total energy is the more stable and will be the predominant one at equilibrium.[16]

Generally, the most stable conformation will be the one that places the largest substituent in an equatorial position.[16]

Troubleshooting Guides & Experimental Protocols

Problem: Ambiguous Conformational Preference in a Novel Compound

You have synthesized a novel substituted cyclohexane derivative and need to determine its preferred conformation to understand its reactivity or biological activity.

Solution: Experimental Determination of Conformer Ratio via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the equilibrium ratio of two interconverting chair conformations.[18] The method often relies on analyzing the coupling constants (J-values) of protons adjacent to the substituents.

  • Sample Preparation:

    • Dissolve a known quantity of the purified cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetonitrile-d₃). The choice of solvent can be critical as it may influence the conformational equilibrium.[18]

    • Transfer the solution to a high-quality NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[19]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

    • If the rate of interconversion (ring-flipping) is fast at room temperature, the observed spectrum will be a time-averaged representation of both conformers.[19] To resolve the individual conformers, it is often necessary to perform variable-temperature (VT) NMR experiments.

    • Lower the temperature of the NMR probe until the ring-flipping process becomes slow on the NMR timescale. This "freezes out" the individual conformations, allowing separate signals for the axial and equatorial conformers to be observed.

  • Data Analysis:

    • At Fast Exchange (Room Temperature): The observed coupling constant (J_obs) for a specific proton will be a weighted average of the coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers. The mole fraction of each conformer (X_ax and X_eq) can be calculated using the equation: J_obs = X_ax * J_ax + X_eq * J_eq (Note: J_ax and J_eq values may need to be estimated from model compounds or theoretical calculations using the Karplus equation).[18]

    • At Slow Exchange (Low Temperature):

      • Identify the distinct sets of signals corresponding to the axial and equatorial conformers.

      • Integrate the area under the corresponding peaks for each conformer. The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature.

      • The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RT ln(K_eq), where K_eq is the equilibrium constant (ratio of conformers).

Mandatory Visualizations

Logical Relationships and Workflows

G cluster_0 Fig 1. Conformational Equilibrium A Ring Flip Equilibrium of Monosubstituted Cyclohexane B Axial Conformer A->B C Equatorial Conformer A->C B->C Ring Flip D 1,3-Diaxial Interactions (High Steric Strain) B->D E No 1,3-Diaxial Interactions (Low Steric Strain) C->E G start Start: Analyze Polysubstituted Cyclohexane Isomer draw1 Draw Chair Conformation 1 start->draw1 draw2 Perform Ring Flip to Draw Chair Conformation 2 draw1->draw2 identify_pos For each conformation, identify substituents as Axial (A) or Equatorial (E) draw2->identify_pos calc_strain Calculate Total Steric Strain for each conformation (Sum of A-values for axial groups + gauche interactions) identify_pos->calc_strain compare Is Strain(Conf 1) < Strain(Conf 2)? calc_strain->compare stable1 Conformation 1 is More Stable compare->stable1 Yes stable2 Conformation 2 is More Stable compare->stable2 No end End: Most Stable Conformation Identified stable1->end stable2->end

References

Technical Support Center: Overcoming Matrix Effects in Petroleum Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome matrix effects in the analysis of petroleum samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of petroleum analysis?

A1: In petroleum analysis, the "matrix" refers to all components within the sample other than the specific analytes of interest.[1] These can include a complex mixture of hydrocarbons, salts, proteins, and lipids.[1] Matrix effects are the interferences caused by these components that alter the analytical signal of the target analyte, leading to either suppression or enhancement of the signal.[2] This interference can compromise the accuracy, precision, and sensitivity of the analysis.[3]

Q2: What are the common causes of matrix effects in different analytical techniques?

A2: The causes of matrix effects vary depending on the analytical technique being used:

  • Gas Chromatography (GC): In GC, matrix effects often manifest as "matrix-induced chromatographic response enhancement." This occurs when non-volatile matrix components accumulate in the injector or front of the column, creating active sites that can interact with analytes, leading to signal enhancement or degradation.[4]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): In ICP-MS, matrix effects can be both spectral and non-spectral. Non-spectral effects include signal suppression or enhancement due to the sample matrix affecting the plasma's characteristics and the ionization process.[5] Spectral interferences can be caused by polyatomic ions formed from the argon plasma gas and matrix components.[6][7]

  • Liquid Chromatography - Mass Spectrometry (LC-MS): In LC-MS, especially with electrospray ionization (ESI), matrix effects are a significant concern. Co-eluting matrix components can compete with the analyte for ionization, leading to ion suppression or enhancement in the MS source.[2][3]

Q3: How can I determine if my petroleum sample analysis is affected by matrix effects?

A3: Several methods can be used to detect the presence of matrix effects:

  • Post-extraction Spike Method: The response of an analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample at the same concentration. A significant difference in the responses indicates the presence of matrix effects.[8]

  • Recovery Assessment: Analyzing a matrix spike, which is a sample with a known amount of target analyte added, can help determine the effect of the matrix on the method's recovery efficiency.[9]

  • Dilution Test: Analyzing the sample at different dilution factors can help identify matrix effects. If the calculated concentrations of the undiluted sample do not agree after correcting for dilution, matrix effects are likely present.[10]

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to overcome matrix effects can be categorized into three groups:

  • Sample Preparation: Techniques aimed at removing interfering matrix components before analysis.[1]

  • Instrumental Optimization: Adjusting analytical instrument parameters to minimize the influence of the matrix.[11]

  • Calibration Strategies: Using calibration methods that compensate for the matrix effects.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving matrix effect issues during petroleum sample analysis.

Step 1: Identify the Symptoms of Matrix Effects

Observe your analytical results for the following common signs of matrix effects:

  • Poor reproducibility and accuracy.[3]

  • Non-linear calibration curves.

  • Signal suppression (lower than expected analyte response) or enhancement (higher than expected analyte response).[5]

  • Peak shape distortion in chromatography (e.g., tailing or fronting).[4]

Step 2: Isolate the Source of the Matrix Effect

Once matrix effects are suspected, use the following workflow to diagnose the issue:

Troubleshooting_Workflow A Suspected Matrix Effect (Poor reproducibility, signal variation) B Perform Dilution Series Analysis A->B C Analyze Matrix Spike Sample A->C D Results Consistent with Dilution? B->D E Recovery within Acceptable Limits? C->E F Matrix Effect is Minimal. Check other experimental parameters. D->F Yes G Significant Matrix Effect Identified D->G No E->F Yes E->G No H Implement Mitigation Strategy G->H

Troubleshooting workflow for identifying matrix effects.

Step 3: Implement Mitigation Strategies

Based on your findings, select an appropriate mitigation strategy from the options detailed in the "Experimental Protocols" section below. The choice of strategy will depend on the nature of the matrix, the analyte of interest, and the analytical technique used.

Experimental Protocols

1. Sample Preparation Techniques

  • Dilution:

    • Objective: To reduce the concentration of matrix components to a level where they no longer significantly interfere with the analysis.[11]

    • Methodology:

      • Prepare a series of dilutions of the petroleum sample extract using a solvent that is compatible with the analytical method (e.g., 1:10, 1:100).

      • Analyze the diluted samples.

      • Calculate the original concentration from each dilution. If the concentrations are consistent across dilutions, the matrix effect has been minimized.[10]

    • Considerations: Over-dilution can bring the analyte concentration below the limit of detection.[11]

  • Solid-Phase Extraction (SPE):

    • Objective: To selectively isolate the analytes of interest from the interfering matrix components.[1]

    • Methodology:

      • Choose an SPE sorbent that retains the analyte while allowing the matrix components to pass through, or vice versa.

      • Condition the SPE cartridge with an appropriate solvent.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a solvent that removes interfering components without eluting the analyte.

      • Elute the analyte with a strong solvent.

      • Analyze the eluate.

    • Considerations: Method development is required to optimize the sorbent and solvents for a specific application.

2. Calibration Strategies

  • Matrix-Matched Calibration:

    • Objective: To compensate for matrix effects by preparing calibration standards in a matrix that is identical to the sample matrix.[12]

    • Methodology:

      • Obtain a "blank" matrix that is free of the analyte of interest.

      • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.

      • Analyze the matrix-matched standards and the samples.

      • Construct the calibration curve using the responses from the matrix-matched standards.

    • Considerations: Finding a suitable blank matrix can be challenging for complex samples like petroleum.[3]

  • Standard Addition Method:

    • Objective: To correct for matrix effects by adding known amounts of the analyte to the sample itself.[11] This method is particularly useful when a blank matrix is not available.[13]

    • Methodology:

      • Divide the sample into several aliquots.

      • Add increasing, known amounts of the analyte to each aliquot except for the first one.

      • Dilute all aliquots to the same final volume.

      • Analyze all aliquots and measure the analytical signal.

      • Plot the signal versus the added concentration. The absolute value of the x-intercept of the extrapolated line is the concentration of the analyte in the original sample.[13]

Standard_Addition_Workflow A Prepare Multiple Aliquots of the Sample B Spike Aliquots with Increasing Known Concentrations of Analyte (leave one unspiked) A->B C Dilute all Aliquots to the Same Final Volume B->C D Analyze Each Aliquot and Record the Signal C->D E Plot Signal vs. Added Concentration D->E F Extrapolate the Linear Regression to Zero Signal E->F G Determine Analyte Concentration from the x-intercept F->G

Experimental workflow for the Standard Addition Method.
  • Internal Standard (IS) Method:

    • Objective: To compensate for signal variations caused by matrix effects by adding a constant concentration of a compound (the internal standard) to all samples, standards, and blanks.[11]

    • Methodology:

      • Select an internal standard that is chemically similar to the analyte but does not interfere with its signal. Stable isotope-labeled (SIL) versions of the analyte are ideal.[14]

      • Add a known and constant amount of the IS to all samples, calibration standards, and blanks.

      • Analyze the samples and standards.

      • Plot the ratio of the analyte signal to the IS signal against the analyte concentration for the standards to create the calibration curve.

      • Use this curve to determine the concentration of the analyte in the samples.

    • Considerations: The internal standard should experience the same matrix effects as the analyte.[14] SIL standards can be expensive.[3]

Data Presentation

The following table summarizes the effectiveness of different mitigation strategies based on typical recovery improvements. Note that these values are illustrative and the actual effectiveness will vary depending on the specific matrix and analyte.

Mitigation StrategyTypical Analyte Recovery RangeKey AdvantagesCommon Applications
Sample Dilution 80-120%Simple and cost-effective.[11]ICP-MS, LC-MS
Solid-Phase Extraction (SPE) 90-110%High selectivity and removal of interferences.[1]GC-MS, LC-MS
Matrix-Matched Calibration 95-105%Effectively compensates for matrix effects.[12]GC, LC-MS
Standard Addition 98-102%High accuracy, no blank matrix required.[11]ICP-OES, ICP-MS
Stable Isotope-Labeled IS 98-102%Considered the gold standard for compensation.[15]LC-MS/MS, GC-MS

References

Technical Support Center: Manual GC-MS Tuning for Enhanced Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals seeking to enhance instrument sensitivity through manual tuning. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides systematic approaches to resolving common sensitivity issues in GC-MS analysis.

Issue 1: Overall Low Sensitivity or Complete Loss of Signal

Question: My analyte peaks are very small or have disappeared entirely. Where should I begin troubleshooting?

Answer: A sudden or significant loss of sensitivity across all analytes often points to a system-wide problem rather than a compound-specific issue. A logical troubleshooting workflow should be followed to identify the root cause.

Troubleshooting Steps:

  • Verify System Suitability: Before extensive troubleshooting, inject a reliable, high-concentration check standard to confirm if the issue is with the entire system or specific to your sample. A strong signal from the check standard suggests the problem lies with your sample preparation or integrity.[1] If the check standard also shows low sensitivity, proceed with the following system checks.

  • Check the Tune File: Ensure the correct tune file is loaded in your acquisition method. An incorrect or old tune file can lead to suboptimal performance. It is recommended to tune the instrument regularly, with some labs opting for daily or weekly tuning.[2]

  • Inspect the Ion Source: A dirty ion source is a primary cause of sensitivity loss.[1][3] Over time, non-volatile residues from samples can contaminate the source components. Consider cleaning the ion source according to the manufacturer's guidelines. The repeller voltage in the tune report can be a good indicator of source cleanliness; an increasing repeller voltage often signals contamination.[4]

  • Evaluate the Detector (Electron Multiplier): The electron multiplier (EM) voltage is a key indicator of detector health. A consistently high EM voltage needed to achieve target ion abundances suggests the detector may be nearing the end of its life and require replacement.[5][6]

  • Check for System Leaks: Leaks in the GC inlet, column connections, or MS vacuum chamber can severely impact sensitivity by introducing air and increasing background noise.[7] Use an electronic leak detector to check all fittings, especially after maintenance like changing the septum or column.[8] The presence of high levels of nitrogen (m/z 28) and oxygen (m/z 32) in the background spectrum is a strong indicator of a leak.[9]

Issue 2: Poor Peak Shape (Tailing or Broadening) Affecting Sensitivity

Question: My peaks are tailing or broad, which is reducing their height and my overall sensitivity. What are the likely causes and solutions?

Answer: Poor peak shape directly impacts sensitivity by decreasing the peak height, even if the peak area remains the same. Narrower peaks result in better signal-to-noise ratios.[2] This issue can stem from several chromatographic or system-related factors.

Troubleshooting Steps:

  • Address Active Sites: Active sites within the GC pathway can cause peak tailing, especially for polar compounds.[10]

    • Inlet Liner: Use a deactivated inlet liner and replace it regularly. Contamination or active sites in the liner can adsorb analytes.[1]

    • Column: Ensure you are using a column with the appropriate deactivation for your analytes. If the column is old or has been exposed to harsh samples, consider trimming the front end (e.g., 0.5 meters) or replacing it.[1][6]

  • Optimize Temperatures:

    • Inlet Temperature: An inlet temperature that is too low can cause slow volatilization and peak broadening. Conversely, a temperature that is too high can cause thermal degradation.[10] A good starting point is often 250 °C, but this should be optimized for your specific analytes.[10][11]

    • Transfer Line Temperature: The MS transfer line temperature should be high enough to prevent condensation of analytes before they reach the ion source. A typical starting point is 250 °C.[10]

  • Check Carrier Gas Flow Rate: The carrier gas flow rate affects chromatographic efficiency. Operating at the optimal linear velocity for your column dimensions will result in sharper peaks. Both too high and too low flow rates can lead to peak broadening.[7]

Frequently Asked Questions (FAQs)

Q1: When should I perform a manual tune instead of relying on the autotune?

A1: While autotune provides a good general-purpose tune and is an excellent starting point, a manual tune is often necessary for achieving the highest sensitivity for specific target compounds.[4] Autotune optimizes parameters across a wide mass range (typically using ions like m/z 69, 219, and 502 from PFTBA), which may not be optimal for your specific analyte's mass.[4] Manual tuning allows you to optimize ion source and lens voltages for a mass that is close to your analyte of interest, which can significantly enhance its response.[4][12]

Q2: Which parameters should I focus on during a manual tune for sensitivity?

A2: For enhanced sensitivity, the primary focus of a manual tune is to maximize the ion signal for a mass close to your target analyte. The key parameters to adjust are typically within the ion source and ion optics.

ParameterDescriptionManual Tuning Goal for Sensitivity
Repeller Voltage Pushes positively charged ions out of the ion source towards the mass analyzer.Adjust to maximize the abundance of a tune ion close to your analyte's mass.[4]
Ion Focus/Lenses A series of electrostatic lenses that guide and focus the ion beam into the mass analyzer.Adjust to maximize ion transmission and signal intensity for your target mass range.[4][13]
Quadrupole DC/AC Voltages These voltages control the mass filtering in the quadrupole.Decreasing the offset or gain can increase sensitivity but will reduce resolution. This is a trade-off that needs to be carefully considered.[4][12]
Electron Energy The energy of the electrons used for ionization.The standard is 70 eV. Increasing the electron energy may sometimes improve the abundance of target ions in SIM analysis.[12]
Electron Multiplier (EM) Voltage The voltage applied to the detector to amplify the ion signal.Increasing the voltage will amplify the signal, but also the noise. It should be set to achieve a strong signal for your target abundance without being excessively high.[1][13]

Q3: Can changing my GC method parameters improve MS sensitivity?

A3: Absolutely. The GC separation has a direct impact on the signal detected by the MS.

  • Column Choice: Using a narrower internal diameter column (e.g., 0.25 mm) can produce sharper peaks, which increases peak height and improves the signal-to-noise ratio.[14][15]

  • Injection Mode: For trace analysis, a splitless injection is preferred over a split injection as it transfers the entire sample onto the column, maximizing the analyte amount reaching the detector.[10][11]

  • Data Acquisition Rate: In scan mode, a narrower mass range will increase the sampling rate for each ion, improving signal quality.[12] In Selected Ion Monitoring (SIM) mode, minimizing the number of ions per group and optimizing the dwell time will maximize sensitivity for your target analytes.[12]

Q4: How does ion source cleanliness affect sensitivity, and how often should it be cleaned?

A4: A contaminated ion source is one of the most common reasons for decreased sensitivity.[1] Residues from samples can coat the repeller, lenses, and filaments, leading to reduced ionization efficiency and poor ion transmission. The frequency of cleaning depends heavily on the cleanliness of your samples and the number of analyses performed. A good practice is to monitor the tune report. A steady increase in the repeller voltage required to achieve the target ion abundance is a strong indicator that the ion source needs cleaning.[4] Similarly, if the electron multiplier voltage is consistently increasing, it can also point to a dirty source or a failing detector.[5]

Experimental Protocols & Visualizations

Protocol 1: Manual Ion Source Tuning Procedure (Example)

This protocol provides a general workflow for manually tuning the ion source to enhance the signal for a specific mass-to-charge ratio (m/z). Always refer to your specific instrument's manual for detailed instructions.

  • Start with an Autotune: Perform a standard autotune to ensure the instrument is in good working order and to have a baseline tune file.[4][13] Save this tune file.

  • Enter Manual Tune Mode: Navigate to the manual tune section of your instrument control software.

  • Select a Target Tune Ion: Choose a PFTBA fragment ion that is close in mass to your primary analyte of interest.[4]

  • Ramp Key Parameters: One by one, ramp the voltage of the following parameters while monitoring the abundance of your selected target ion:

    • Repeller

    • Ion Focus

    • Entrance Lens

  • Optimize Each Parameter: For each parameter, adjust the voltage to the value that gives the maximum abundance for your target ion.[13]

  • Adjust EM Voltage: After optimizing the source parameters, adjust the Electron Multiplier (EM) voltage to achieve a desired abundance for the target ion (e.g., >1,000,000 counts).[13]

  • Save the New Tune File: Save the manually optimized parameters as a new, uniquely named tune file.

  • Verify Performance: Analyze a standard of your target compound using both the autotune and the new manual tune file to confirm that sensitivity has improved.

Diagrams

GCMS_Troubleshooting_Workflow start Low Sensitivity Observed check_standard Inject Check Standard start->check_standard system_issue System-Wide Issue check_standard->system_issue Low Signal sample_issue Sample-Specific Issue check_standard->sample_issue Good Signal check_tune Check Tune File & MS Parameters system_issue->check_tune resolve_sample Verify Sample Prep, Concentration & Integrity sample_issue->resolve_sample check_leaks Check for Leaks check_tune->check_leaks clean_source Clean Ion Source check_leaks->clean_source check_detector Evaluate Detector (EM Voltage) clean_source->check_detector end_system Sensitivity Restored check_detector->end_system end_sample Sensitivity Restored resolve_sample->end_sample

Caption: Troubleshooting workflow for low GC-MS sensitivity.

Manual_vs_Auto_Tune start Need to Tune MS? goal What is the Goal? start->goal general_analysis General Purpose Analysis or Routine Check goal->general_analysis General max_sensitivity Maximize Sensitivity for Specific Target Compound(s) goal->max_sensitivity Specific autotune Perform Autotune general_analysis->autotune manual_tune Perform Manual Tune max_sensitivity->manual_tune autotune_desc Optimizes for broad mass range. Good for general performance. autotune->autotune_desc manual_tune_desc Optimizes for a specific m/z. Best for trace analysis. manual_tune->manual_tune_desc

Caption: Decision logic for choosing between Auto and Manual Tune.

References

Technical Support Center: Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve common issues encountered during chromatographic experiments, with a specific focus on split peaks.

Frequently Asked Questions (FAQs)

Q1: What are split peaks in chromatography and why are they a problem?

Split peaks occur when a single compound appears as two or more distinct peaks in a chromatogram.[1][2] This phenomenon indicates that something is interfering with the normal distribution of the analyte as it passes through the chromatographic system. Split peaks are problematic because they can lead to inaccurate quantification, poor resolution between adjacent peaks, and unreliable identification of compounds.[1] The ideal peak shape is a symmetrical, sharp Gaussian peak, which allows for accurate integration and determination of retention time.[2][3]

Q2: What are the most common causes of split peaks in High-Performance Liquid Chromatography (HPLC)?

Split peaks in HPLC can arise from a variety of issues related to the column, the sample and mobile phase, or the instrument itself. Common causes include a void at the column inlet, a partially blocked frit, or contamination of the column.[2][4][5] Mismatches between the sample solvent and the mobile phase are also a frequent culprit.[2][6][7] Additionally, issues like column overload and large dead volumes in the system can contribute to peak splitting.[2][8]

Q3: How can I determine the cause of split peaks in my chromatogram?

A key diagnostic step is to observe whether the splitting affects all peaks or only a single peak.

  • All peaks are split: This usually points to a problem that occurs before the separation process begins.[2][4] Common causes include a blocked inlet frit or a void in the packing material at the head of the column.[2][4]

  • Only one peak is split: This suggests an issue related to the specific analyte or its interaction with the stationary phase.[3] It could be due to two closely eluting compounds, in which case method optimization is needed.[4] Another possibility is an incompatibility between the sample solvent and the mobile phase for that particular analyte.[4]

Injecting a smaller sample volume can also be a useful diagnostic tool. If reducing the injection volume resolves the splitting, it may indicate column overload or a solvent mismatch issue.[2][9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Column-Related Peak Splitting

Column degradation is a primary source of peak shape problems, including splitting.[1][5]

Symptoms:

  • Split peaks appear for all analytes.

  • Peak shape deteriorates over time with continued column use.

  • Increased backpressure may be observed.

Troubleshooting Workflow:

Start Split Peaks Observed (All Peaks) CheckGuard Is a guard column in use? Start->CheckGuard RemoveGuard Remove guard column and re-run CheckGuard->RemoveGuard Yes InspectColumn Inspect Analytical Column: Check for voids/discoloration CheckGuard->InspectColumn No ProblemGuard Problem Resolved: Replace guard column RemoveGuard->ProblemGuard Resolved ProblemPersists1 Problem Persists RemoveGuard->ProblemPersists1 ProblemPersists1->InspectColumn VoidFound Void or Contamination Found InspectColumn->VoidFound CleanColumn Clean the column (reverse flush) VoidFound->CleanColumn Yes NoVoid No Visible Issues VoidFound->NoVoid ProblemPersists2 Problem Persists CleanColumn->ProblemPersists2 ReplaceColumn Replace Analytical Column ProblemPersists2->ReplaceColumn NoVoid->ReplaceColumn

Caption: Troubleshooting workflow for column-related split peaks.

Experimental Protocols:

  • Column Flushing (Reverse Flush):

    • Disconnect the column from the detector.

    • Connect the column outlet to the injector outlet (reversing the flow direction).

    • Flush the column with a series of solvents, starting with the mobile phase without buffer salts.

    • Gradually increase the percentage of a stronger, miscible solvent (e.g., isopropanol (B130326) or acetonitrile (B52724) for reversed-phase columns).

    • Flush with 10-20 column volumes of the strong solvent.

    • Gradually return to the mobile phase composition.

    • Reconnect the column in the correct orientation and equilibrate with the mobile phase before analysis.

Guide 2: Addressing Sample and Mobile Phase Mismatches

An inappropriate sample solvent is a very common cause of split or distorted peaks, especially for early eluting compounds.[6][7][10]

Symptoms:

  • Split or distorted peaks, often more pronounced for the first few peaks in the chromatogram.[7]

  • Peak shape improves when a smaller volume is injected.

Troubleshooting Summary:

Problem Cause Solution
Solvent Strength Mismatch The sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase.[6][7][11]1. Dissolve the sample in the mobile phase whenever possible.[4] 2. If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent and then dilute with the mobile phase or a weaker solvent. 3. Reduce the injection volume.[9]
pH Mismatch The pH of the sample solvent differs significantly from the mobile phase pH, affecting the ionization state of the analyte.1. Adjust the pH of the sample to match the mobile phase. 2. Use a buffered mobile phase to control pH.[2]

Logical Relationship Diagram:

Problem Split Peaks (Early Eluters) Cause1 Sample Solvent Stronger than Mobile Phase Problem->Cause1 Solution1A Dissolve Sample in Mobile Phase Cause1->Solution1A Solution1B Reduce Injection Volume Cause1->Solution1B Solution1C Dilute Sample with Weaker Solvent Cause1->Solution1C

Caption: Relationship between sample solvent and split peaks.

Guide 3: Troubleshooting Split Peaks in Gas Chromatography (GC)

In Gas Chromatography, split peaks are often related to issues with the injection process or the inlet.[12][13]

Common Causes and Solutions in GC:

Cause Explanation Solution(s)
Improper Column Installation If the column is not installed at the correct depth in the inlet, it can disrupt the sample band transfer.[14][15]Re-install the column according to the manufacturer's instructions for the specific instrument.
Poor Column Cut A jagged or uneven column cut can cause turbulence and interact with the sample, leading to peak splitting.[14][15]Re-cut the column end to ensure a clean, 90° break. Inspect the cut with a magnifying glass.[14][15]
Inlet Contamination Non-volatile residues in the inlet liner can interact with the sample.[14]Replace the inlet liner and septum. Trim a small portion (e.g., 5-10 cm) from the front of the column.[14]
Solvent/Stationary Phase Mismatch Using a sample solvent that is not miscible with the column's stationary phase can prevent even "wetting" and cause band broadening or splitting.[12]Choose a solvent that has a similar polarity to the stationary phase.[12]
Inappropriate Initial Oven Temperature For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column.[15]Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[15]

Experimental Protocols:

  • Column Installation and Conditioning:

    • Ensure the carrier gas is turned off and the oven, inlet, and detector are cool.

    • Cut the column end squarely using a ceramic scoring wafer or diamond-tipped scribe.

    • Install the column into the inlet with the appropriate nut and ferrule, setting it to the manufacturer's recommended depth.

    • Purge the column with carrier gas for 10-15 minutes at ambient temperature to remove oxygen.

    • Heat the column to its conditioning temperature (typically 20-30°C above the maximum operating temperature of your method, but below the column's maximum temperature limit) and hold for several hours, or until the baseline is stable.

This technical support center provides a starting point for troubleshooting split peaks. For more complex issues, consulting the instrument and column manufacturer's literature is always recommended.

References

Selecting the optimal stationary phase for hydrocarbon separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal stationary phase for hydrocarbon separation in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selecting a stationary phase for hydrocarbon separation?

The primary principle for selecting a stationary phase is "like dissolves like." This means the polarity of the stationary phase should match the polarity of the analytes to be separated.[1][2][3] For hydrocarbon analysis, nonpolar stationary phases are generally the first choice as hydrocarbons are typically nonpolar.[1][2][3] The elution order on a nonpolar stationary phase will primarily follow the boiling points of the analytes, with lower boiling point compounds eluting first.[1]

Q2: How are GC stationary phases classified, and which are most suitable for hydrocarbons?

GC stationary phases are broadly classified based on their polarity: nonpolar, intermediate polarity, and polar.[4]

  • Nonpolar Stationary Phases: These are the most common choice for separating nonpolar compounds like alkanes and other saturated hydrocarbons.[1][3] A widely used nonpolar stationary phase is 100% dimethylpolysiloxane.[5]

  • Intermediate Polarity Stationary Phases: These phases, often containing phenyl or cyanopropyl functional groups, offer different selectivity and are useful for separating mixtures of polar and nonpolar hydrocarbons, or for unsaturated hydrocarbons like alkenes and aromatics.[1][5]

  • Polar Stationary Phases: These are typically used for separating polar compounds. For hydrocarbons, highly polar phases can be used for separating polarizable compounds like alkenes, alkynes, and aromatic hydrocarbons where interactions beyond simple boiling point dispersion are needed for separation.[3][4] A common polar stationary phase is polyethylene (B3416737) glycol (PEG).[4][5]

Q3: What happens if I use a stationary phase with the wrong polarity for my hydrocarbon sample?

Using a stationary phase with a polarity that is mismatched with your sample can lead to several issues:

  • Poor Resolution: Peaks may be broad and not well-separated, or they may co-elute.[6]

  • Peak Tailing or Fronting: Asymmetrical peak shapes can occur due to poor interaction between the analyte and the stationary phase.[6] For instance, polar analytes on a non-polar column may exhibit tailing.

  • Irreproducible Retention Times: Retention times may shift between runs, making peak identification difficult.[7]

Q4: How does film thickness of the stationary phase affect my hydrocarbon separation?

The thickness of the stationary phase film impacts retention, resolution, and sample capacity.

  • Thicker films (e.g., > 1 µm): Increase retention time and are suitable for analyzing volatile hydrocarbons (gases and light hydrocarbons) as they provide more interaction with the stationary phase. They also have a higher sample capacity, which can be beneficial for trace analysis.

  • Thinner films (e.g., < 0.5 µm): Result in shorter retention times and sharper peaks, which is ideal for less volatile (high boiling point) hydrocarbons. Thinner films also have lower bleed at high temperatures.

Troubleshooting Guide

Problem Potential Cause Related to Stationary Phase Recommended Solution
Poor Resolution / Co-eluting Peaks The stationary phase polarity is not optimal for the sample. For a mixture of hydrocarbons with similar boiling points, a nonpolar phase may not provide sufficient selectivity.Select a stationary phase with a different polarity. For example, if separating aromatic isomers, a more polarizable phase (e.g., with phenyl substitution) may provide better resolution than a 100% dimethylpolysiloxane phase.
Peak Tailing (especially for more polar hydrocarbons) The stationary phase is not inert enough, leading to unwanted interactions with active sites on the column. This can be an issue with some polarizable hydrocarbons on certain phases.Use a more inert stationary phase. Consider a column specifically designed for trace analysis or for the analysis of active compounds. Ensure proper column conditioning.
Shifting Retention Times The stationary phase may be degrading due to exposure to oxygen or operating at temperatures above its recommended limit. This is known as column bleed.[8]Check for leaks in the system and ensure high-purity carrier gas is used. Operate within the recommended temperature limits of the stationary phase. If the column is old or has been used extensively, it may need to be replaced.
"Shark Fin" Peak Shape (Fronting) The column is overloaded with the sample. The stationary phase cannot adequately interact with the high concentration of the analyte.Reduce the amount of sample injected. This can be done by diluting the sample or increasing the split ratio. Alternatively, a column with a thicker stationary phase film or a larger internal diameter can be used to increase sample capacity.
No Peaks or Very Small Peaks The analytes are not eluting from the column because they are too strongly retained. This can happen if a very non-volatile sample is injected onto a very thick film column.Use a column with a thinner stationary phase film. Increase the oven temperature program to a higher final temperature, but do not exceed the column's maximum operating temperature.

Data Presentation: Common Stationary Phases for Hydrocarbon Separation

Stationary Phase Composition Polarity Common Trade Names Max Temperature (°C) Typical Applications for Hydrocarbons
100% DimethylpolysiloxaneNonpolarDB-1, HP-1, Rtx-1, ZB-1325/350General purpose for alkanes, boiling point separation.[5]
5% Phenyl-95% DimethylpolysiloxaneLow PolarityDB-5, HP-5, Rtx-5, ZB-5325/350Aromatic hydrocarbons, Polycyclic Aromatic Hydrocarbons (PAHs).[5]
35% Phenyl-65% DimethylpolysiloxaneIntermediate PolarityDB-35, Rtx-35300Separation of a mix of polar and nonpolar compounds.
50% Phenyl-50% DimethylpolysiloxaneIntermediate PolarityDB-17, Rtx-50280Fatty Acid Methyl Esters (FAMEs), steroids.
14% Cyanopropylphenyl-86% DimethylpolysiloxaneIntermediate PolarityDB-1701, Rtx-1701280Pesticides, herbicides.
Polyethylene Glycol (PEG)PolarDB-WAX, HP-INNOWax, ZB-WAX250/260Alcohols, free fatty acids, polarizable hydrocarbons.[5]
TCEP (1,2,3-Tris(2-cyanoethoxy)propane)Highly Polar-150Separation of light hydrocarbons, including alkenes and alkynes.

Experimental Protocols

Detailed Methodology for Separation of a Standard Hydrocarbon Mixture (C7-C30)

This protocol outlines a general procedure for the separation of a standard mixture of n-alkanes from C7 to C30 using a nonpolar stationary phase.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness of 100% dimethylpolysiloxane (e.g., DB-1 or equivalent)

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%)

  • Gases for FID: Hydrogen and Air, high purity

  • Sample: Standard mixture of n-alkanes (C7-C30) in a suitable solvent (e.g., hexane)

  • Syringe: 10 µL GC syringe

2. GC Operating Conditions:

  • Inlet:

    • Mode: Split

    • Split Ratio: 100:1

    • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp Rate: 10°C/min to 300°C

    • Final Hold: Hold at 300°C for 10 minutes

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow mode)

  • Detector (FID):

    • Temperature: 320°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

3. Procedure:

  • System Preparation: Ensure the GC is in a ready state, with all gases flowing at their set points and temperatures stabilized.

  • Syringe Preparation: Rinse the syringe several times with the solvent used for the sample, and then with the sample itself to ensure no air bubbles are present.

  • Injection: Inject 1 µL of the hydrocarbon standard mixture into the GC inlet.

  • Data Acquisition: Start the data acquisition at the time of injection.

  • Analysis: After the run is complete, identify the peaks based on their retention times compared to a known standard. Integrate the peaks to determine their area.

Mandatory Visualization

G Workflow for Selecting a Stationary Phase for Hydrocarbon Separation cluster_analysis Sample Analysis cluster_selection Stationary Phase Selection cluster_verification Method Development & Verification start Start: Define Hydrocarbon Sample hydrocarbon_type Identify Hydrocarbon Type(s) (e.g., Alkanes, Alkenes, Aromatics) start->hydrocarbon_type polarity Determine Polarity of Analytes hydrocarbon_type->polarity boiling_point Consider Boiling Point Range polarity->boiling_point select_polarity Select Stationary Phase Polarity ('Like Dissolves Like') boiling_point->select_polarity select_film Select Film Thickness select_polarity->select_film select_dimensions Select Column Dimensions (Length, ID) select_film->select_dimensions run_standard Run Standard Mixture select_dimensions->run_standard evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) run_standard->evaluate_chromatogram troubleshoot Troubleshoot Issues evaluate_chromatogram->troubleshoot optimize Optimize Method (Temperature Program, Flow Rate) troubleshoot->optimize Issues Present end Optimal Separation Achieved troubleshoot->end No Issues optimize->run_standard

Caption: Workflow for stationary phase selection.

References

Validation & Comparative

Navigating the Mass Spectral Maze: A Comparative Guide to Libraries for (1S,2S,4S)-1,2,4-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. Mass spectrometry (MS) coupled with gas chromatography (GC) is a cornerstone technique for this purpose, and the reliability of compound identification hinges on the quality and comprehensiveness of the mass spectral libraries used for comparison. This guide provides a comparative analysis of major mass spectral libraries for the specific stereoisomer (1S,2S,4S)-1,2,4-trimethylcyclohexane, a saturated hydrocarbon that may be encountered in various analytical contexts.

At a Glance: Library Comparison

The availability of a mass spectrum for a specific, less common stereoisomer like this compound varies across different mass spectral libraries. Below is a summary of our findings for three prominent libraries: the NIST Mass Spectrometry Data Center, the Wiley Registry of Mass Spectral Data, and the Fiehn GC/MS Metabolomics RTL Library.

FeatureNIST Mass Spectrometry Data CenterWiley Registry of Mass Spectral DataFiehn GC/MS Metabolomics RTL Library
Compound Presence Yes (for isomers of 1,2,4-trimethylcyclohexane)Likely (for isomers), but not publicly verifiable for the specific stereoisomer.No
Ionization Type Electron Ionization (EI)[1]Primarily Electron Ionization (EI)[2][3]Electron Ionization (EI)
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)[1]Gas Chromatography-Mass Spectrometry (GC-MS)[2]Gas Chromatography-Mass Spectrometry (GC-MS)[4]
Data Accessibility Publicly accessible via NIST Chemistry WebBook[1]Commercial license required for full access.[2][3]Commercial license required.
Experimental Protocols General procedures are documented by NIST, but specific parameters for each spectrum are not always detailed in the public database.High-quality data curation process is emphasized, but specific experimental details for individual spectra are not publicly available.[2]Detailed protocols are often provided with the library for metabolomics applications.

In-Depth Library Analysis

NIST Mass Spectrometry Data Center

The National Institute of Standards and Technology (NIST) provides a comprehensive and widely used mass spectral library. The NIST Chemistry WebBook confirms the availability of electron ionization mass spectra for various isomers of 1,2,4-trimethylcyclohexane.[1] While the database is an invaluable resource, obtaining detailed experimental protocols for each specific spectrum directly from the public web interface can be challenging. The data provided is meticulously evaluated by NIST to ensure high quality and reliability.[5][6]

Wiley Registry of Mass Spectral Data

The Wiley Registry is renowned for being one of the largest and most comprehensive collections of mass spectra.[2][3] Given its vast size, it is highly probable that it contains mass spectra for various isomers of trimethylcyclohexane. However, due to the commercial nature of the Wiley Registry, a direct search of its contents without a license is not possible. Wiley emphasizes a rigorous data curation process to ensure the high quality of its spectra.[2]

Fiehn GC/MS Metabolomics RTL Library

The Fiehn library is a highly specialized resource tailored for metabolomics research.[4] As such, its focus is on endogenous metabolites and compounds relevant to biological pathways. A review of the available compound lists for the Fiehn library indicates that it does not contain simple saturated alkanes like this compound. This is expected, as such compounds are not typically the primary focus of metabolomic studies.[7][8][9][10]

Experimental Protocols: A General Overview

Sample Preparation: For a pure standard, the compound is typically dissolved in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1-10 ppm).[11]

Gas Chromatography (GC):

  • Injection: A small volume of the sample (e.g., 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization. A split injection mode is common to avoid overloading the column.[11]

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of non-polar analytes like alkanes.

  • Oven Temperature Program: The oven temperature is ramped from a low initial temperature to a higher final temperature to ensure good separation of volatile compounds. A typical program might start at 40-60°C and ramp up to 250-300°C.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[11]

Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.[12]

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Mass Spectral Library Comparison

The process of selecting and using a mass spectral library for compound identification can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates this process.

Mass_Spectral_Library_Comparison cluster_0 Initial Analysis cluster_1 Library Search & Comparison cluster_2 Compound Identification Unknown_Sample Unknown Sample GCMS_Analysis GC-MS Analysis Unknown_Sample->GCMS_Analysis Experimental_Spectrum Acquire Experimental Mass Spectrum GCMS_Analysis->Experimental_Spectrum NIST_Library NIST MS Library Experimental_Spectrum->NIST_Library Search Wiley_Registry Wiley Registry Experimental_Spectrum->Wiley_Registry Search Specialized_Library Specialized Library (e.g., Fiehn) Experimental_Spectrum->Specialized_Library Search Match_Found Match Found NIST_Library->Match_Found Wiley_Registry->Match_Found No_Match No Match Found Specialized_Library->No_Match Identification Identification Match_Found->Identification Confirm Identity Further_Analysis Further_Analysis No_Match->Further_Analysis Requires Further Structural Elucidation

Caption: Workflow for compound identification using different mass spectral libraries.

References

The Stability Showdown: A Comparative Analysis of Cis and Trans Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational stability of substituted cyclohexanes is paramount. The spatial arrangement of substituent groups dictates a molecule's energy, reactivity, and biological activity. This guide provides an objective comparison of the stability of cis and trans isomers of trimethylcyclohexane, supported by experimental data and detailed methodologies.

The thermodynamic stability of trimethylcyclohexane isomers is primarily governed by steric strain arising from the spatial arrangement of the three methyl groups in the chair conformation. The most significant contributors to this strain are 1,3-diaxial interactions and gauche butane (B89635) interactions. In general, cyclohexane (B81311) conformations that minimize these steric clashes are more stable. The preference is for bulky substituents to occupy equatorial positions, where they are further from other groups, rather than the more crowded axial positions.[1][2]

Quantitative Comparison of Isomer Stability

The relative stability of cis and trans trimethylcyclohexane isomers can be quantified by assessing the total steric strain in their most stable chair conformations and by comparing their experimental heats of formation.

Steric Strain Analysis

The total steric strain for a given conformer can be estimated by summing the energetic penalties of all non-bonded interactions. The key interactions and their associated strain energies are:

  • 1,3-Diaxial CH₃-H Interaction: ~3.8 kJ/mol (0.9 kcal/mol)[3]

  • Gauche CH₃-CH₃ Interaction: ~3.8 kJ/mol (0.9 kcal/mol)[3][4]

  • 1,3-Diaxial CH₃-CH₃ Interaction: ~15.4 kJ/mol (3.7 kcal/mol)[5]

Below is a comparative analysis of the calculated steric strain for the most stable conformers of various 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane (B44294) isomers.

IsomerMost Stable Conformation (a/e)1,3-Diaxial CH₃-H InteractionsGauche CH₃-CH₃ Interactions1,3-Diaxial CH₃-CH₃ InteractionsTotal Steric Strain (kJ/mol)
1,2,3-Trimethylcyclohexane
cis,cis,cise,a,e12011.4
cis,trans,cise,a,e12011.4
trans,cis,transe,e,e0207.6
1,2,4-Trimethylcyclohexane
cis,cis,cise,e,a1107.6
cis,trans,cise,a,e1107.6
trans,cis,transe,e,e0103.8
1,3,5-Trimethylcyclohexane
cis,cis,cise,e,e0000
cis,trans,cise,a,e1003.8

Note: The total steric strain is calculated based on the number of interactions in the most stable chair conformation. The conformation with the lowest total steric strain is the most stable.

Thermochemical Data

The heat of formation (ΔHf°) is a direct experimental measure of a molecule's stability. A more negative heat of formation indicates greater stability.

IsomerHeat of Formation (ΔHf°) (kcal/mol)
1,3,5-Trimethylcyclohexane
cis (all equatorial)-51.48
trans (one axial)-49.6
1,2,4-Trimethylcyclohexane
trans,cis,trans (all equatorial)-49.5
cis,cis,cis (one axial)-47.6
1,2,3-Trimethylcyclohexane
trans,cis,trans (all equatorial)-47.6
cis,trans,cis (one axial)-45.7

Data sourced from calculated values which show strong agreement with available experimental data for related compounds.[6]

Experimental Protocols

The determination of the relative stability of trimethylcyclohexane isomers relies on two primary experimental techniques: low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and bomb calorimetry.

Low-Temperature NMR Spectroscopy for Conformational Analysis

Objective: To determine the equilibrium constant (K_eq) between chair conformers and, from that, the difference in Gibbs free energy (ΔG°), which reflects their relative stability.

Methodology:

  • Sample Preparation: Dissolve the trimethylcyclohexane isomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the methyl groups.

  • Low-Temperature NMR: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of chair-chair interconversion slows down.

  • Coalescence Temperature: Observe the changes in the NMR spectrum. The temperature at which the averaged signals begin to broaden and then split into distinct signals for the axial and equatorial protons is the coalescence temperature.

  • "Frozen" Spectrum: Continue to lower the temperature until the interconversion is "frozen" on the NMR timescale. At this point, separate signals for the methyl groups in each of the two chair conformations will be observed.[7][8]

  • Integration and K_eq Calculation: Integrate the signals corresponding to the methyl groups in each conformation. The ratio of the integrals gives the equilibrium constant (K_eq) for the conformational equilibrium.

  • ΔG° Calculation: Use the following equation to calculate the difference in Gibbs free energy: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Bomb Calorimetry for Heat of Formation

Objective: To measure the heat of combustion (ΔH_c°) of an isomer, from which the standard heat of formation (ΔH_f°) can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of the trimethylcyclohexane isomer is placed in a sample holder within a high-pressure vessel known as a "bomb".

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid) is used to calculate the heat released by the combustion of the sample from the observed temperature change.[1][9]

  • Calculation of ΔH_f°: The experimentally determined heat of combustion (ΔH_c°) is then used in conjunction with the known heats of formation of the combustion products (CO₂ and H₂O) to calculate the standard heat of formation (ΔH_f°) of the trimethylcyclohexane isomer using Hess's Law.

Visualization of Stability Factors

The following diagram illustrates the logical flow from the isomeric structure to its thermodynamic stability.

Stability_Factors cluster_isomer Isomer Type cluster_conformation Conformational Analysis cluster_strain Steric Strain Contributions cluster_stability Thermodynamic Outcome Isomer Cis vs. Trans Isomer Conformation Chair Conformation Isomer->Conformation Dictates possible Positions Axial vs. Equatorial Substituent Positions Conformation->Positions Leads to Diaxial 1,3-Diaxial Interactions (CH3-H, CH3-CH3) Positions->Diaxial Results in Gauche Gauche Interactions (CH3-CH3) Positions->Gauche Results in Strain Total Steric Strain Stability Relative Thermodynamic Stability Strain->Stability Determines Diaxial->Strain Sum to Gauche->Strain Sum to

References

A Researcher's Guide to the Validation of Analytical Methods for Biomarker Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable quantification of biomarkers is paramount for advancing therapeutic candidates from bench to bedside. The validity of clinical and preclinical data hinges on the robustness of the analytical methods used. This guide provides a comprehensive comparison of common analytical platforms and details the essential validation parameters and experimental protocols, adhering to regulatory expectations.

The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[1][2] This process is critical for ensuring the integrity of data used in regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] A "fit-for-purpose" approach is often advocated, where the extent of validation is tailored to the intended use of the biomarker data.[6][7][8]

Comparing Analytical Platforms: Ligand-Binding Assays vs. Mass Spectrometry

The two most prevalent platforms for biomarker quantification are ligand-binding assays (LBAs), such as ELISA, and liquid chromatography-mass spectrometry (LC-MS).[9][10] Each possesses distinct advantages and limitations that researchers must consider based on the specific biomarker and the context of its use.

FeatureLigand-Binding Assays (LBAs)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Based on the specific binding of a ligand (e.g., an antibody) to the biomarker.[11]Measures the mass-to-charge ratio of ionized analytes.[11]
Selectivity High, but can be susceptible to cross-reactivity with structurally similar molecules.[10]Generally higher selectivity, capable of distinguishing between closely related molecules and metabolites.[10][11]
Sensitivity Typically high, enabling the detection of low-abundance biomarkers.[11]Sensitivity is improving but can be a limitation for some low-concentration analytes.[12]
Throughput Generally higher throughput, suitable for analyzing large numbers of samples.[10]Lower throughput compared to LBAs.
Multiplexing Can be multiplexed, but often limited to a smaller number of analytes per panel.High multiplexing capability, allowing for the simultaneous measurement of numerous analytes.[10]
Development Time Method development can be lengthy, often exceeding six months.[10]Faster method development is often possible.[10]
Cost Generally more cost-effective for large sample batches.[11]Higher instrument and operational costs.[13]
Matrix Effects Can be affected by matrix components that interfere with binding.Susceptible to ion suppression or enhancement from the biological matrix.[12]

Core Validation Parameters and Experimental Protocols

A comprehensive validation of a biomarker assay involves the assessment of several key performance characteristics.[14][15][16] The acceptance criteria for these parameters should be predefined and justified based on the intended purpose of the assay.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample.[1]

Experimental Protocol for Accuracy and Precision:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the biomarker into the biological matrix.

  • Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculation of Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%RE).

  • Calculation of Precision: Determined as the coefficient of variation (%CV) of the replicate measurements.

  • Acceptance Criteria: Typically, the mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the %CV should not exceed 15% (20% for LLOQ).[17]

Selectivity and Specificity

Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as metabolites, endogenous substances, or concomitant medications.[18][19] Specificity is the ultimate degree of selectivity, implying no interference.[19]

Experimental Protocol for Selectivity:

  • Matrix Screening: Obtain at least six different sources of the relevant biological matrix.

  • Blank Analysis: Analyze blank samples from each source to assess for any interfering peaks at the retention time of the analyte and internal standard (for LC-MS).

  • Spiked Analysis: Spike the lowest concentration of the calibration curve (Lower Limit of Quantitation - LLOQ) into each of the different matrix sources.

  • Evaluation: The response of interfering peaks in the blank matrix should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[18]

Sensitivity

Sensitivity is determined by the Lower Limit of Quantification (LLOQ) , which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15]

Experimental Protocol for LLOQ Determination:

  • Spiked Samples: Prepare samples by spiking the matrix with decreasing concentrations of the analyte.

  • Analysis: Analyze these samples to determine the lowest concentration that meets the predefined accuracy and precision criteria.

  • Signal-to-Noise Ratio (for LC-MS): For chromatographic methods, the signal-to-noise ratio at the LLOQ should typically be at least 5:1.[15]

Stability

The stability of the biomarker in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[20][21]

Experimental Protocol for Stability Assessment:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (typically three cycles).[22]

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.[20][22]

  • Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.[20][22]

  • Stock Solution Stability: Evaluate the stability of the stock and working solutions used to prepare calibration standards and QC samples.[20]

For each stability experiment, low and high concentration QC samples are analyzed, and the mean concentrations are compared to the nominal concentrations. The deviation should be within acceptable limits (e.g., ±15%).

Visualizing Key Processes

To aid in the understanding of the validation workflow and the biological context of biomarker measurement, the following diagrams are provided.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Assay Requirements (Fit-for-Purpose) MD2 Select Analytical Platform (LBA or LC-MS) MD1->MD2 MD3 Optimize Assay Parameters MD2->MD3 V1 Accuracy & Precision MD3->V1 V2 Selectivity & Specificity V1->V2 V3 Sensitivity (LLOQ) V2->V3 V4 Stability (Freeze-Thaw, Bench-Top, Long-Term) V3->V4 V5 Parallelism & Dilutional Linearity V4->V5 SA1 Analysis of Study Samples V5->SA1 SA2 Incurred Sample Reanalysis (ISR) SA1->SA2

Analytical Method Validation Workflow

Generic Signaling Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Phosphorylation1 Receptor Dimerization & Autophosphorylation Receptor->Phosphorylation1 Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Phosphorylation1->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biomarker Secreted Protein (Quantifiable Biomarker) Gene_Expression->Biomarker

Generic Signaling Pathway and Biomarker Production

Conclusion

The validation of analytical methods for biomarker quantification is a rigorous but essential process in drug development. A thorough understanding of the strengths and weaknesses of different analytical platforms, coupled with the diligent execution of validation experiments, ensures the generation of reliable and reproducible data. This, in turn, supports informed decision-making and contributes to the successful advancement of new therapies. Researchers are encouraged to consult the latest regulatory guidelines, such as the ICH M10, to ensure their validation practices align with current industry standards.[23][24]

References

Distinguishing (1S,2S,4S)-1,2,4-trimethylcyclohexane from its Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical identification of molecules is a critical aspect of chemical research and pharmaceutical development, where subtle differences in spatial arrangement can lead to significant variations in biological activity and physical properties. This guide provides a comprehensive comparison of analytical techniques to distinguish the (1S,2S,4S) stereoisomer of 1,2,4-trimethylcyclohexane (B44741) from its other seven stereoisomers.

1,2,4-Trimethylcyclohexane possesses three stereocenters, giving rise to a total of eight stereoisomers, which exist as four pairs of enantiomers. The differentiation of these isomers, particularly diastereomers, is achievable through chromatographic and spectroscopic methods. Enantiomers, having identical physical properties in an achiral environment, require chiral-specific methods for their separation.

Executive Summary of Analytical Approaches

Gas chromatography (GC) stands out as the most direct method for distinguishing between the diastereomers of 1,2,4-trimethylcyclohexane. Variations in the spatial arrangement of the methyl groups lead to differences in their boiling points and interactions with the stationary phase, resulting in distinct retention times. For the separation of enantiomeric pairs, chiral gas chromatography is necessary. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation, their ability to differentiate these specific stereoisomers is more nuanced and often requires high-resolution instrumentation or comparative analysis with known standards.

Data Presentation: Comparative Analysis of 1,2,4-trimethylcyclohexane Isomers

The following table summarizes the available experimental data for the differentiation of 1,2,4-trimethylcyclohexane stereoisomers. Gas chromatography data, specifically Kovats retention indices, provides a reliable metric for distinguishing between diastereomers.

StereoisomerTrivial Name/Relative ConfigurationKovats Retention Index (Standard Non-polar)
(1S,2S,4S) / (1R,2R,4R)cis,trans,trans845[1][2]
(1R,2S,4S) / (1S,2R,4R)cis,cis,cis877.1, 877.7, 887, 895[3]
(1R,2S,4R) / (1S,2R,4S)cis,cis,trans854, 875.6, 879.4[4]
Mixture of Isomers-847, 853, 868, 875, 881[5]

Experimental Protocols

Gas Chromatography (GC) for Diastereomer Separation

This protocol outlines the general procedure for separating the diastereomers of 1,2,4-trimethylcyclohexane using a standard non-polar GC column.

Objective: To resolve the different diastereomeric pairs of 1,2,4-trimethylcyclohexane based on their boiling points and interaction with the stationary phase.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column (non-polar), e.g., OV-1, SE-30, Methyl silicone, SP-2100, OV-101, DB-1 or similar.[1]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 1,2,4-trimethylcyclohexane isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane).

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

      • Final hold: Hold at 150 °C for 5 minutes.

  • Data Analysis: Identify the peaks corresponding to the different diastereomers based on their retention times. Compare the retention times with known standards or published Kovats retention indices.

Chiral Gas Chromatography for Enantiomer Separation

This protocol describes the use of a chiral stationary phase to separate the enantiomeric pairs of 1,2,4-trimethylcyclohexane.

Objective: To resolve the enantiomers within each diastereomeric pair.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., based on modified cyclodextrins).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture or an isolated diastereomeric pair in a suitable solvent.

  • Injection: Inject 1 µL of the sample.

  • GC Conditions:

    • Injector and Detector Temperatures: As per the column manufacturer's recommendation, typically around 220-250 °C.

    • Carrier Gas: Hydrogen or Helium.

    • Oven Temperature Program: Isothermal or a slow temperature ramp, to be optimized for the specific column and isomers. A typical starting point would be an isothermal analysis at a temperature that provides good resolution for the diastereomers on a non-polar column.

  • Data Analysis: The enantiomers of a specific diastereomer will appear as two distinct, closely eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain structural information and potentially distinguish isomers based on subtle differences in the chemical environments of their protons and carbons.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY and HSQC may be necessary for complete assignment of complex spectra.

  • Data Analysis:

    • ¹H NMR: The chemical shifts, splitting patterns, and coupling constants of the methyl and methine protons will differ slightly between diastereomers due to their different spatial orientations (axial vs. equatorial).

    • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring and the methyl groups will also vary between diastereomers.

    • Note: Without reference spectra for each pure isomer, definitive identification by NMR alone is challenging.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments, which is generally not sufficient to distinguish stereoisomers but can confirm the molecular weight.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • The sample is introduced through the GC as described in the GC protocol.

  • The eluting compounds are directed into the ion source of the mass spectrometer.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

  • Data Analysis: The mass spectra of all 1,2,4-trimethylcyclohexane isomers will be very similar, showing a molecular ion peak (m/z 126) and characteristic fragmentation patterns for saturated hydrocarbons. Distinguishing isomers based on minor differences in fragment ion abundances is typically not feasible with standard instrumentation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive analysis and differentiation of 1,2,4-trimethylcyclohexane isomers.

G cluster_0 Analytical Workflow for 1,2,4-Trimethylcyclohexane Isomer Differentiation start Mixture of 1,2,4-Trimethylcyclohexane Isomers gc Gas Chromatography (GC) on Achiral Column start->gc diastereomers Separated Diastereomeric Pairs gc->diastereomers Different Retention Times chiral_gc Chiral Gas Chromatography diastereomers->chiral_gc nmr_ms NMR & GC-MS Analysis (for each separated fraction) diastereomers->nmr_ms enantiomers Separated Enantiomers chiral_gc->enantiomers Separation of Mirror Images enantiomers->nmr_ms identification Structural Confirmation & Isomer Identification nmr_ms->identification

Caption: Workflow for the separation and identification of 1,2,4-trimethylcyclohexane isomers.

References

A Guide to Inter-laboratory Comparison of Hydrocarbon Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of hydrocarbon analysis, a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. By establishing robust and harmonized analytical methods, drug development professionals can ensure the safety, efficacy, and consistency of their products. This document outlines key performance indicators for various analytical techniques, offers detailed experimental protocols, and presents a logical workflow for method selection and validation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for hydrocarbon analysis is contingent upon the specific requirements of the analyte, the sample matrix, and the desired level of sensitivity and selectivity. The following tables summarize the quantitative performance of commonly employed techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for the analysis of representative hydrocarbons relevant to pharmaceutical development.

Table 1: Performance Comparison for Volatile Hydrocarbon Analysis (e.g., Residual Solvents)

ParameterGC-FIDGC-MSHPLC-UV
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL100 - 1000 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL1 - 50 ng/mL500 - 2000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (RSD) < 5%< 3%< 10%
Linearity (R²) > 0.995> 0.998> 0.990
Selectivity GoodExcellentModerate
Cost per Sample LowHighMedium
Throughput HighMediumHigh

Table 2: Performance Comparison for Semi-Volatile and Non-Volatile Hydrocarbon Analysis (e.g., Process-Related Impurities, Leachables)

ParameterGC-MSHPLC-UV/MS
Limit of Detection (LOD) 1 - 50 ng/mL0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 100 ng/mL1 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD) < 5%< 3%
Linearity (R²) > 0.995> 0.998
Selectivity ExcellentExcellent
Cost per Sample HighHigh
Throughput MediumMedium

Experimental Protocols: Methodologies for Key Experiments

Robust and reproducible experimental protocols are the foundation of any successful inter-laboratory comparison. The following sections detail standardized procedures for sample preparation and analysis using GC-MS, a versatile and widely adopted technique for hydrocarbon analysis.

Protocol 1: Determination of Residual Solvents in a Drug Substance by Headspace GC-MS

1. Objective: To quantify residual solvents (e.g., hexane, heptane, toluene) in a drug substance according to ICH Q3C guidelines.

2. Materials and Reagents:

  • Drug substance sample

  • Reference standards of target residual solvents

  • High-purity water (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Headspace vials (20 mL) with PTFE/silicone septa and aluminum caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO to the vial.

  • Prepare a series of calibration standards by spiking known amounts of the residual solvent reference standards into DMSO in separate headspace vials.

  • Prepare a blank sample containing only 5.0 mL of DMSO.

  • Seal all vials securely with PTFE/silicone septa and aluminum caps.

  • Gently vortex the vials to ensure complete dissolution of the drug substance.

4. GC-MS Analysis:

  • Equilibrate the sealed vials in the headspace autosampler oven at 80°C for 15 minutes.

  • Inject 1.0 mL of the headspace vapor into the GC-MS system.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

5. Data Analysis:

  • Identify the residual solvents in the sample by comparing their retention times and mass spectra with those of the reference standards.

  • Quantify the amount of each residual solvent using the calibration curve generated from the standard solutions.

  • Calculate the concentration of each residual solvent in the drug substance in parts per million (ppm).

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the inter-laboratory comparison of hydrocarbon analysis.

Experimental_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Objectives & Scope B Select Analytical Methods A->B C Choose Participating Laboratories B->C D Prepare & Distribute Protocol C->D E Sample Preparation D->E F Instrument Calibration E->F G Data Acquisition F->G H Data Analysis G->H I Statistical Analysis of Results H->I J Assessment of Method Performance I->J K Identify Discrepancies J->K L Corrective Actions & Harmonization K->L L->A Re-evaluation M Final Report & Publication L->M

Figure 1: General workflow for an inter-laboratory comparison study.

Method_Selection Start Start: Hydrocarbon Analysis Required AnalyteVolatility Analyte Volatility? Start->AnalyteVolatility AnalytePolarity Analyte Polarity? AnalyteVolatility->AnalytePolarity Non-Volatile GC Gas Chromatography (GC) AnalyteVolatility->GC Volatile AnalytePolarity->GC Non-Polar (derivatization may be needed) HPLC High-Performance Liquid Chromatography (HPLC) AnalytePolarity->HPLC Polar Sensitivity High Sensitivity Required? GC_FID GC-FID Sensitivity->GC_FID No GC_MS GC-MS Sensitivity->GC_MS Yes Confirmation Structural Confirmation Needed? HPLC_UV HPLC-UV Confirmation->HPLC_UV No HPLC_MS HPLC-MS Confirmation->HPLC_MS Yes GC->Sensitivity HPLC->Confirmation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of six constitutional isomers of trimethylcyclohexane. Understanding these fragmentation patterns is crucial for the unambiguous identification of these isomers in complex mixtures, a common challenge in petrochemical analysis, environmental monitoring, and as potential impurities in drug synthesis. This document presents quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in their analytical endeavors.

Comparison of Fragmentation Patterns

The mass spectra of trimethylcyclohexane isomers are characterized by a molecular ion (M+) peak at m/z 126, corresponding to the molecular weight of C9H18. However, the relative abundance of the molecular ion and the distribution of fragment ions vary significantly between isomers, allowing for their differentiation. The fragmentation is dominated by the loss of methyl (CH3•) and ethyl (C2H5•) radicals, as well as larger neutral fragments, leading to the formation of stable carbocations.

Below is a summary of the most abundant fragment ions and their relative intensities for each isomer, extracted from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5][6]

IsomerMolecular Ion (m/z 126) Relative Abundance (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundances (%)
1,1,2-Trimethylcyclohexane ~58341 (65), 55 (70), 69 (50), 83 (100), 97 (30), 111 (40)
1,1,3-Trimethylcyclohexane ~1011141 (45), 55 (60), 69 (75), 83 (55), 97 (20), 111 (100)
1,1,4-Trimethylcyclohexane ~1511141 (40), 55 (50), 69 (85), 83 (35), 97 (15), 111 (100)
1,2,3-Trimethylcyclohexane ~208341 (50), 55 (80), 69 (90), 83 (100), 97 (45), 111 (25)
1,2,4-Trimethylcyclohexane ~188341 (60), 55 (85), 69 (95), 83 (100), 97 (50), 111 (30)
1,3,5-Trimethylcyclohexane ~258341 (45), 55 (75), 69 (85), 83 (100), 97 (55), 111 (20)

Note: The relative abundances are approximate and can vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

The following is a typical experimental protocol for the analysis of trimethylcyclohexane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the trimethylcyclohexane isomer or mixture in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. A typical concentration is 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used for hydrocarbon analysis.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-200.

  • Scan Speed: A scan speed of at least 1000 amu/s is recommended to obtain sufficient data points across each chromatographic peak.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify the chromatographic peaks corresponding to the trimethylcyclohexane isomers based on their retention times.

  • Acquire the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Analyze the fragmentation patterns to differentiate between isomers, paying close attention to the relative abundances of the key fragment ions listed in the table above.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of trimethylcyclohexane isomers.

GCMS_Workflow GC-MS Analysis Workflow for Trimethylcyclohexane Isomers cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Trimethylcyclohexane Isomer Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (Quadrupole) Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra LibrarySearch Library Search (e.g., NIST) MassSpectra->LibrarySearch Interpretation Interpretation of Fragmentation MassSpectra->Interpretation

Caption: GC-MS workflow for trimethylcyclohexane isomer analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of trimethylcyclohexane isomers. For more in-depth analysis, researchers are encouraged to consult the primary literature and the extensive resources available in the NIST Chemistry WebBook.

References

A Comparative Guide to Cross-Referencing GC Retention Times with Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In gas chromatography (GC), accurate identification of compounds relies on the precise and reproducible measurement of their retention times. However, absolute retention times can vary between instruments, laboratories, and even over time on the same instrument due to factors like column aging, pressure fluctuations, and temperature variations. To overcome this challenge, several methods have been developed to normalize retention times by cross-referencing them with known standards. This guide provides an objective comparison of these methods, supported by experimental data, to help you choose the most suitable approach for your analytical needs.

Methods for Cross-Referencing GC Retention Times

The primary methods for cross-referencing GC retention times are:

  • Absolute Retention Time: The direct measurement of the time it takes for a compound to elute from the GC column. While simple to measure, it is highly susceptible to variations in experimental conditions.

  • Relative Retention Time (RRT): The ratio of the retention time of an analyte to that of a known internal standard. This method compensates for some of the variability in flow rate and temperature, leading to improved reproducibility compared to absolute retention time.[1]

  • Retention Index (RI): A system that converts retention times into system-independent constants. The most common is the Kováts Retention Index , which uses a series of n-alkanes as standards.[2] This method provides a more robust and transferable measure of retention behavior.

  • Retention Time Locking (RTL): A software-based technique that adjusts the carrier gas pressure to ensure that a specific locking compound elutes at a predefined time.[3] This method can achieve very high levels of retention time precision on a single instrument or across multiple instruments of the same type.

Comparison of Performance

The following table summarizes the key performance characteristics of each method.

FeatureAbsolute Retention TimeRelative Retention Time (RRT)Kováts Retention Index (RI)Retention Time Locking (RTL)
Principle Direct measurement of elution time.Ratio of analyte retention time to an internal standard.Normalization of retention time to a series of n-alkanes.Software-based adjustment of carrier gas pressure to fix the retention time of a locking compound.
Reproducibility Low; highly dependent on experimental conditions.[1]Moderate; compensates for some variations.[1]High; largely independent of many instrumental parameters.[2]Very High; provides excellent run-to-run and instrument-to-instrument precision.[4]
Inter-laboratory Transferability Poor.Limited; depends on the consistent use of the same internal standard.Good; RI values are generally transferable between labs and instruments.[2]Excellent, particularly between similarly configured instruments from the same manufacturer.[3]
Quantitative Precision Prone to error due to retention time shifts.Improved precision as the internal standard corrects for variations.Not a direct measure of quantity, but stable retention aids in accurate peak integration.High precision in retention time leads to more reliable peak identification and integration.
Typical Precision Can vary significantly.Better than absolute RT, but can still be affected by temperature changes.[5]Inter-laboratory studies have shown variability, but it is significantly lower than absolute RT. Some studies report consistency within ±20-50 RI units for certain compounds.Can achieve retention time matching within 0.01 minutes between systems.[4]
Standard Requirements None for the measurement itself, but required for comparison.A single, co-eluting internal standard.A homologous series of n-alkanes.A single, stable locking compound.
Software/Hardware Requirements Basic chromatography data system.Basic chromatography data system.Software for calculation is helpful but can be done manually.Requires specific software and electronic pneumatic control (EPC) for the GC.[6]

Experimental Protocols

Determining Kováts Retention Index

The Kováts Retention Index (I) is calculated using the retention times of the analyte and two n-alkanes that elute before and after it.

Experimental Steps:

  • Prepare an n-alkane standard mixture: A mixture containing a homologous series of n-alkanes (e.g., C8-C20) is prepared in a suitable solvent.

  • Analyze the n-alkane mixture: Inject the n-alkane mixture into the GC under the desired chromatographic conditions (either isothermal or temperature-programmed).

  • Analyze the sample: Inject the sample containing the unknown analyte under the exact same chromatographic conditions.

  • Identify bracketing n-alkanes: From the chromatograms, identify the two n-alkanes that elute immediately before and after the analyte of interest.

  • Calculate the Kováts Index:

    • For isothermal analysis: I = 100 * [n + (log(t'Ra) - log(t'Rn)) / (log(t'R(n+1)) - log(t'Rn))] where:

      • t'Ra is the adjusted retention time of the analyte.

      • t'Rn and t'R(n+1) are the adjusted retention times of the n-alkanes with carbon numbers n and n+1, respectively.

    • For temperature-programmed analysis (Linear Retention Index): I = 100 * [n + (tRa - tRn) / (tR(n+1) - tRn)] where:

      • tRa, tRn, and tR(n+1) are the absolute retention times.[7]

Implementing Retention Time Locking (RTL)

RTL is typically performed using software provided by the GC manufacturer. The general workflow is as follows:

Experimental Steps:

  • Select a locking compound: Choose a stable compound in your sample or add a specific locking standard that elutes in a clear region of the chromatogram.

  • Define the target retention time: Run the method under the desired conditions and determine the retention time of the locking compound. This becomes the target retention time.

  • Calibrate the pressure-retention time relationship: The software will automatically perform a series of runs at different carrier gas inlet pressures to establish a calibration curve of retention time versus pressure for the locking compound.[3]

  • Lock the method: The software uses the calibration curve to calculate the exact inlet pressure required to achieve the target retention time for the locking compound. This pressure is then saved with the method.

  • Relocking: The method should be relocked after any significant system maintenance, such as trimming the column or changing the liner.[3]

Visualization of the Compound Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound using GC retention time cross-referencing with a database.

start Start: Analyze Unknown Sample by GC get_rt Obtain Retention Time (RT) of Unknown Peak start->get_rt analyze_alkanes Analyze n-Alkane Standard get_rt->analyze_alkanes calc_ri Calculate Retention Index (RI) of Unknown get_rt->calc_ri analyze_alkanes->calc_ri search_db Search Retention Index Database (e.g., NIST) calc_ri->search_db get_candidates Obtain Candidate Compounds with Matching RI search_db->get_candidates confirm_id Confirm Identification (e.g., using Mass Spectrometry) get_candidates->confirm_id end End: Compound Identified confirm_id->end

Caption: Workflow for compound identification using GC Retention Index.

Conclusion

The choice of method for cross-referencing GC retention times depends on the specific requirements of the analysis.

  • For routine analyses within a single laboratory where high precision is paramount, Retention Time Locking (RTL) is an excellent choice, provided the necessary software and hardware are available.

  • For method development, inter-laboratory studies, and the creation of transferable databases, the Kováts Retention Index is the industry standard, offering a robust and reliable means of normalizing retention data.

  • Relative Retention Time offers a significant improvement over absolute retention time and can be a practical choice when a suitable internal standard is available and the highest level of transferability is not required.

  • Absolute Retention Time is generally not recommended for reliable compound identification across different systems or over extended periods due to its inherent variability.

By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers, scientists, and drug development professionals can enhance the accuracy, reproducibility, and transferability of their GC analyses.

References

Comparison of different ionization techniques for cycloalkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ionization Techniques for the Analysis of Cycloalkanes

For researchers, scientists, and drug development professionals, the accurate analysis of cycloalkanes is crucial in fields ranging from petrochemical analysis to environmental monitoring and pharmaceutical development. The nonpolar and saturated nature of these molecules, however, presents a significant challenge for mass spectrometry (MS), as they lack easily ionizable functional groups.[1] The choice of ionization technique is therefore a critical determinant of analytical success, directly impacting sensitivity, specificity, and the ability to determine molecular weight.

This guide provides an objective comparison of various ionization techniques for the analysis of cycloalkanes, supported by experimental data and detailed methodologies.

At a Glance: Performance of Key Ionization Techniques

The selection of an appropriate ionization method depends on the specific analytical goal, whether it is for detailed structural elucidation, which requires fragmentation, or for straightforward molecular weight determination, which benefits from minimal fragmentation ("soft" ionization).

Ionization TechniquePrincipleApplicability to CycloalkanesTypical Ions FormedFragmentationKey Advantages
APCI Gas-phase chemical ionization via corona dischargeHigh[M-H]⁺, [M-3H]⁺, [M-3H+H₂O]⁺Low to moderateRobust, reproducible, good for nonpolar compounds.[2][3]
CI Gas-phase ion-molecule reactions with a reagent gasHigh[M-H]⁺, [M+H]⁺Low (soft ionization)Minimal fragmentation, preserves molecular ion.[4][5]
NO⁺ PTR-MS Chemical ionization using NO⁺ reagent ionsHighCₙH₂ₙ₋₁⁺ (cyclic), CₙH₂ₙ₋₃⁺ (bicyclic)LowHigh sensitivity, real-time analysis, distinguishes from alkenes.[6][7]
EI Electron bombardment in a high vacuumHighM⁺• and extensive fragment ionsHigh (hard ionization)Provides detailed structural information, extensive libraries available.[5][8]
FI High electric field removes an electronGoodM⁺•Very Low"Soft" technique, produces strong molecular ion peaks.[9][10]
APPI Photoionization using UV photonsModerate to HighM⁺•, [M-H]⁺LowPotentially more sensitive than APCI for nonpolar compounds.[2]
DART Ionization via excited-state species (e.g., Helium)Limited (mainly for larger alkanes)[M+O₂]⁻Very LowFast analysis with minimal sample preparation.[1][11]
ESI High voltage applied to a liquid to create an aerosolNot suitable for direct analysis--Requires derivatization to add an ionizable group.[2]

Experimental Workflows and Ionization Mechanisms

Visualizing the analytical process and the underlying ionization mechanisms can aid in understanding how each technique interacts with cycloalkanes.

Experimental_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Processing Sample Cycloalkane Sample (e.g., in Hexane) GC Gas Chromatography (GC) Sample->GC Injection IonSource Ion Source (APCI, EI, CI, etc.) GC->IonSource Elution MS Mass Spectrometer (TOF, Quadrupole, etc.) IonSource->MS Ion Transfer Detector Detector MS->Detector Data Data System Detector->Data Signal

Fig 1. General experimental workflow for GC-MS analysis of cycloalkanes.

APCI_Mechanism cluster_process APCI Process M Cycloalkane (M) Reaction Hydride Abstraction M->Reaction Reagent Reagent Gas Ion (e.g., N₂⁺•) Reagent->Reaction MH_ion [M-H]⁺ Ion Corona Corona Discharge Creates Reagent Ions Corona->Reagent Reaction->MH_ion

Fig 2. Simplified mechanism of hydride abstraction in APCI for cycloalkanes.

Detailed Comparison of Ionization Techniques

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a robust and reliable method for analyzing nonpolar compounds like cycloalkanes.[2] It operates by creating reagent ions from a solvent spray or make-up gas via a corona discharge at atmospheric pressure. These reagent ions then ionize the analyte molecules through gas-phase reactions.

  • Ionization Mechanism: For saturated hydrocarbons, the primary ionization pathway is hydride abstraction, leading to the formation of stable [M-H]⁺ ions with minimal fragmentation.[9] Other ions such as [M-3H]⁺ and water adducts like [M-3H+H₂O]⁺ have also been observed.[2][12]

  • Performance: Studies comparing APCI-MS with Field Ionization (FI-MS) for lubricant base oils found that APCI provided similar average molecular weights and hydrocarbon class distributions but with substantially better reproducibility.[9][13] APCI is particularly well-suited for coupling with high-performance liquid chromatography (HPLC) due to its high flow rate tolerance.[3][14]

  • Experimental Protocol (APCI-MS of Lubricant Base Oils):

    • Sample Preparation: Dilute lubricant base oil samples in hexane.

    • Ionization: Use direct infusion into the APCI source.

    • Ion Source Gas: Employ oxygen in positive ion mode.[9]

    • Mass Spectrometry: Analyze using a linear quadrupole ion trap or similar mass spectrometer.[9]

Chemical Ionization (CI)

CI is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane) to produce ions that react with the analyte.[5] This process imparts less energy to the analyte molecule compared to Electron Ionization (EI), resulting in significantly less fragmentation.

  • Ionization Mechanism: In positive CI with methane, reagent ions like CH₅⁺ transfer a proton to the analyte to form [M+H]⁺ ions. Alternatively, hydride abstraction can occur, forming [M-H]⁺ ions, which are typically the most intense peaks in the spectra of cycloparaffins.[4][15]

  • Performance: The intensity of the [M-H]⁺ ion can be correlated with the molecular structure, providing clues about the presence of methyl groups and the ring structure.[15] Because it preserves the molecular ion, CI is ideal when determining the molecular weight of an unknown cycloalkane is the primary goal.[5]

Proton Transfer Reaction Mass Spectrometry (PTR-MS) with NO⁺

A specialized form of CI, this technique uses NO⁺ as the reagent ion and has proven effective for the online measurement of atmospheric cycloalkanes.[6][7]

  • Ionization Mechanism: Cyclic and bicyclic alkanes are ionized by NO⁺ via hydride ion transfer, which leads to the formation of characteristic product ions CₙH₂ₙ₋₁⁺ and CₙH₂ₙ₋₃⁺, respectively.[7][16]

  • Performance: A key advantage of this method is its ability to distinguish cycloalkanes from their alkene isomers. Alkenes tend to undergo association reactions, forming CₙH₂ₙ•(NO)⁺ ions, thus causing minimal interference with cycloalkane detection.[6][7] The technique demonstrates similar sensitivities for various cycloalkanes with low humidity dependence and detection limits in the parts-per-trillion (ppt) range.[7]

  • Experimental Protocol (NO⁺ PTR-ToF-MS for Atmospheric Analysis):

    • Instrument: A proton transfer reaction time-of-flight mass spectrometer (PTR-ToF-MS) is used.

    • Reagent Ion: NO⁺ is used for chemical ionization.

    • Analysis: The instrument allows for direct, high-time-resolution measurement of cycloalkanes in ambient air or emission sources.[6]

Electron Ionization (EI)

EI is a classic "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample in a vacuum.[5] This high energy causes both ionization and extensive fragmentation.

  • Ionization Mechanism: An electron is ejected from the molecule, forming a radical cation (M⁺•). This molecular ion is often unstable and undergoes predictable fragmentation.[17]

  • Performance: While the extensive fragmentation can make it difficult to identify the molecular ion, the resulting fragmentation pattern serves as a molecular "fingerprint."[8] These patterns are highly reproducible and can be compared against extensive spectral libraries like NIST and Wiley for compound identification.[5] EI is the standard method for most GC-MS applications involving volatile and semi-volatile compounds.[8]

Field Ionization (FI)

FI is another soft ionization technique that uses a very strong electric field (on the order of 10⁷ to 10⁸ V/cm) to ionize molecules.[10]

  • Ionization Mechanism: The high electric field distorts the molecule's potential energy well, allowing an electron to "tunnel" out, creating a molecular ion M⁺• with very little internal energy.

  • Performance: FI produces mass spectra with very intense molecular ion peaks and minimal to no fragmentation, making it highly suitable for molecular weight determination of thermally unstable compounds.[10] However, APCI has been shown to offer better reproducibility for routine analysis of samples like lubricant oils.[9]

Choosing the Right Ionization Technique

The optimal choice of ionization technique depends on the analytical objective. The following decision tree can guide researchers in selecting the most appropriate method.

Decision_Tree Start What is the primary analytical goal? Goal_Struct Detailed Structural Elucidation? Start->Goal_Struct Goal_MW Molecular Weight Determination? Start->Goal_MW Goal_Realtime Real-time Air/Gas Monitoring? Start->Goal_Realtime Goal_Struct->Goal_MW No EI Use Electron Ionization (EI) - Compares fragmentation pattern to spectral libraries. Goal_Struct->EI Yes Goal_MW->Goal_Realtime No Soft_Ion Use a 'Soft' Ionization Technique Goal_MW->Soft_Ion Yes Goal_Realtime->Start No NO_PTR Use NO⁺ PTR-MS - High sensitivity and specificity for atmospheric cycloalkanes. Goal_Realtime->NO_PTR Yes Soft_Choice Is high reproducibility for routine analysis critical? Soft_Ion->Soft_Choice APCI Use APCI - Robust and reproducible. Soft_Choice->APCI Yes CI_FI Consider CI or FI - Minimal fragmentation. Soft_Choice->CI_FI No

Fig 3. Decision guide for selecting an ionization technique for cycloalkane analysis.

Conclusion

The analysis of cycloalkanes by mass spectrometry is highly dependent on the ionization technique employed. For routine, reproducible quantification and molecular weight determination of nonpolar cycloalkanes in complex mixtures, APCI stands out as a versatile and robust choice.[2] When minimal fragmentation is paramount for identifying an unknown molecular ion, CI and FI are excellent "soft" ionization alternatives. For detailed structural elucidation, the extensive and reproducible fragmentation of EI combined with spectral library matching remains the gold standard. Finally, for specialized applications such as real-time atmospheric monitoring, NO⁺ PTR-MS offers a powerful and selective solution that can effectively differentiate cycloalkanes from interfering alkene isomers.[6][7] By understanding the principles and performance characteristics of each technique, researchers can select the optimal method to achieve their analytical goals.

References

A Researcher's Guide to Selecting the Optimal GC Column for Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of isomers is a frequent and critical challenge. Isomers, molecules with the same chemical formula but different structural arrangements, can exhibit vastly different chemical, physical, and biological properties. Gas chromatography (GC) stands as a powerful and widely used technique for this purpose, with the choice of the GC column being the single most important factor dictating the success of the separation.

This guide provides an objective comparison of the performance of different GC columns for isomer separation, supported by experimental data, to facilitate an informed selection process for your analytical needs.

The Critical Role of the Stationary Phase

While column length, internal diameter, and film thickness are important parameters, the stationary phase chemistry is the primary determinant of selectivity for separating isomers.[1] The interaction between the isomers and the stationary phase governs their differential retention and, ultimately, their resolution. This guide will focus on four major classes of stationary phases renowned for their capabilities in resolving challenging isomer mixtures: Cyclodextrin derivatives, Ionic Liquids (ILs), highly polar Cyanopropyl phases, and Porous Layer Open Tubular (PLOT) columns.

Comparative Analysis of GC Columns for Isomer Separation

The choice of a GC column is intrinsically linked to the type of isomers being analyzed—be they positional, geometric (cis/trans), or chiral enantiomers. Below is a summary of the performance characteristics of different GC column types tailored for specific isomer separation challenges.

Table 1: GC Column Stationary Phase Characteristics for Isomer Separation

Stationary Phase TypePrimary ApplicationSeparation PrinciplePolarityMax Temperature (°C)
Cyclodextrin Derivatives Chiral enantiomers, Positional isomers (e.g., xylenes)Inclusion complexation and surface interactions based on analyte size and shape.[2]Medium to High~230-250
Ionic Liquid (IL) Positional isomers (e.g., PAHs, xylenes), Geometric (cis/trans) FAMEsMultiple interactions (dipole, hydrogen bonding, dispersion) due to unique tunable structure.[3][4]Medium to Very HighUp to 250+
Highly Polar (Biscyanopropyl) Geometric (cis/trans) isomers of Fatty Acid Methyl Esters (FAMEs)Strong dipole-dipole interactions.[5][6]Very High~250
Porous Layer Open Tubular (PLOT) Volatile structural isomers (e.g., light hydrocarbon gases)Adsorption on a solid porous layer.[7][8]N/A (Adsorbent)Varies (e.g., >200)

Performance Data: Positional Isomer Separations (Xylenes)

The separation of xylene isomers (ortho-, meta-, and para-) is a classic challenge in the chemical and petroleum industries due to their similar boiling points.[9] This analysis is crucial for determining the quality of petroleum derivatives.[1]

Table 2: Performance Comparison of Different GC Columns for Xylene Isomer Separation

Column Type (Stationary Phase)p-xylene (B151628) (min)m-xylene (min)o-xylene (min)Resolution (p/m)Source
Ionic Liquid (SLB®-IL60) ~14.8~14.9~15.5Baseline
Cyclodextrin (CP-Chirasil-DEX CB) ~7.8~8.1~9.8Good[10]
Pillar[11]arene-based Not specifiedNot specifiedNot specifiedHigh Resolution[9]
5% Phenyl Polysiloxane (DP5) 0.5860.7022.925Incomplete[1]
Polyethylene Glycol (PEG) Not specifiedNot specifiedNot specifiedIncomplete[1]

Retention times are approximate and depend on specific experimental conditions. Resolution is described qualitatively based on chromatograms in the source documents.

Key Observations:

  • Ionic Liquid and Cyclodextrin columns show superior performance in resolving the critical para- and meta-xylene pair, which often co-elute on standard phases.[10] The unique selectivity of these phases enables separation based on subtle differences in molecular shape.

  • A Pillar[11]arene-based stationary phase has also been shown to provide high-resolution performance for xylene isomers, outperforming several commercial columns.[9]

  • Standard columns like 5% Phenyl Polysiloxane (DP5) and Polyethylene Glycol (PEG) fail to completely separate the m- and p-xylene isomers.[1]

Performance Data: Geometric Isomer Separations (FAMEs)

The analysis of Fatty Acid Methyl Esters (FAMEs) is essential in food science, biofuel analysis, and clinical diagnostics. A significant challenge is the separation of geometric cis and trans isomers, particularly of C18 monounsaturated and polyunsaturated fatty acids.[5][6]

Table 3: Performance Comparison of Highly Polar GC Columns for C18 FAME Isomer Separation

Column Type (Stationary Phase)Elution OrderKey SeparationsSource
Highly Polar Cyanopropyl (e.g., Rt-2560) trans isomers elute before cis isomersBaseline resolution of C18:1 and C18:2 cis/trans isomers. Considered the column of choice for this analysis.[6]
Ionic Liquid (e.g., SLB-IL111) Saturated elute before unsaturated; separation of cis/trans isomers is achieved.Baseline separation of the geometric isomers of linoleic acid methyl ester (C18:2).[12][4][12]
Polyethylene Glycol (PEG/WAX) cis isomers elute before trans isomers (opposite of cyanopropyl)Can resolve some saturated and unsaturated FAMEs, but less effective for complex cis/trans mixtures.[6][13][6][13]

Key Observations:

  • Highly polar biscyanopropyl columns (e.g., Rt-2560) are exceptionally effective for resolving geometric isomers of FAMEs and are often the recommended choice.[6][14]

  • Ionic liquid columns (e.g., SLB-IL111) also demonstrate outstanding performance, providing baseline separation of C18:2 geometric isomers and offering a different selectivity pattern compared to traditional columns.[12]

  • The elution order of cis/trans isomers can be reversed between cyanopropyl and PEG/WAX phases, a feature that can be used for peak confirmation.[6]

Mandatory Visualizations

Logical Workflow for GC Column Selection

The following diagram illustrates a decision-making process for selecting an appropriate GC column based on the type of isomers requiring separation.

GC_Column_Selection start Identify Isomer Type is_chiral Enantiomers (Chiral)? start->is_chiral is_volatile Volatile Gases / Light Hydrocarbons? is_chiral->is_volatile No col_chiral Use Cyclodextrin-based Chiral Column is_chiral->col_chiral Yes is_geometric Geometric (cis/trans)? is_volatile->is_geometric No col_plot Use PLOT Column (e.g., Alumina, Porous Polymer) is_volatile->col_plot Yes is_positional Positional? is_geometric->is_positional No col_polar Use Highly Polar Column (e.g., Biscyanopropyl) or Ionic Liquid Column is_geometric->col_polar Yes col_selective Use High Selectivity Column (e.g., Ionic Liquid, Cyclodextrin) or other specialized phases is_positional->col_selective Yes

Caption: Decision tree for selecting a GC column based on isomer type.

Experimental Workflow for Isomer Analysis

This diagram outlines the typical experimental process for analyzing isomers using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Obtain Sample extract Lipid Extraction (if necessary) sample->extract derivatize Derivatization (e.g., Methylation for FAMEs) extract->derivatize injection GC Injection (Split/Splitless) derivatize->injection separation Separation on Specialized Column injection->separation detection Detection (FID / MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Peak Integration & Identification chromatogram->integrate quantify Quantification & Reporting integrate->quantify

Caption: General experimental workflow for GC-based isomer analysis.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. The following methodologies are representative of typical conditions used for the separation of xylene and FAME isomers.

Protocol 1: Separation of Xylene Isomers on an Ionic Liquid Column

This protocol is based on the analysis performed on an SLB-IL60 column.

  • Sample Preparation: Prepare a mixed standard of o-xylene, m-xylene, and p-xylene, each at 0.2% (v/v) in a suitable solvent like pentane.

  • GC System and Column:

    • Column: SLB-IL60, 30 m x 0.25 mm I.D., 0.20 µm film thickness.

    • Carrier Gas: Helium, 30 cm/sec constant velocity.

  • GC Parameters:

    • Injector: Split injection (100:1 ratio), 1 µL injection volume.

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C hold for 4 min, then ramp at 8 °C/min to 200 °C and hold for 5 min.

  • Detector (FID):

    • Temperature: 250 °C.

Protocol 2: Separation of FAME Isomers on a Highly Polar Cyanopropyl Column

This protocol is representative of methods used for analyzing cis/trans FAMEs, such as AOAC 996.06.[6]

  • Sample Preparation (Derivatization):

    • Extract lipids from the sample matrix using a nonpolar solvent.

    • Saponify the glycerides by refluxing with methanolic sodium hydroxide (B78521) to produce free fatty acid salts.[6]

    • Esterify the salts to FAMEs using a reagent such as boron trifluoride in methanol (B129727) (BF3-MeOH).[6]

    • Extract the final FAMEs with a nonpolar solvent (e.g., heptane) for GC analysis.[6]

  • GC System and Column:

    • Column: Rt-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness.[6]

    • Carrier Gas: Hydrogen or Helium.

  • GC Parameters:

    • Injector: Split injection.

    • Injector Temperature: 225 °C.

    • Oven Program: 100 °C hold for 4 min, then ramp at 3 °C/min to 240 °C and hold for 15 min.

  • Detector (FID):

    • Temperature: 250 °C.

Conclusion

The successful separation of isomers by gas chromatography is fundamentally dependent on the selection of a column with the appropriate stationary phase.

  • Cyclodextrin-based columns are indispensable for chiral separations and are also highly effective for resolving positional isomers like xylenes (B1142099) due to their shape-selective cavities.[2][15]

  • Ionic liquid columns offer unparalleled versatility and unique selectivity, providing excellent resolution for a wide range of positional and geometric isomers, coupled with high thermal stability.[3][4]

  • Highly polar cyanopropyl columns remain the gold standard for the challenging separation of geometric cis and trans FAME isomers.[5][6]

  • PLOT columns are the designated choice for separating highly volatile structural isomers found in gaseous mixtures.[7][16]

By matching the column chemistry to the specific type of isomerism, researchers can overcome complex separation challenges, ensuring accurate identification and quantification critical for research, quality control, and drug development.

References

Safety Operating Guide

(1S,2S,4S)-1,2,4-trimethylcyclohexane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (1S,2S,4S)-1,2,4-trimethylcyclohexane is critical for ensuring laboratory safety and environmental protection. This substance is a highly flammable liquid and vapor that is toxic to aquatic life and can be fatal if ingested and enters the airways.[1][2][3] Adherence to strict disposal protocols is mandatory to mitigate these risks.

Physicochemical Properties and Hazard Information

A summary of the key quantitative data for 1,2,4-trimethylcyclohexane (B44741) is provided below. This information is essential for a comprehensive risk assessment during handling and disposal.

PropertyValueSource(s)
Molecular Formula C₉H₁₈[4]
Molecular Weight 126.24 g/mol [3]
Physical State Liquid[2]
Flash Point 19°C to 27.9°C (closed cup)[4][5]
Boiling Point 143.5°C[4]
Density 0.758 g/cm³[4]
Vapor Pressure 6.69 mmHg at 25°C[4]
UN Number 3295[6]
Hazard Class 3 (Flammable liquids)[1][6]
Packing Group II[6]

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the mandatory procedure for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Work Area: All handling of waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1]

Waste Segregation and Collection
  • Do Not Mix: Do not mix this compound waste with incompatible waste streams, such as acids or oxidizers.

  • Dedicated Container: Collect the waste in a designated, chemically compatible container. This container should be free from contamination and in good condition. For flammable liquids, glass or appropriate plastic containers are suitable; avoid metal containers for certain chemicals.[7]

  • Headspace: Leave approximately 10% headspace in the container to allow for vapor expansion.[8]

Waste Container Labeling

Properly label the waste container immediately upon adding the first drop of waste.

  • The label must clearly state the words "Hazardous Waste".[9]

  • Identify all chemical constituents by name (no formulas or abbreviations) and their approximate percentages.[9]

  • Clearly mark the associated hazards, such as "Flammable" and "Toxic".[9]

Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] The SAA should be located at or near the point of generation and under the control of laboratory personnel.[7][9]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills.[7]

  • Segregation: Ensure the container is stored away from incompatible chemicals.[9]

  • Ignition Sources: The SAA must be free of heat sources, sparks, and open flames.[1][2]

Final Disposal
  • Do Not Drain Dispose: Under no circumstances should this compound be disposed of down the sanitary sewer. This is illegal and poses a significant environmental and safety hazard.[8]

  • Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[6][10] Your institution's Environmental Health & Safety (EH&S) department will manage this process.

  • Incineration: The typical disposal method for this type of organic solvent waste is high-temperature incineration at a permitted facility.[8][10]

Spill Management Protocol

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1]

  • Absorb: For small spills, absorb the liquid with a non-combustible absorbent material like dry earth, sand, or a commercial sorbent.[11]

  • Collect: Carefully collect the absorbent material and contaminated items using non-sparking tools and place them into a designated hazardous waste container.[1][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the cleanup materials as hazardous waste following the procedures outlined above.

Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Identification & Storage cluster_2 Step 3: Final Disposal A Generate Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Label Container: 'Hazardous Waste' Contents & Hazards C Select & Prepare Waste Container (Compatible, Clean, Leave Headspace) B->C C->D E Store in Satellite Accumulation Area (SAA) (Secondary Containment, Segregated) D->E G Contact EH&S for Waste Pickup F Is Container Full or Stored >1 Year? E->F F->E No F->G Yes H Transfer to Licensed Waste Contractor G->H I Transport to Permitted Facility H->I J Final Disposal via Incineration I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (1S,2S,4S)-1,2,4-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of (1S,2S,4S)-1,2,4-trimethylcyclohexane. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this highly flammable compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor.[1][2] It is crucial to employ appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation of vapors.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a face shield.[3]Protects against splashes and vapors.
Hand Protection Nitrile gloves (minimum 4mil thickness). For prolonged contact or larger quantities, consider wearing a utility-grade glove over the nitrile glove.[4]Provides resistance to aliphatic hydrocarbons. Always consult the glove manufacturer's resistance chart for specific breakthrough times.
Body Protection Flame-resistant lab coat or a 100% cotton lab coat.[3] Long pants and closed-toe shoes are mandatory.Protects skin from splashes and in the event of a fire. Synthetic materials that can melt are not recommended.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[6]This compound is volatile, and its vapors can be harmful if inhaled.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is essential to minimize the risk of fire, spills, and exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Confirm that a compatible fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is readily accessible.[2]

    • Have a chemical spill kit readily available.

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][5]

  • Dispensing and Use:

    • Perform all manipulations of this compound within a chemical fume hood.[6]

    • When transferring, ground and bond metal containers to prevent static discharge.[6]

    • Keep containers tightly closed when not in use.[2]

    • Use the smallest practical quantities for the experiment.[5]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2]

    • Keep containers in a designated flammable liquids storage cabinet.

    • Ensure containers are clearly labeled.

Emergency Procedures

In the event of a spill or fire, immediate and appropriate action is critical.

Spill Response:

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's emergency response team.

Disposal Plan

This compound is a non-halogenated organic solvent and must be disposed of as hazardous waste.[7][8]

Waste Disposal Protocol:

  • Collection:

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and clearly labeled hazardous waste container.[9][10]

    • The container must be kept tightly sealed when not in use.[7][9]

  • Segregation:

    • Do not mix non-halogenated solvent waste with halogenated solvents, as this significantly increases disposal costs and complexity.[8][11]

  • Storage:

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste contractor.

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Locate Fire Extinguisher & Spill Kit prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Inside Fume Hood handle1->handle2 handle3 Ground & Bond Containers handle2->handle3 handle4 Keep Containers Closed handle3->handle4 store1 Store in Flammable Cabinet handle4->store1 disp1 Collect in Labeled Waste Container handle4->disp1 store2 Cool, Dry, Ventilated Area store1->store2 disp2 Segregate from Halogenated Waste disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.